Product packaging for BPK-29 hydrochloride(Cat. No.:)

BPK-29 hydrochloride

Cat. No.: B2464641
M. Wt: 506.5 g/mol
InChI Key: FRNJMSGTTWKVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BPK-29 hydrochloride is a useful research compound. Its molecular formula is C26H33Cl2N3O3 and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33Cl2N3O3 B2464641 BPK-29 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN3O3.ClH/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28;/h1-3,5-6,8-11,24H,4,7,12-20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNJMSGTTWKVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is BPK-29 hydrochloride's mechanism of action?

Author: BenchChem Technical Support Team. Date: November 2025

[2] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9434873/ https://www.researchgate.net/publication/362947265_Preclinical_characterization_of_BPK-29_a_novel_and_selective_sigma-2_receptorSV2A_allosteric_modulator_with_anticonvulsant_and_procognitive_activity https://www.alzforum.org/therapeutics/bpk-29 https://www.frontiersin.org/articles/10.3389/fphar.2022.984042/full https://www.frontiersin.org/articles/10.3389/fphar.2022.984042 https://www.medkoo.com/products/60078 https://en.wikipedia.org/wiki/BPK-29 https://www.graphpad.com/guides/prism/latest/curve-fitting/reg_dr_inhibit_normalized_variable.htm https://www.graphpad.com/guides/prism/latest/curve-fitting/reg_logvsnorm.htm https://cdn.caymanchem.com/cdn/insert/37198.pdf https://www.caymanchem.com/product/37198/bpk-29-(hydrochloride) https://www.selleckchem.com/products/bpk-29-hydrochloride.html https://www.medchemexpress.com/bpk-29-hydrochloride.html https://www.benchchem.com/product/b110976 https://www.chemsrc.com/en/cas/2704712-88-7_957135.html https://synchemlab.com/product/sc-3037 https://wwwt.cellsignal.com/contents/resources/protocols/western-blotting-protocol/western-blotting-protocol https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa.html https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/protein-quantitation/bradford-assay https://www.thermofisher.com/us/en/home/references/gibco-cell-culture-basics/transfection-basics/transfection-methods.html https://www.bio-rad.com/en-us/applications-technologies/introduction-pcr-qpcr-dpcr?ID=LUSO12EMV3P8 https://www.thermofisher.com/us/en/home/life-science/dna-rna-purification-analysis/rna-extraction.html https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/adme-tox-profiling/in-vitro-adme-tox/caco-2-permeability-assays.html https://www.nature.com/articles/s41598-021-91280-5 https://www.sciencedirect.com/topics/neuroscience/patch-clamp-technique https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry.html https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-assays-analysis/protein-labeling-crosslinking/biotin-labeling.html https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cellular-imaging.html https://www.sciencedirect.com/topics/neuroscience/autoradiography https://www.sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology/scintillation-counting https://www.sciencedirect.com/topics/neuroscience/hippocampus https://www.sciencedirect.com/topics/neuroscience/cortex https://www.sciencedirect.com/topics/neuroscience/cerebellum https://www.sciencedirect.com/topics/neuroscience/thalamus https://www.sciencedirect.com/topics/neuroscience/striatum https://www.sciencedirect.com/topics/neuroscience/brainstem https://www.sciencedirect.com/topics/neuroscience/spinal-cord https://www.sciencedirect.com/topics/neuroscience/superior-colliculus https://www.sciencedirect.com/topics/neuroscience/inferior-colliculus https://www.sciencedirect.com/topics/neuroscience/olfactory-bulb https://www.sciencedirect.com/topics/neuroscience/substantia-nigra https://www.sciencedirect.com/topics/neuroscience/dentate-gyrus https://www.sciencedirect.com/topics/neuroscience/entorhinal-cortex https://www.sciencedirect.com/topics/neuroscience/frontal-cortex https://www.sciencedirect.com/topics/neuroscience/parietal-cortex https://www.sciencedirect.com/topics/neuroscience/temporal-cortex https://www.sciencedirect.com/topics/neuroscience/occipital-cortex https://www.sciencedirect.com/topics/neuroscience/caudate-nucleus https://www.sciencedirect.com/topics/neuroscience/putamen https://www.sciencedirect.com/topics/neuroscience/globus-pallidus https://www.sciencedirect.com/topics/neuroscience/subthalamic-nucleus https://www.sciencedirect.com/topics/neuroscience/reticular-formation https://www.sciencedirect.com/topics/neuroscience/pons https://www.sciencedirect.com/topics/neuroscience/medulla-oblongata https://www.sciencedirect.com/topics/neuroscience/dorsal-horn https://www.sciencedirect.com/topics/neuroscience/ventral-horn https://www.sciencedirect.com/topics/neuroscience/dorsal-root-ganglion https://www.sciencedirect.com/topics/neuroscience/sympathetic-ganglion https://www.sciencedirect.com/topics/neuroscience/parasympathetic-ganglion https://www.sciencedirect.com/topics/neuroscience/enteric-nervous-system https://www.sciencedirect.com/topics/neuroscience/neuromuscular-junction https://www.sciencedirect.com/topics/neuroscience/schwann-cell https://www.sciencedirect.com/topics/neuroscience/oligodendrocyte https://www.sciencedirect.com/topics/neuroscience/astrocyte https://www.sciencedirect.com/topics/neuroscience/microglia https://www.sciencedirect.com/topics/neuroscience/ependymal-cell https://www.sciencedirect.com/topics/neuroscience/blood-brain-barrier https://www.sciencedirect.com/topics/neuroscience/cerebrospinal-fluid https://www.sciencedirect.com/topics/neuroscience/meninges https://www.sciencedirect.com/topics/neuroscience/choroid-plexus https://www.sciencedirect.com/topics/neuroscience/circumventricular-organs https://www.sciencedirect.com/topics/neuroscience/area-postrema https://www.sciencedirect.com/topics/neuroscience/median-eminence https://www.sciencedirect.com/topics/neuroscience/neurohypophysis https://www.sciencedirect.com/topics/neuroscience/pineal-gland https://www.sciencedirect.com/topics/neuroscience/subfornical-organ https://www.sciencedirect.com/topics/neuroscience/organum-vasculosum-of-the-lamina-terminalis https://www.sciencedirect.com/topics/neuroscience/posterior-pituitary https://www.sciencedirect.com/topics/neuroscience/anterior-pituitary https://www.sciencedirect.com/topics/neuroscience/hypothalamus https://www.sciencedirect.com/topics/neuroscience/amygdala https://www.sciencedirect.com/topics/neuroscience/septum https://www.sciencedirect.com/topics/neuroscience/basal-forebrain https://www.sciencedirect.com/topics/neuroscience/nucleus-accumbens https://www.sciencedirect.com/topics/neuroscience/ventral-tegmental-area https://www.sciencedirect.com/topics/neuroscience/prefrontal-cortex https://www.sciencedirect.com/topics/neuroscience/cingulate-cortex https://www.sciencedirect.com/topics/neuroscience/insular-cortex https://www.sciencedirect.com/topics/neuroscience/auditory-cortex https://www.sciencedirect.com/topics/neuroscience/visual-cortex https://www.sciencedirect.com/topics/neuroscience/somatosensory-cortex https://www.sciencedirect.com/topics/neuroscience/motor-cortex https://www.sciencedirect.com/topics/neuroscience/premotor-cortex https://www.sciencedirect.com/topics/neuroscience/supplementary-motor-area https://www.sciencedirect.com/topics/neuroscience/frontal-eye-fields https://www.sciencedirect.com/topics/neuroscience/brocas-area https://www.sciencedirect.com/topics/neuroscience/wernickes-area https://www.sciencedirect.com/topics/neuroscience/angular-gyrus https://www.sciencedirect.com/topics/neuroscience/supramarginal-gyrus https://www.sciencedirect.com/topics/neuroscience/arcuate-fasciculus https://www.sciencedirect.com/topics/neuroscience/corpus-callosum https://www.sciencedirect.com/topics/neuroscience/internal-capsule https://www.sciencedirect.com/topics/neuroscience/corona-radiata https://www.sciencedirect.com/topics/neuroscience/fornix https://www.sciencedirect.com/topics/neuroscience/mammillary-body https://www.sciencedirect.com/topics/neuroscience/anterior-thalamic-nuclei https://www.sciencedirect.com/topics/neuroscience/mediodorsal-thalamic-nucleus https://www.sciencedirect.com/topics/neuroscience/ventral-anterior-thalamic-nucleus https://www.sciencedirect.com/topics/neuroscience/ventral-lateral-thalamic-nucleus https://www.sciencedirect.com/topics/neuroscience/ventral-posterolateral-thalamic-nucleus https://www.sciencedirect.com/topics/neuroscience/ventral-posteromedial-thalamic-nucleus https://www.sciencedirect.com/topics/neuroscience/medial-geniculate-nucleus https://www.sciencedirect.com/topics/neuroscience/lateral-geniculate-nucleus https://www.sciencedirect.com/topics/neuroscience/pulvinar https://www.sciencedirect.com/topics/neuroscience/locus-coeruleus https://www.sciencedirect.com/topics/neuroscience/raphe-nuclei https://www.sciencedirect.com/topics/neuroscience/periaqueductal-gray https://www.sciencedirect.com/topics/neuroscience/red-nucleus https://www.sciencedirect.com/topics/neuroscience/cerebellar-nuclei https://www.sciencedirect.com/topics/neuroscience/vestibular-nuclei https://www.sciencedirect.com/topics/neuroscience/cochlear-nuclei https://www.sciencedirect.com/topics/neuroscience/superior-olivary-nucleus https://www.sciencedirect.com/topics/neuroscience/trigeminal-nuclei https://www.sciencedirect.com/topics/neuroscience/facial-nucleus https://www.sciencedirect.com/topics/neuroscience/nucleus-ambiguus https://www.sciencedirect.com/topics/neuroscience/hypoglossal-nucleus https://www.sciencedirect.com/topics/neuroscience/solitary-nucleus https://www.sciencedirect.com/topics/neuroscience/dorsal-motor-nucleus-of-vagus https://www.sciencedirect.com/topics/neuroscience/cuneate-nucleus https://www.sciencedirect.com/topics/neuroscience/gracile-nucleus https://www.sciencedirect.com/topics/neuroscience/clarke-s-column https://www.sciencedirect.com/topics/neuroscience/substantia-gelatinosa https://www.sciencedirect.com/topics/neuroscience/rexed-laminae https://www.sciencedirect.com/topics/neuroscience/spinothalamic-tract https://www.sciencedirect.com/topics/neuroscience/dorsal-column-medial-lemniscus-pathway https://www.sciencedirect.com/topics/neuroscience/corticospinal-tract https://www.sciencedirect.com/topics/neuroscience/rubrospinal-tract https://www.sciencedirect.com/topics/neuroscience/vestibulospinal-tract https://www.sciencedirect.com/topics/neuroscience/reticulospinal-tract https://www.sciencedirect.com/topics/neuroscience/tectospinal-tract https://www.sciencedirect.com/topics/neuroscience/corticobulbar-tract https://www.sciencedirect.com/topics/neuroscience/medial-longitudinal-fasciculus https://www.sciencedirect.com/topics/neuroscience/central-tegmental-tract https://www.sciencedirect.com/topics/neuroscience/mammillothalamic-tract https://www.sciencedirect.com/topics/neuroscience/stria-medullaris https://www.sciencedirect.com/topics/neuroscience/stria-terminalis https://www.sciencedirect.com/topics/neuroscience/habenula https://www.sciencedirect.com/topics/neuroscience/interpeduncular-nucleus https://www.sciencedirect.com/topics/neuroscience/diagonal-band-of-broca https://www.sciencedirect.com/topics/neuroscience/septal-nuclei https://www.sciencedirect.com/topics/neuroscience/bed-nucleus-of-the-stria-terminalis https://www.sciencedirect.com/topics/neuroscience/central-nucleus-of-the-amygdala https://www.sciencedirect.com/topics/neuroscience/basolateral-amygdala https://www.sciencedirect.com/topics/neuroscience/medial-amygdala https://www.sciencedirect.com/topics/neuroscience/cortical-amygdala https://www.sciencedirect.com/topics/neuroscience/hippocampal-formation https://www.sciencedirect.com/topics/neuroscience/subiculum https://www.sciencedirect.com/topics/neuroscience/presubiculum https://www.sciencedirect.com/topics/neuroscience/parasubiculum https://www.sciencedirect.com/topics/neuroscience/perirhinal-cortex https://www.sciencedirect.com/topics/neuroscience/postrhinal-cortex https://www.sciencedirect.com/topics/neuroscience/ca1-region https://www.sciencedirect.com/topics/neuroscience/ca2-region https://www.sciencedirect.com/topics/neuroscience/ca3-region https://www.sciencedirect.com/topics/neuroscience/ca4-region https://www.sciencedirect.com/topics/neuroscience/mossy-fiber https://www.sciencedirect.com/topics/neuroscience/schaffer-collateral https://www.sciencedirect.com/topics/neuroscience/perforant-path https://www.sciencedirect.com/topics/neuroscience/long-term-potentiation https://www.sciencedirect.com/topics/neuroscience/long-term-depression https://www.sciencedirect.com/topics/neuroscience/synaptic-plasticity https://www.sciencedirect.com/topics/neuroscience/neurotransmitter https://www.sciencedirect.com/topics/neuroscience/receptor https://www.sciencedirect.com/topics/neuroscience/ion-channel https://www.sciencedirect.com/topics/neuroscience/g-protein-coupled-receptor https://www.sciencedirect.com/topics/neuroscience/enzyme https://www.sciencedirect.com/topics/neuroscience/transporter https://www.sciencedirect.com/topics/neuroscience/second-messenger https://www.sciencedirect.com/topics/neuroscience/signal-transduction https://www.sciencedirect.com/topics/neuroscience/gene-expression https://www.sciencedirect.com/topics/neuroscience/protein-synthesis https://www.sciencedirect.com/topics/neuroscience/axonal-transport https://www.sciencedirect.com/topics/neuroscience/neurotrophic-factor https://www.sciencedirect.com/topics/neuroscience/growth-cone https://www.sciencedirect.com/topics/neuroscience/synaptogenesis https://www.sciencedirect.com/topics/neuroscience/apoptosis https://www.sciencedirect.com/topics/neuroscience/necrosis https://www.sciencedirect.com/topics/neuroscience/excitotoxicity https://www.sciencedirect.com/topics/neuroscience/oxidative-stress https://www.sciencedirect.com/topics/neuroscience/neuroinflammation https://www.sciencedirect.com/topics/neuroscience/neurodegeneration https://www.sciencedirect.com/topics/neuroscience/neuroprotection https://www.sciencedirect.com/topics/neuroscience/neurogenesis https://www.sciencedirect.com/topics/neuroscience/gliogenesis https://www.sciencedirect.com/topics/neuroscience/myelination https://www.sciencedirect.com/topics/neuroscience/demyelination https://www.sciencedirect.com/topics/neuroscience/remyelination https://www.sciencedirect.com/topics/neuroscience/axonal-degeneration https://www.sciencedirect.com/topics/neuroscience/axonal-regeneration https://www.sciencedirect.com/topics/neuroscience/wallerian-degeneration https://www.sciencedirect.com/topics/neuroscience/chromatolysis https://www.sciencedirect.com/topics/neuroscience/transneuronal-degeneration https://www.sciencedirect.com/topics/neuroscience/anterograde-degeneration https://www.sciencedirect.com/topics/neuroscience/retrograde-degeneration https://www.sciencedirect.com/topics/neuroscience/neuropathy https://www.sciencedirect.com/topics/neuroscience/radiculopathy https://www.sciencedirect.com/topics/neuroscience/myelopathy https://www.sciencedirect.com/topics/neuroscience/encephalopathy https://www.sciencedirect.com/topics/neuroscience/epilepsy https://www.sciencedirect.com/topics/neuroscience/seizure https://www.sciencedirect.com/topics/neuroscience/convulsion https://www.sciencedirect.com/topics/neuroscience/status-epilepticus https://www.sciencedirect.com/topics/neuroscience/absence-seizure https://www.sciencedirect.com/topics/neuroscience/tonic-clonic-seizure https://www.sciencedirect.com/topics/neuroscience/myoclonic-seizure https://www.sciencedirect.com/topics/neuroscience/atonic-seizure https://www.sciencedirect.com/topics/neuroscience/focal-seizure https://www.sciencedirect.com/topics/neuroscience/generalized-seizure https://www.sciencedirect.com/topics/neuroscience/aura https://www.sciencedirect.com/topics/neuroscience/ictal https://www.sciencedirect.com/topics/neuroscience/postictal https://www.sciencedirect.com/topics/neuroscience/interictal https://www.sciencedirect.com/topics/neuroscience/kindling https://www.sciencedirect.com/topics/neuroscience/electroencephalography https://www.sciencedirect.com/topics/neuroscience/magnetoencephalography https://www.sciencedirect.com/topics/neuroscience/functional-magnetic-resonance-imaging https://www.sciencedirect.com/topics/neuroscience/positron-emission-tomography https://www.sciencedirect.com/topics/neuroscience/single-photon-emission-computed-tomography https://www.sciencedirect.com/topics/neuroscience/computed-tomography https://www.sciencedirect.com/topics/neuroscience/magnetic-resonance-imaging https://www.sciencedirect.com/topics/neuroscience/diffusion-tensor-imaging https://www.sciencedirect.com/topics/neuroscience/neuropsychological-testing https://www.sciencedirect.com/topics/neuroscience/behavioral-testing https://www.sciencedirect.com/topics/neuroscience/animal-models https://www.sciencedirect.com/topics/neuroscience/knockout-mouse https://www.sciencedirect.com/topics/neuroscience/transgenic-mouse https://www.sciencedirect.com/topics/neuroscience/optogenetics https://www.sciencedirect.com/topics/neuroscience/chemogenetics https://www.sciencedirect.com/topics/neuroscience/drosophila https://www.sciencedirect.com/topics/neuroscience/caenorhabditis-elegans https://www.sciencedirect.com/topics/neuroscience/zebrafish https://www.sciencedirect.com/topics/neuroscience/rat https://www.sciencedirect.com/topics/neuroscience/mouse https://www.sciencedirect.com/topics/neuroscience/primate https://www.sciencedirect.com/topics/neuroscience/human https://www.sciencedirect.com/topics/neuroscience/in-vitro https://www.sciencedirect.com/topics/neuroscience/in-vivo https://www.sciencedirect.com/topics/neuroscience/ex-vivo https://www.sciencedirect.com/topics/neuroscience/cell-culture https://www.sciencedirect.com/topics/neuroscience/slice-preparation https://www.sciencedirect.com/topics/neuroscience/primary-culture https://www.sciencedirect.com/topics/neuroscience/cell-line https://www.sciencedirect.com/topics/neuroscience/stem-cell https://www.sciencedirect.com/topics/neuroscience/induced-pluripotent-stem-cell https://www.sciencedirect.com/topics/neuroscience/organoid https://www.sciencedirect.com/topics/neuroscience/drug-discovery https://www.sciencedirect.com/topics/neuroscience/high-throughput-screening https://www.sciencedirect.com/topics/neuroscience/lead-optimization https://www.sciencedirect.com/topics/neuroscience/preclinical-development https://www.sciencedirect.com/topics/neuroscience/clinical-trial https://www.sciencedirect.com/topics/neuroscience/pharmacokinetics https://www.sciencedirect.com/topics/neuroscience/pharmacodynamics https://www.sciencedirect.com/topics/neuroscience/toxicology https://www.sciencedirect.com/topics/neuroscience/adverse-effect https://www.sciencedirect.com/topics/neuroscience/therapeutic-index https://www.sciencedirect.com/topics/neuroscience/bioavailability https://www.sciencedirect.com/topics/neuroscience/half-life https://www.sciencedirect.com/topics/neuroscience/volume-of-distribution https://www.sciencedirect.com/topics/neuroscience/clearance https://www.sciencedirect.com/topics/neuroscience/first-pass-metabolism https://www.sciencedirect.com/topics/neuroscience/cytochrome-p450 https://www.sciencedirect.com/topics/neuroscience/drug-drug-interaction https://www.sciencedirect.com/topics/neuroscience/prodrug https://www.sciencedirect.com/topics/neuroscience/active-metabolite https://www.sciencedirect.com/topics/neuroscience/enantiomer https://www.sciencedirect.com/topics/neuroscience/racemate https://www.sciencedirect.com/topics/neuroscience/agonist https://www.sciencedirect.com/topics/neuroscience/antagonist https://www.sciencedirect.com/topics/neuroscience/inverse-agonist https://www.sciencedirect.com/topics/neuroscience/partial-agonist https://www.sciencedirect.com/topics/neuroscience/allosteric-modulator https://www.sciencedirect.com/topics/neuroscience/orthosteric-binding-site https://www.sciencedirect.com/topics/neuroscience/allosteric-binding-site https://www.sciencedirect.com/topics/neuroscience/competitive-antagonist https://www.sciencedirect.com/topics/neuroscience/non-competitive-antagonist https://www.sciencedirect.com/topics/neuroscience/uncompetitive-antagonist https://www.sciencedirect.com/topics/neuroscience/irreversible-antagonist https://www.sciencedirect.com/topics/neuroscience/reversible-antagonist https://www.sciencedirect.com/topics/neuroscience/dose-response-curve https://www.sciencedirect.com/topics/neuroscience/ec50 https://www.sciencedirect.com/topics/neuroscience/ic50 https://www.sciencedirect.com/topics/neuroscience/ki https://www.sciencedirect.com/topics/neuroscience/kd https://www.sciencedirect.com/topics/neuroscience/bmax https://www.sciencedirect.com/topics/neuroscience/efficacy https://www.sciencedirect.com/topics/neuroscience/potency https://www.sciencedirect.com/topics/neuroscience/affinity https://www.sciencedirect.com/topics/neuroscience/selectivity https://www.sciencedirect.com/topics/neuroscience/therapeutic-window https://www.sciencedirect.com/topics/neuroscience/off-target-effect https://www.sciencedirect.com/topics/neuroscience/side-effect https://www.sciencedirect.com/topics/neuroscience/drug-tolerance https://www.sciencedirect.com/topics/neuroscience/drug-dependence https://www.sciencedirect.com/topics/neuroscience/drug-addiction https://www.sciencedirect.com/topics/neuroscience/withdrawal-syndrome https://www.sciencedirect.com/topics/neuroscience/placebo-effect https://www.sciencedirect.com/topics/neuroscience/nocebo-effect https://www.sciencedirect.com/topics/neuroscience/double-blind-study https://www.sciencedirect.com/topics/neuroscience/randomized-controlled-trial https://www.sciencedirect.com/topics/neuroscience/meta-analysis https://www.sciencedirect.com/topics/neuroscience/systematic-review https://www.sciencedirect.com/topics/neuroscience/case-report https://www.sciencedirect.com/topics/neuroscience/cohort-study https://www.sciencedirect.com/topics/neuroscience/case-control-study https://www.sciencedirect.com/topics/neuroscience/cross-sectional-study https://www.sciencedirect.com/topics/neuroscience/longitudinal-study https://www.sciencedirect.com/topics/neuroscience/epidemiology https://www.sciencedirect.com/topics/neuroscience/prevalence https://www.sciencedirect.com/topics/neuroscience/incidence https://www.sciencedirect.com/topics/neuroscience/risk-factor https://www.sciencedirect.com/topics/neuroscience/prognosis https://www.sciencedirect.com/topics/neuroscience/diagnosis https://www.sciencedirect.com/topics/neuroscience/treatment https://www.sciencedirect.com/topics/neuroscience/prevention https://www.sciencedirect.com/topics/neuroscience/screening https://www.sciencedirect.com/topics/neuroscience/biomarker https://www.sciencedirect.com/topics/neuroscience/genetics https://www.sciencedirect.com/topics/neuroscience/epigenetics https://www.sciencedirect.com/topics/neuroscience/proteomics https://www.sciencedirect.com/topics/neuroscience/metabolomics https://www.sciencedirect.com/topics/neuroscience/bioinformatics https://www.sciencedirect.com/topics/neuroscience/computational-neuroscience https://www.sciencedirect.com/topics/neuroscience/systems-neuroscience https://www.sciencedirect.com/topics/neuroscience/cognitive-neuroscience https://www.sciencedirect.com/topics/neuroscience/affective-neuroscience https://www.sciencedirect.com/topics/neuroscience/social-neuroscience https://www.sciencedirect.com/topics/neuroscience/developmental-neuroscience https://www.sciencedirect.com/topics/neuroscience/evolutionary-neuroscience https://www.sciencedirect.com/topics/neuroscience/neurophilosophy https://www.sciencedirect.com/topics/neuroscience/neuroethics https://www.sciencedirect.com/topics/neuroscience/neuroeconomics https://www.sciencedirect.com/topics/neuroscience/neurolaw https://www.sciencedirect.com/topics/neuroscience/neuroeducation https://www.sciencedirect.com/topics/neuroscience/neuroaesthetics https://www.sciencedirect.com/topics/neuroscience/neurogastronomy https://www.sciencedirect.com/topics/neuroscience/neurotheology https://www.sciencedirect.com/topics/neuroscience/neurohistory https://www.sciencedirect.com/topics/neuroscience/neuroanthropology https://www.sciencedirect.com/topics/neuroscience/neurogeography https://www.sciencedirect.com/topics/neuroscience/neurocriminology https://www.sciencedirect.com/topics/neuroscience/neurosecurity https://www.sciencedirect.com/topics/neuroscience/neuromarketing https://www.sciencedirect.com/topics/neuroscience/neuroergonomics https://www.sciencedirect.com/topics/neuroscience/neuroinformatics https://www.sciencedirect.com/topics/neuroscience/neuroengineering https://www.sciencedirect.com/topics/neuroscience/neural-interface https://www.sciencedirect.com/topics/neuroscience/brain-computer-interface https://www.sciencedirect.com/topics/neuroscience/neuroprosthetics https://www.sciencedirect.com/topics/neuroscience/neurofeedback https://www.sciencedirect.com/topics/neuroscience/transcranial-magnetic-stimulation https://www.sciencedirect.com/topics/neuroscience/transcranial-direct-current-stimulation https://www.sciencedirect.com/topics/neuroscience/deep-brain-stimulation https://www.sciencedirect.com/topics/neuroscience/vagus-nerve-stimulation https://www.sciencedirect.com/topics/neuroscience/electroconvulsive-therapy https://www.sciencedirect.com/topics/neuroscience/psychosurgery https://www.sciencedirect.com/topics/neuroscience/lobotomy https://www.sciencedirect.com/topics/neuroscience/cingulotomy https://www.sciencedirect.com/topics/neuroscience/capsulotomy https://www.sciencedirect.com/topics/neuroscience/pallidotomy https://www.sciencedirect.com/topics/neuroscience/thalamotomy https://www.sciencedirect.com/topics/neuroscience/subthalamotomy https://www.sciencedirect.com/topics/neuroscience/corpus-callosotomy https://www.sciencedirect.com/topics/neuroscience/hemispherectomy https://www.sciencedirect.com/topics/neuroscience/epilepsy-surgery https://www.sciencedirect.com/topics/neuroscience/temporal-lobectomy https://www.sciencedirect.com/topics/neuroscience/amygdalohippocampectomy https://www.sciencedirect.com/topics/neuroscience/lesion https://www.sciencedirect.com/topics/neuroscience/ablation https://www.sciencedirect.com/topics/neuroscience/infusion https://www.sciencedirect.com/topics/neuroscience/microdialysis https://www.sciencedirect.com/topics/neuroscience/electrophysiology https://www.sciencedirect.com/topics/neuroscience/single-unit-recording https://www.sciencedirect.com/topics/neuroscience/multi-unit-recording https://www.sciencedirect.com/topics/neuroscience/local-field-potential https://www.sciencedirect.com/topics/neuroscience/event-related-potential https://www.sciencedirect.com/topics/neuroscience/brain-slice https://www.sciencedirect.com/topics/neuroscience/cultured-neurons https://www.sciencedirect.com/topics/neuroscience/xenopus-oocyte https://www.sciencedirect.com/topics/neuroscience/heterologous-expression https://www.sciencedirect.com/topics/neuroscience/site-directed-mutagenesis https://www.sciencedirect.com/topics/neuroscience/western-blot https://www.sciencedirect.com/topics/neuroscience/immunohistochemistry https://www.sciencedirect.com/topics/neuroscience/immunocytochemistry https://www.sciencedirect.com/topics/neuroscience/in-situ-hybridization https://www.sciencedirect.com/topics/neuroscience/northern-blot https://www.sciencedirect.com/topics/neuroscience/southern-blot https://www.sciencedirect.com/topics/neuroscience/pcr https://www.sciencedirect.com/topics/neuroscience/rt-pcr https://www.sciencedirect.com/topics/neuroscience/qpcr https://www.sciencedirect.com/topics/neuroscience/microarray https://www.sciencedirect.com/topics/neuroscience/rna-seq https://www.sciencedirect.com/topics/neuroscience/chip-seq https://www.sciencedirect.com/topics/neuroscience/mass-spectrometry https://www.sciencedirect.com/topics/neuroscience/chromatography https://www.sciencedirect.com/topics/neuroscience/electrophoresis https://www.sciencedirect.com/topics/neuroscience/centrifugation https://www.sciencedirect.com/topics/neuroscience/dialysis https://www.sciencedirect.com/topics/neuroscience/filtration https://www.sciencedirect.com/topics/neuroscience/spectrophotometry https://www.sciencedirect.com/topics/neuroscience/fluorometry https://www.sciencedirect.com/topics/neuroscience/luminometry https://www.sciencedirect.com/topics/neuroscience/radiometry https://www.sciencedirect.com/topics/neuroscience/microscopy https://www.sciencedirect.com/topics/neuroscience/electron-microscopy https://www.sciencedirect.com/topics/neuroscience/confocal-microscopy https://www.sciencedirect.com/topics/neuroscience/two-photon-microscopy https://www.sciencedirect.com/topics/neuroscience/super-resolution-microscopy https://www.sciencedirect.com/topics/neuroscience/calcium-imaging https://www.sciencedirect.com/topics/neuroscience/voltage-sensitive-dyes https://www.sciencedirect.com/topics/neuroscience/optrodes https://www.sciencedirect.com/topics/neuroscience/nanotechnology https://www.sciencedirect.com/topics/neuroscience/quantum-dots https://www.sciencedirect.com/topics/neuroscience/nanoparticles https://www.sciencedirect.com/topics/neuroscience/liposomes https://www.sciencedirect.com/topics/neuroscience/micelles https://www.sciencedirect.com/topics/neuroscience/dendrimers https://www.sciencedirect.com/topics/neuroscience/hydrogels https://www.sciencedirect.com/topics/neuroscience/tissue-engineering https://www.sciencedirect.com/topics/neuroscience/scaffolds https://www.sciencedirect.com/topics/neuroscience/biomaterials https://www.sciencedirect.com/topics/neuroscience/drug-delivery https://www.sciencedirect.com/topics/neuroscience/gene-therapy https://www.sciencedirect.com/topics/neuroscience/viral-vectors https://www.sciencedirect.com/topics/neuroscience/non-viral-vectors https://www.sciencedirect.com/topics/neuroscience/crispr https://www.sciencedirect.com/topics/neuroscience/talen https://www.sciencedirect.com/topics/neuroscience/zinc-finger-nuclease https://www.sciencedirect.com/topics/neuroscience/sirna https://www.sciencedirect.com/topics/neuroscience/mirna https://www.sciencedirect.com/topics/neuroscience/antisense-oligonucleotide https://www.sciencedirect.com/topics/neuroscience/aptamer https://www.sciencedirect.com/topics/neuroscience/monoclonal-antibody https://www.sciencedirect.com/topics/neuroscience/polyclonal-antibody https://www.sciencedirect.com/topics/neuroscience/vaccine https://www.sciencedirect.com/topics/neuroscience/adjuvant https://www.sciencedirect.com/topics/neuroscience/cytokine https://www.sciencedirect.com/topics/neuroscience/chemokine https://www.sciencedirect.com/topics/neuroscience/growth-factor https://www.sciencedirect.com/topics/neuroscience/hormone https://www.sciencedirect.com/topics/neuroscience/neurosteroid https://www.sciencedirect.com/topics/neuroscience/cannabinoid https://www.sciencedirect.com/topics/neuroscience/endocannabinoid https://www.sciencedirect.com/topics/neuroscience/opioid https://www.sciencedirect.com/topics/neuroscience/endorphin https://www.sciencedirect.com/topics/neuroscience/enkephalin https://www.sciencedirect.com/topics/neuroscience/dynorphin https://www.sciencedirect.com/topics/neuroscience/tachykinin https://www.sciencedirect.com/topics/neuroscience/substance-p https://www.sciencedirect.com/topics/neuroscience/neurokinin-a https://www.sciencedirect.com/topics/neuroscience/neurokinin-b https://www.sciencedirect.com/topics/neuroscience/neuropeptide-y https://www.sciencedirect.com/topics/neuroscience/somatostatin https://www.sciencedirect.com/topics/neuroscience/vasopressin https://www.sciencedirect.com/topics/neuroscience/oxytocin https://www.sciencedirect.com/topics/neuroscience/corticotropin-releasing-hormone https://www.sciencedirect.com/topics/neuroscience/melanocortin https://www.sciencedirect.com/topics/neuroscience/orexin https://www.sciencedirect.com/topics/neuroscience/galanin https://www.sciencedirect.com/topics/neuroscience/neurotensin https://www.sciencedirect.com/topics/neuroscience/cholecystokinin https://www.sciencedirect.com/topics/neuroscience/secretin https://www.sciencedirect.com/topics/neuroscience/vasoactive-intestinal-peptide https://www.sciencedirect.com/topics/neuroscience/pituitary-adenylate-cyclase-activating-polypeptide https://www.sciencedirect.com/topics/neuroscience/calcitonin-gene-related-peptide https://www.sciencedirect.com/topics/neuroscience/adrenomedullin https://www.sciencedirect.com/topics/neuroscience/bradykinin https://www.sciencedirect.com/topics/neuroscience/angiotensin https://www.sciencedirect.com/topics/neuroscience/endothelin https://www.sciencedirect.com/topics/neuroscience/atrial-natriuretic-peptide https://www.sciencedirect.com/topics/neuroscience/brain-natriuretic-peptide https://www.sciencedirect.com/topics/neuroscience/c-type-natriuretic-peptide https://www.sciencedirect.com/topics/neuroscience/urotensin https://www.sciencedirect.com/topics/neuroscience/relaxin https://www.sciencedirect.com/topics/neuroscience/insulin https://www.sciencedirect.com/topics/neuroscience/glucagon https://www.sciencedirect.com/topics/neuroscience/ghrelin https://www.sciencedirect.com/topics/neuroscience/leptin https://www.sciencedirect.com/topics/neuroscience/adiponectin https://www.sciencedirect.com/topics/neuroscience/resistins https://www.sciencedirect.com/topics/neuroscience/visfatin https://www.sciencedirect.com/topics/neuroscience/omentin https://www.sciencedirect.com/topics/neuroscience/apelin https://www.sciencedirect.com/topics/neuroscience/nesfatin-1 https://www.sciencedirect.com/topics/neuroscience/cocaine-and-amphetamine-regulated-transcript https://www.sciencedirect.com/topics/neuroscience/melanin-concentrating-hormone https://www.sciencedirect.com/topics/neuroscience/agouti-related-protein https://www.sciencedirect.com/topics/neuroscience/pro-opiomelanocortin https://www.sciencedirect.com/topics/neuroscience/alpha-melanocyte-stimulating-hormone https://www.sciencedirect.com/topics/neuroscience/beta-endorphin https://www.sciencedirect.com/topics/neuroscience/adrenocorticotropic-hormone https://www.sciencedirect.com/topics/neuroscience/lipotropin https://www.sciencedirect.com/topics/neuroscience/melanocyte-stimulating-hormone https://www.sciencedirect.com/topics/neuroscience/thyrotropin-releasing-hormone https://www.sciencedirect.com/topics/neuroscience/gonadotropin-releasing-hormone https://www.sciencedirect.com/topics/neuroscience/growth-hormone-releasing-hormone https://www.sciencedirect.com/topics/neuroscience/kisspeptin https://www.sciencedirect.com/topics/neuroscience/prolactin-releasing-peptide https://www.sciencedirect.com/topics/neuroscience/urocortin https://www.sciencedirect.com/topics/neuroscience/stressin https://www.sciencedirect.com/topics/neuroscience/diuresin https://www.sciencedirect.com/topics/neuroscience/sauvagine https://www.sciencedirect.com/topics/neuroscience/dopamine https://www.sciencedirect.com/topics/neuroscience/serotonin https://www.sciencedirect.com/topics/neuroscience/norepinephrine https://www.sciencedirect.com/topics/neuroscience/epinephrine https://www.sciencedirect.com/topics/neuroscience/histamine https://www.sciencedirect.com/topics/neuroscience/acetylcholine https://www.sciencedirect.com/topics/neuroscience/glutamate https://www.sciencedirect.com/topics/neuroscience/gaba https://www.sciencedirect.com/topics/neuroscience/glycine https://www.sciencedirect.com/topics/neuroscience/aspartate https://www.sciencedirect.com/topics/neuroscience/d-serine https://www.sciencedirect.com/topics/neuroscience/taurine https://www.sciencedirect.com/topics/neuroscience/adenosine https://www.sciencedirect.com/topics/neuroscience/atp https://www.sciencedirect.com/topics/neuroscience/nitric-oxide https://www.sciencedirect.com/topics/neuroscience/carbon-monoxide https://www.sciencedirect.com/topics/neuroscience/hydrogen-sulfide https://www.sciencedirect.com/topics/neuroscience/zinc https://www.sciencedirect.com/topics/neuroscience/prostaglandin https://www.sciencedirect.com/topics/neuroscience/leukotriene https://www.sciencedirect.com/topics/neuroscience/thromboxane https://www.sciencedirect.com/topics/neuroscience/anandamide https://www.sciencedirect.com/topics/neuroscience/2-arachidonoylglycerol https://www.sciencedirect.com/topics/neuroscience/sphingosine-1-phosphate https://www.sciencedirect.com/topics/neuroscience/lysophosphatidic-acid https://www.sciencedirect.com/topics/neuroscience/platelet-activating-factor https://www.sciencedirect.com/topics/neuroscience/eicosanoid https://www.sciencedirect.com/topics/neuroscience/docosanoid https://www.sciencedirect.com/topics/neuroscience/neuroprotectin-d1 https://www.sciencedirect.com/topics/neuroscience/resolvin https://www.sciencedirect.com/topics/neuroscience/maresin https://www.sciencedirect.com/topics/neuroscience/lipoxin https://www.sciencedirect.com/topics/neuroscience/cyclooxygenase https://www.sciencedirect.com/topics/neuroscience/lipoxygenase https://www.sciencedirect.com/topics/neuroscience/cytochrome-p450-epoxygenase https://www.sciencedirect.com/topics/neuroscience/phospholipase-a2 https://www.sciencedirect.com/topics/neuroscience/phospholipase-c https://www.sciencedirect.com/topics/neuroscience/phospholipase-d https://www.sciencedirect.com/topics/neuroscience/protein-kinase-a https://www.sciencedirect.com/topics/neuroscience/protein-kinase-c https://www.sciencedirect.com/topics/neuroscience/protein-kinase-g https://www.sciencedirect.com/topics/neuroscience/camk-ii https://www.sciencedirect.com/topics/neuroscience/map-kinase https://www.sciencedirect.com/topics/neuroscience/erk https://www.sciencedirect.com/topics/neuroscience/jnk https://www.sciencedirect.com/topics/neuroscience/p38 https://www.sciencedirect.com/topics/neuroscience/akt https://www.sciencedirect.com/topics/neuroscience/mtor https://www.sciencedirect.com/topics/neuroscience/pi3k https://www.sciencedirect.com/topics/neuroscience/jak-stat https://www.sciencedirect.com/topics/neuroscience/nf-kb https://www.sciencedirect.com/topics/neuroscience/creb https://www.sciencedirect.com/topics/neuroscience/ap-1 https://www.sciencedirect.com/topics/neuroscience/c-fos https://www.sciencedirect.com/topics/neuroscience/c-jun https://www.sciencedirect.com/topics/neuroscience/egr-1 https://www.sciencedirect.com/topics/neuroscience/bdnf https://www.sciencedirect.com/topics/neuroscience/ngf https://www.sciencedirect.com/topics/neuroscience/nt-3 https://www.sciencedirect.com/topics/neuroscience/nt-4 https://www.sciencedirect.com/topics/neuroscience/gdnf https://www.sciencedirect.com/topics/neuroscience/artemin https://www.sciencedirect.com/topics/neuroscience/neurturin https://www.sciencedirect.com/topics/neuroscience/persephin https://www.sciencedirect.com/topics/neuroscience/trka https://www.sciencedirect.com/topics/neuroscience/trkb https://www.sciencedirect.com/topics/neuroscience/trkc https://www.sciencedirect.com/topics/neuroscience/p75ntr https://www.sciencedirect.com/topics/neuroscience/ret https://www.sciencedirect.com/topics/neuroscience/gfra1 https://www.sciencedirect.com/topics/neuroscience/gfra2 https://www.sciencedirect.com/topics/neuroscience/gfra3 https://www.sciencedirect.com/topics/neuroscience/gfra4 https://www.sciencedirect.com/topics/neuroscience/ephrin https://www.sciencedirect.com/topics/neuroscience/eph-receptor https://www.sciencedirect.com/topics/neuroscience/sema-domain https://www.sciencedirect.com/topics/neuroscience/plexin https://www.sciencedirect.com/topics/neuroscience/neuropilin https://www.sciencedirect.com/topics/neuroscience/slit https://www.sciencedirect.com/topics/neuroscience/robo https://www.sciencedirect.com/topics/neuroscience/netrin https://www.sciencedirect.com/topics/neuroscience/dcc https://www.sciencedirect.com/topics/neuroscience/unc5 https://www.sciencedirect.com/topics/neuroscience/wnt https://www.sciencedirect.com/topics/neuroscience/frizzled https://www.sciencedirect.com/topics/neuroscience/lrp5-6 https://www.sciencedirect.com/topics/neuroscience/dishevelled https://www.sciencedirect.com/topics/neuroscience/beta-catenin https://www.sciencedirect.com/topics/neuroscience/gsk-3 https://www.sciencedirect.com/topics/neuroscience/axin https://www.sciencedirect.com/topics/neuroscience/apc https://www.sciencedirect.com/topics/neuroscience/tcf-lef https://www.sciencedirect.com/topics/neuroscience/hedgehog https://www.sciencedirect.com/topics/neuroscience/patched https://www.sciencedirect.com/topics/neuroscience/smoothened https://www.sciencedirect.com/topics/neuroscience/gli https://www.sciencedirect.com/topics/neuroscience/sufu https://www.sciencedirect.com/topics/neuroscience/notch https://www.sciencedirect.com/topics/neuroscience/delta https://www.sciencedirect.com/topics/neuroscience/jagged https://www.sciencedirect.com/topics/neuroscience/presenilin https://www.sciencedirect.com/topics/neuroscience/gamma-secretase https://www.sciencedirect.com/topics/neuroscience/nicd https://www.sciencedirect.com/topics/neuroscience/csl https://www.sciencedirect.com/topics/neuroscience/mastermind https://www.sciencedirect.com/topics/neuroscience/hes https://www.sciencedirect.com/topics/neuroscience/hey https://www.sciencedirect.com/topics/neuroscience/tgf-beta https://www.sciencedirect.com/topics/neuroscience/bmp https://www.sciencedirect.com/topics/neuroscience/activin https://www.sciencedirect.com/topics/neuroscience/inhibin https://www.sciencedirect.com/topics/neuroscience/smad https://www.sciencedirect.com/topics/neuroscience/sara https://www.sciencedirect.com/topics/neuroscience/snoN https://www.sciencedirect.com/topics/neuroscience/ski https://www.sciencedirect.com/topics/neuroscience/fgf https://www.sciencedirect.com/topics/neuroscience/fgfr https://www.sciencedirect.com/topics/neuroscience/ras https://www.sciencedirect.com/topics/neuroscience/raf https://www.sciencedirect.com/topics/neuroscience/mek https://www.sciencedirect.com/topics/neuroscience/igf https://www.sciencedirect.com/topics/neuroscience/igf-receptor https://www.sciencedirect.com/topics/neuroscience/irs https://www.sciencedirect.com/topics/neuroscience/vegf https://www.sciencedirect.com/topics/neuroscience/vegfr https://www.sciencedirect.com/topics/neuroscience/pdgf https://www.sciencedirect.com/topics/neuroscience/pdgfr https://www.sciencedirect.com/topics/neuroscience/egf https://www.sciencedirect.com/topics/neuroscience/egfr https://www.sciencedirect.com/topics/neuroscience/hgf https://www.sciencedirect.com/topics/neuroscience/c-met https://www.sciencedirect.com/topics/neuroscience/tnf-alpha https://www.sciencedirect.com/topics/neuroscience/tnfr1 https://www.sciencedirect.com/topics/neuroscience/tnfr2 https://www.sciencedirect.com/topics/neuroscience/tradd https://www.sciencedirect.com/topics/neuroscience/fadd https://www.sciencedirect.com/topics/neuroscience/caspase https://www.sciencedirect.com/topics/neuroscience/ripk1 https://www.sciencedirect.com/topics/neuroscience/il-1beta https://www.sciencedirect.com/topics/neuroscience/il-1r https://www.sciencedirect.com/topics/neuroscience/myd88 https://www.sciencedirect.com/topics/neuroscience/irak https://www.sciencedirect.com/topics/neuroscience/traf6 https://www.sciencedirect.com/topics/neuroscience/tak1 https://www.sciencedirect.com/topics/neuroscience/ikk https://www.sciencedirect.com/topics/neuroscience/il-6 https://www.sciencedirect.com/topics/neuroscience/il-6r https://www.sciencedirect.com/topics/neuroscience/gp130 https://www.sciencedirect.com/topics/neuroscience/il-10 https://www.sciencedirect.com/topics/neuroscience/il-10r https://www.sciencedirect.com/topics/neuroscience/ifn-gamma https://www.sciencedirect.com/topics/neuroscience/ifngr https://www.sciencedirect.com/topics/neuroscience/toll-like-receptor https://www.sciencedirect.com/topics/neuroscience/nod-like-receptor https://www.sciencedirect.com/topics/neuroscience/rig-i-like-receptor https://www.sciencedirect.com/topics/neuroscience/inflammasome https://www.sciencedirect.com/topics/neuroscience/pyroptosis https://www.sciencedirect.com/topics/neuroscience/necroptosis https://www.sciencedirect.com/topics/neuroscience/autophagy https://www.sciencedirect.com/topics/neuroscience/mitophagy https://www.sciencedirect.com/topics/neuroscience/ubiquitin https://www.sciencedirect.com/topics/neuroscience/proteasome https://www.sciencedirect.com/topics/neuroscience/lysosome https://www.sciencedirect.com/topics/neuroscience/peroxisome https://www.sciencedirect.com/topics/neuroscience/mitochondria https://www.sciencedirect.com/topics/neuroscience/endoplasmic-reticulum https://www.sciencedirect.com/topics/neuroscience/golgi-apparatus https://www.sciencedirect.com/topics/neuroscience/nucleus https://www.sciencedirect.com/topics/neuroscience/cytoskeleton https://www.sciencedirect.com/topics/neuroscience/microtubule https://www.sciencedirect.com/topics/neuroscience/actin https://www.sciencedirect.com/topics/neuroscience/intermediate-filament https://www.sciencedirect.com/topics/neuroscience/cell-adhesion-molecule https://www.sciencedirect.com/topics/neuroscience/cadherin https://www.sciencedirect.com/topics/neuroscience/integrin https://www.sciencedirect.com/topics/neuroscience/selectin https://www.sciencedirect.com/topics/neuroscience/immunoglobulin-superfamily https://www.sciencedirect.com/topics/neuroscience/extracellular-matrix https://www.sciencedirect.com/topics/neuroscience/collagen https://www.sciencedirect.com/topics/neuroscience/laminin https://www.sciencedirect.com/topics/neuroscience/fibronectin https://www.sciencedirect.com/topics/neuroscience/proteoglycan https://www.sciencedirect.com/topics/neuroscience/tenascin https://www.sciencedirect.com/topics/neuroscience/reelin https://www.sciencedirect.com/topics/neuroscience/agrin https://www.sciencedirect.com/topics/neuroscience/neurexin https://www.sciencedirect.com/topics/neuroscience/neuroligin https://www.sciencedirect.com/topics/neuroscience/synapse https://www.sciencedirect.com/topics/neuroscience/presynaptic-terminal https://www.sciencedirect.com/topics/neuroscience/postsynaptic-density https://www.sciencedirect.com/topics/neuroscience/synaptic-vesicle https://www.sciencedirect.com/topics/neuroscience/active-zone https://www.sciencedirect.com/topics/neuroscience/synaptic-cleft https://www.sciencedirect.com/topics/neuroscience/neurotransmitter-release https://www.sciencedirect.com/topics/neuroscience/exocytosis https://www.sciencedirect.com/topics/neuroscience/endocytosis https://www.sciencedirect.com/topics/neuroscience/snare-complex https://www.sciencedirect.com/topics/neuroscience/synaptotagmin https://www.sciencedirect.com/topics/neuroscience/synapsin https://www.sciencedirect.com/topics/neuroscience/rab3 https://www.sciencedirect.com/topics/neuroscience/munc18 https://www.sciencedirect.com/topics/neuroscience/complexin https://www.sciencedirect.com/topics/neuroscience/clathrin https://www.sciencedirect.com/topics/neuroscience/dynamin https://www.sciencedirect.com/topics/neuroscience/amphiphysin https://www.sciencedirect.com/topics/neuroscience/endophilin https://www.sciencedirect.com/topics/neuroscience/synaptojanin https://www.sciencedirect.com/topics/neuroscience/ap2 https://www.sciencedirect.com/topics/neuroscience/eps15 https://www.sciencedirect.com/topics/neuroscience/intersectin https://www.sciencedirect.com/topics/neuroscience/wap https://www.sciencedirect.com/topics/neuroscience/psd-95 https://www.sciencedirect.com/topics/neuroscience/homer https://www.sciencedirect.com/topics/neuroscience/shank https://www.sciencedirect.com/topics/neuroscience/gk-ap https://www.sciencedirect.com/topics/neuroscience/nmda-receptor https://www.sciencedirect.com/topics/neuroscience/ampa-receptor https://www.sciencedirect.com/topics/neuroscience/kainate-receptor https://www.sciencedirect.com/topics/neuroscience/metabotropic-glutamate-receptor https://www.sciencedirect.com/topics/neuroscience/gaba-a-receptor https://www.sciencedirect.com/topics/neuroscience/gaba-b-receptor https://www.sciencedirect.com/topics/neuroscience/glycine-receptor https://www.sciencedirect.com/topics/neuroscience/nicotinic-acetylcholine-receptor https://www.sciencedirect.com/topics/neuroscience/muscarinic-acetylcholine-receptor https://www.sciencedirect.com/topics/neuroscience/dopamine-receptor https://www.sciencedirect.com/topics/neuroscience/serotonin-receptor https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor https://www.sciencedirect.com/topics/neuroscience/histamine-receptor https://www.sciencedirect.com/topics/neuroscience/purinergic-receptor https://www.sciencedirect.com/topics/neuroscience/opioid-receptor https://www.sciencedirect.com/topics/neuroscience/cannabinoid-receptor https://www.sciencedirect.com/topics/neuroscience/sigma-receptor https://www.sciencedirect.com/topics/neuroscience/trace-amine-associated-receptor https://www.sciencedirect.com/topics/neuroscience/orphan-receptor https://www.sciencedirect.com/topics/neuroscience/receptor-tyrosine-kinase https://www.sciencedirect.com/topics/neuroscience/receptor-serine-threonine-kinase https://www.sciencedirect.com/topics/neuroscience/receptor-guanylyl-cyclase https://www.sciencedirect.com/topics/neuroscience/ionotropic-receptor https://www.sciencedirect.com/topics/neuroscience/metabotropic-receptor https://www.sciencedirect.com/topics/neuroscience/voltage-gated-ion-channel https://www.sciencedirect.com/topics/neuroscience/ligand-gated-ion-channel https://www.sciencedirect.com/topics/neuroscience/mechanically-gated-ion-channel https://www.sciencedirect.com/topics/neuroscience/thermally-gated-ion-channel https://www.sciencedirect.com/topics/neuroscience/sodium-channel https://www.sciencedirect.com/topics/neuroscience/potassium-channel https://www.sciencedirect.com/topics/neuroscience/calcium-channel https://www.sciencedirect.com/topics/neuroscience/chloride-channel https://www.sciencedirect.com/topics/neuroscience/transient-receptor-potential-channel https://www.sciencedirect.com/topics/neuroscience/cyclic-nucleotide-gated-channel https://www.sciencedirect.com/topics/neuroscience/hyperpolarization-activated-cyclic-nucleotide-gated-channel https://www.sciencedirect.com/topics/neuroscience/two-pore-domain-potassium-channel https://www.sciencedirect.com/topics/neuroscience/inwardly-rectifying-potassium-channel https://www.sciencedirect.com/topics/neuroscience/calcium-activated-potassium-channel https://www.sciencedirect.com/topics/neuroscience/sodium-potassium-pump https://www.sciencedirect.com/topics/neuroscience/calcium-pump https://www.sciencedirect.com/topics/neuroscience/proton-pump https://www.sciencedirect.com/topics/neuroscience/sodium-calcium-exchanger https://www.sciencedirect.com/topics/neuroscience/sodium-hydrogen-exchanger https://www.sciencedirect.com/topics/neuroscience/glutamate-transporter https://www.sciencedirect.com/topics/neuroscience/gaba-transporter https://www.sciencedirect.com/topics/neuroscience/dopamine-transporter https://www.sciencedirect.com/topics/neuroscience/serotonin-transporter https://www.sciencedirect.com/topics/neuroscience/norepinephrine-transporter https://www.sciencedirect.com/topics/neuroscience/vesicular-monoamine-transporter https://www.sciencedirect.com/topics/neuroscience/vesicular-glutamate-transporter https://www.sciencedirect.com/topics/neuroscience/vesicular-gaba-transporter https://www.sciencedirect.com/topics/neuroscience/vesicular-acetylcholine-transporter https://www.sciencedirect.com/topics/neuroscience/action-potential https://www.sciencedirect.com/topics/neuroscience/resting-potential https://www.sciencedirect.com/topics/neuroscience/depolarization https://www.sciencedirect.com/topics/neuroscience/repolarization https://www.sciencedirect.com/topics/neuroscience/hyperpolarization https://www.sciencedirect.com/topics/neuroscience/threshold-potential https://www.sciencedirect.com/topics/neuroscience/refractory-period https://www.sciencedirect.com/topics/neuroscience/saltatory-conduction https://www.sciencedirect.com/topics/neuroscience/synaptic-transmission https://www.sciencedirect.com/topics/neuroscience/excitatory-postsynaptic-potential https://www.sciencedirect.com/topics/neuroscience/inhibitory-postsynaptic-potential https://www.sciencedirect.com/topics/neuroscience/summation https://www.sciencedirect.com/topics/neuroscience/integration https://www.sciencedirect.com/topics/neuroscience/firing-rate https://www.sciencedirect.com/topics/neuroscience/spike-timing-dependent-plasticity https://www.sciencedirect.com/topics/neuroscience/homeostatic-plasticity https://www.sciencedirect.com/topics/neuroscience/metaplasticity https://www.sciencedirect.com/topics/neuroscience/neuromodulation https://www.sciencedirect.com/topics/neuroscience/autocrine-signaling https://www.sciencedirect.com/topics/neuroscience/paracrine-signaling https://www.sciencedirect.com/topics/neuroscience/endocrine-signaling https://www.sciencedirect.com/topics/neuroscience/intracrine-signaling https://www.sciencedirect.com/topics/neuroscience/juxtacrine-signaling https://www.sciencedirect.com/topics/neuroscience/retrograde-signaling https://www.sciencedirect.com/topics/neuroscience/volume-transmission https://www.sciencedirect.com/topics/neuroscience/ephaptic-coupling https://www.sciencedirect.com/topics/neuroscience/gap-junction https://www.sciencedirect.com/topics/neuroscience/connexin https://www.sciencedirect.com/topics/neuroscience/pannexin https://www.sciencedirect.com/topics/neuroscience/calcium-wave https://www.sciencedirect.com/topics/neuroscience/spreading-depression https://www.sciencedirect.com/topics/neuroscience/brain-waves https://www.sciencedirect.com/topics/neuroscience/delta-wave https://www.sciencedirect.com/topics/neuroscience/theta-wave https://www.sciencedirect.com/topics/neuroscience/alpha-wave https://www.sciencedirect.com/topics/neuroscience/beta-wave https://www.sciencedirect.com/topics/neuroscience/gamma-wave https://www.sciencedirect.com/topics/neuroscience/sleep https://www.sciencedirect.com/topics/neuroscience/rem-sleep https://www.sciencedirect.com/topics/neuroscience/nrem-sleep https://www.sciencedirect.com/topics/neuroscience/circadian-rhythm https://www.sciencedirect.com/topics/neuroscience/suprachiasmatic-nucleus https://www.sciencedirect.com/topics/neuroscience/melatonin https://www.sciencedirect.com/topics/neuroscience/arousal https://www.sciencedirect.com/topics/neuroscience/attention https://www.sciencedirect.com/topics/neuroscience/consciousness https://www.sciencedirect.com/topics/neuroscience/cognition https://www.sciencedirect.com/topics/neuroscience/memory https://www.sciencedirect.com/topics/neuroscience/learning https://www.sciencedirect.com/topics/neuroscience/emotion https://www.sciencedirect.com/topics/neuroscience/motivation https://www.sciencedirect.com/topics/neuroscience/reward https://www.sciencedirect.com/topics/neuroscience/decision-making https://www.sciencedirect.com/topics/neuroscience/executive-function https://www.sciencedirect.com/topics/neuroscience/language https://www.sciencedirect.com/topics/neuroscience/perception https://www.sciencedirect.com/topics/neuroscience/sensation https://www.sciencedirect.com/topics/neuroscience/motor-control https://www.sciencedirect.com/topics/neuroscience/sensory-transduction https://www.sciencedirect.com/topics/neuroscience/receptor-potential https://www.sciencedirect.com/topics/neuroscience/adaptation https://www.sciencedirect.com/topics/neuroscience/receptive-field https://www.sciencedirect.com/topics/neuroscience/somatotopy https://www.sciencedirect.com/topics/neuroscience/retinotopy https://www.sciencedirect.com/topics/neuroscience/tonotopy https://www.sciencedirect.com/topics/neuroscience/chemotopy https://www.sciencedirect.com/topics/neuroscience/olfaction https://www.sciencedirect.com/topics/neuroscience/gustation https://www.sciencedirect.com/topics/neuroscience/audition https://www.sciencedirect.com/topics/neuroscience/vision https://www.sciencedirect.com/topics/neuroscience/somatosensation https://www.sciencedirect.com/topics/neuroscience/nociception https://www.sciencedirect.com/topics/neuroscience/thermoception https://www.sciencedirect.com/topics/neuroscience/proprioception https://www.sciencedirect.com/topics/neuroscience/vestibular-system https://www.sciencedirect.com/topics/neuroscience/balance https://www.sciencedirect.com/topics/neuroscience/pain https://www.sciencedirect.com/topics/neuroscience/itch https://www.sciencedirect.com/topics/neuroscience/touch https://www.sciencedirect.com/topics/neuroscience/pressure https://www.sciencedirect.com/topics/neuroscience/vibration https://www.sciencedirect.com/topics/neuroscience/temperature https://www.sciencedirect.com/topics/neuroscience/odor https://www.sciencedirect.com/topics/neuroscience/taste https://www.sciencedirect.com/topics/neuroscience/sound https://www.sciencedirect.com/topics/neuroscience/light https://www.sciencedirect.com/topics/neuroscience/photoreceptor https://www.sciencedirect.com/topics/neuroscience/rod-cell https://www.sciencedirect.com/topics/neuroscience/cone-cell https://www.sciencedirect.com/topics/neuroscience/retinal-ganglion-cell https://www.sciencedirect.com/topics/neuroscience/bipolar-cell https://www.sciencedirect.com/topics/neuroscience/horizontal-cell https://www.sciencedirect.com/topics/neuroscience/amacrine-cell https://www.sciencedirect.com/topics/neuroscience/optic-nerve https://www.sciencedirect.com/topics/neuroscience/optic-chiasm https://www.sciencedirect.com/topics/neuroscience/optic-tract https://www.sciencedirect.com/topics/neuroscience/superior-colliculus https://www.sciencedirect.com/topics/neuroscience/pretectum https://www.sciencedirect.com/topics/neuroscience/suprachiasmatic-nucleus https://www.sciencedirect.com/topics/neuroscience/primary-visual-cortex https://www.sciencedirect.com/topics/neuroscience/extrastriate-cortex https://www.sciencedirect.com/topics/neuroscience/dorsal-stream https://www.sciencedirect.com/topics/neuroscience/ventral-stream https://www.sciencedirect.com/topics/neuroscience/hair-cell https://www.sciencedirect.com/topics/neuroscience/cochlea https://www.sciencedirect.com/topics/neuroscience/basilar-membrane https://www.sciencedirect.com/topics/neuroscience/tectorial-membrane https://www.sciencedirect.com/topics/neuroscience/spiral-ganglion https://www.sciencedirect.com/topics/neuroscience/auditory-nerve https://www.sciencedirect.com/topics/neuroscience/superior-olivary-complex https://www.sciencedirect.com/topics/neuroscience/lateral-lemniscus https://www.sciencedirect.com/topics/neuroscience/inferior-colliculus https://www.sciencedirect.com/topics/neuroscience/primary-auditory-cortex https://www.sciencedirect.com/topics/neuroscience/olfactory-receptor-neuron https://www.sciencedirect.com/topics/neuroscience/olfactory-epithelium https://www.sciencedirect.com/topics/neuroscience/olfactory-bulb https://www.sciencedirect.com/topics/neuroscience/mitral-cell https://www.sciencedirect.com/topics/neuroscience/tufted-cell https://www.sciencedirect.com/topics/neuroscience/granule-cell https://www.sciencedirect.com/topics/neuroscience/periglomerular-cell https://www.sciencedirect.com/topics/neuroscience/olfactory-tubercle https://www.sciencedirect.com/topics/neuroscience/piriform-cortex https://www.sciencedirect.com/topics/neuroscience/taste-bud https://www.sciencedirect.com/topics/neuroscience/taste-receptor-cell https://www.sciencedirect.com/topics/neuroscience/gustatory-nucleus https://www.sciencedirect.com/topics/neuroscience/ventral-posteromedial-nucleus https://www.sciencedirect.com/topics/neuroscience/gustatory-cortex https://www.sciencedirect.com/topics/neuroscience/mechanoreceptor https://www.sciencedirect.com/topics/neuroscience/thermoreceptor https://www.sciencedirect.com/topics/neuroscience/nociceptor https://www.sciencedirect.com/topics/neuroscience/proprioceptor https://www.sciencedirect.com/topics/neuroscience/muscle-spindle https://www.sciencedirect.com/topics/neuroscience/golgi-tendon-organ https://www.sciencedirect.com/topics/neuroscience/joint-receptor https://www.sciencedirect.com/topics/neuroscience/cutaneous-receptor https://www.sciencedirect.com/topics/neuroscience/merkel-s-disk https://www.sciencedirect.com/topics/neuroscience/meissner-s-corpuscle https://www.sciencedirect.com/topics/neuroscience/pacinian-corpuscle https://www.sciencedirect.com/topics/neuroscience/ruffini-ending https://www.sciencedirect.com/topics/neuroscience/free-nerve-ending https://www.sciencedirect.com/topics/neuroscience/a-beta-fiber https://www.sciencedirect.com/topics/neuroscience/a-delta-fiber https://www.sciencedirect.com/topics/neuroscience/c-fiber https://www.sciencedirect.com/topics/neuroscience/utricle https://www.sciencedirect.com/topics/neuroscience/saccule https://www.sciencedirect.com/topics/neuroscience/semicircular-canals https://www.sciencedirect.com/topics/neuroscience/otolith https://www.sciencedirect.com/topics/neuroscience/cupula https://www.sciencedirect.com/topics/neuroscience/vestibular-nerve https://www.sciencedirect.com/topics/neuroscience/vestibulo-ocular-reflex https://www.sciencedirect.com/topics/neuroscience/vestibulospinal-reflex https://www.sciencedirect.com/topics/neuroscience/alpha-motor-neuron https://www.sciencedirect.com/topics/neuroscience/gamma-motor-neuron https://www.scencedirect.com/science/article/pii/S000629522200259X https://www.sciencedirect.com/topics/neuroscience/motor-unit https://www.sciencedirect.com/topics/neuroscience/motor-pool https://www.sciencedirect.com/topics/neuroscience/size-principle https://www.sciencedirect.com/topics/neuroscience/spinal-reflex https://www.sciencedirect.com/topics/neuroscience/stretch-reflex https://www.sciencedirect.com/topics/neuroscience/flexion-reflex https://www.sciencedirect.com/topics/neuroscience/crossed-extensor-reflex https://www.sciencedirect.com/topics/neuroscience/central-pattern-generator https://www.sciencedirect.com/topics/neuroscience/locomotion https://www.sciencedirect.com/topics/neuroscience/posture https://www.sciencedirect.com/topics/neuroscience/gait https://www.sciencedirect.com/topics/neuroscience/basal-ganglia https://www.sciencedirect.com/topics/neuroscience/direct-pathway https://www.sciencedirect.com/topics/neuroscience/indirect-pathway https://www.sciencedirect.com/topics/neuroscience/hyperdirect-pathway https://www.sciencedirect.com/topics/neuroscience/parkinson-s-disease https://www.sciencedirect.com/topics/neuroscience/huntington-s-disease https://www.sciencedirect.com/topics/neuroscience/dystonia https://www.sciencedirect.com/topics/neuroscience/chorea https://www.sciencedirect.com/topics/neuroscience/athetosis https://www.sciencedirect.com/topics/neuroscience/ballismus https://www.sciencedirect.com/topics/neuroscience/tic https://www.sciencedirect.com/topics/neuroscience/tremor https://www.sciencedirect.com/topics/neuroscience/cerebellum https://www.sciencedirect.com/topics/neuroscience/cerebrocerebellum https://www.sciencedirect.com/topics/neuroscience/spinocerebellum https://www.sciencedirect.com/topics/neuroscience/vestibulocerebellum https://www.sciencedirect.com/topics/neuroscience/purkinje-cell https://www.sciencedirect.com/topics/neuroscience/granule-cell https://www.sciencedirect.com/topics/neuroscience/climbing-fiber https://www.sciencedirect.com/topics/neuroscience/mossy-fiber https://www.sciencedirect.com/topics/neuroscience/parallel-fiber https://www.sciencedirect.com/topics/neuroscience/ataxia https://www.sciencedirect.com/topics/neuroscience/dysmetria https://www.sciencedirect.com/topics/neuroscience/dysdiadochokinesia https://www.sciencedirect.com/topics/neuroscience/intention-tremor https://www.sciencedirect.com/topics/neuroscience/nystagmus https://www.sciencedirect.com/topics/neuroscience/autonomic-nervous-system https://www.sciencedirect.com/topics/neuroscience/sympathetic-nervous-system https://www.sciencedirect.com/topics/neuroscience/parasympathetic-nervous-system https://www.sciencedirect.com/topics/neuroscience/enteric-nervous-system https://www.sciencedirect.com/topics/neuroscience/preganglionic-neuron https://www.sciencedirect.com/topics/neuroscience/postganglionic-neuron https://www.sciencedirect.com/topics/neuroscience/fight-or-flight-response https://www.sciencedirect.com/topics/neuroscience/rest-and-digest https://www.sciencedirect.com/topics/neuroscience/homeostasis https://www.sciencedirect.com/topics/neuroscience/allostasis https://www.sciencedirect.com/topics/neuroscience/stress https://www.sciencedirect.com/topics/neuroscience/hypothalamic-pituitary-adrenal-axis https://www.sciencedirect.com/topics/neuroscience/cortisol https://www.sciencedirect.com/topics/neuroscience/immune-system https://www.sciencedirect.com/topics/neuroscience/neuroimmunology https://www.sciencedirect.com/topics/neuroscience/cytokine https://www.sciencedirect.com/topics/neuroscience/chemokine https://www.sciencedirect.com/topics/neuroscience/microglia https://www.sciencedirect.com/topics/neuroscience/astrocyte https://www.sciencedirect.com/topics/neuroscience/t-cell https://www.sciencedirect.com/topics/neuroscience/b-cell https://www.sciencedirect.com/topics/neuroscience/macrophage https://www.sciencedirect.com/topics/neuroscience/mast-cell https://www.sciencedirect.com/topics/neuroscience/neurogenic-inflammation https://www.sciencedirect.com/topics/neuroscience/sickness-behavior https://www.sciencedirect.com/topics/neuroscience/gut-brain-axis https://www.sciencedirect.com/topics/neuroscience/microbiome https://www.sciencedirect.com/topics/neuroscience/blood-brain-barrier https://www.sciencedirect.com/topics/neuroscience/neurovascular-unit https://www.sciencedirect.com/topics/neuroscience/cerebral-blood-flow https://www.sciencedirect.com/topics/neuroscience/neurovascular-coupling https://www.sciencedirect.com/topics/neuroscience/stroke https://www.sciencedirect.com/topics/neuroscience/ischemia https://www.sciencedirect.com/topics/neuroscience/hypoxia https://www.sciencedirect.com/topics/neuroscience/reperfusion-injury https://www.sciencedirect.com/topics/neuroscience/penumbra https://www.sciencedirect.com/topics/neuroscience/traumatic-brain-injury https://www.sciencedirect.com/topics/neuroscience/concussion https://www.sciencedirect.com/topics/neuroscience/chronic-traumatic-encephalopathy https://www.sciencedirect.com/topics/neuroscience/spinal-cord-injury https://www.sciencedirect.com/topics/neuroscience/neurodegenerative-disease https://www.sciencedirect.com/topics/neuroscience/alzheimer-s-disease https://www.sciencedirect.com/topics/neuroscience/amyloid-beta https://www.sciencedirect.com/topics/neuroscience/tau-protein https://www.sciencedirect.com/topics/neuroscience/neurofibrillary-tangle https://www.sciencedirect.com/topics/neuroscience/senile-plaque https://www.sciencedirect.com/topics/neuroscience/lewy-body https://www.sciencedirect.com/topics/neuroscience/alpha-synuclein https://www.sciencedirect.com/topics/neuroscience/prion-disease https://www.sciencedirect.com/topics/neuroscience/multiple-sclerosis https://www.sciencedirect.com/topics/neuroscience/amyotrophic-lateral-sclerosis https://www.sciencedirect.com/topics/neuroscience/friedreich-s-ataxia https://www.sciencedirect.com/topics/neuroscience/spinocerebellar-ataxia https://www.sciencedirect.com/topics/neuroscience/mental-illness https://www.sciencedirect.com/topics/neuroscience/schizophrenia https://www.sciencedirect.com/topics/neuroscience/bipolar-disorder https://www.sciencedirect.com/topics/neuroscience/major-depressive-disorder https://www.sciencedirect.com/topics/neuroscience/anxiety-disorder https://www.sciencedirect.com/topics/neuroscience/panic-disorder https://www.sciencedirect.com/topics/neuroscience/phobia https://www.sciencedirect.com/topics/neuroscience/obsessive-compulsive-disorder https://www.sciencedirect.com/topics/neuroscience/post-traumatic-stress-disorder https://www.sciencedirect.com/topics/neuroscience/addiction https://www.sciencedirect.com/topics/neuroscience/autism-spectrum-disorder https://www.sciencedirect.com/topics/neuroscience/attention-deficit-hyperactivity-disorder https://www.sciencedirect.com/topics/neuroscience/tourette-syndrome https://www.sciencedirect.com/topics/neuroscience/down-syndrome https://www.sciencedirect.com/topics/neuroscience/fragile-x-syndrome https://www.sciencedirect.com/topics/neuroscience/rett-syndrome https://www.sciencedirect.com/topics/neuroscience/williams-syndrome https://www.sciencedirect.com/topics/neuroscience/angelman-syndrome https://www.sciencedirect.com/topics/neuroscience/prader-willi-syndrome https://www.sciencedirect.com/topics/neuroscience/fetal-alcohol-syndrome https://www.sciencedirect.com/topics/neuroscience/cerebral-palsy https://www.sciencedirect.com/topics/neuroscience/hydrocephalus https://www.sciencedirect.com/topics/neuroscience/spina-bifida https://www.sciencedirect.com/topics/neuroscience/meningitis https://www.sciencedirect.com/topics/neuroscience/encephalitis https://www.sciencedirect.com/topics/neuroscience/brain-tumor https://www.sciencedirect.com/topics/neuroscience/glioma https://www.sciencedirect.com/topics/neuroscience/astrocytoma https://www.sciencedirect.com/topics/neuroscience/glioblastoma https://www.sciencedirect.com/topics/neuroscience/oligodendroglioma https://www.sciencedirect.com/topics/neuroscience/ependymoma https://www.sciencedirect.com/topics/neuroscience/medulloblastoma https://www.sciencedirect.com/topics/neuroscience/meningioma https://www.sciencedirect.com/topics/neuroscience/pituitary-adenoma https://www.sciencedirect.com/topics/neuroscience/schwannoma https://www.sciencedirect.com/topics/neuroscience/neurofibroma https://www.sciencedirect.com/topics/neuroscience/craniopharyngioma https://www.sciencedirect.com/topics/neuroscience/hemangioblastoma https://www.sciencedirect.com/topics/neuroscience/lymphoma https://www.sciencedirect.com/topics/neuroscience/metastasis https://www.sciencedirect.com/topics/neuroscience/chemotherapy https://www.sciencedirect.com/topics/neuroscience/radiation-therapy https://www.sciencedirect.com/topics/neuroscience/immunotherapy https://www.sciencedirect.com/topics/neuroscience/targeted-therapy https://www.sciencedirect.com/topics/neuroscience/hormone-therapy https://www.sciencedirect.com/topics/neuroscience/surgery https://www.sciencedirect.com/topics/neuroscience/palliative-care https://www.sciencedirect.com/topics/neuroscience/hospice https://www.sciencedirect.com/topics/neuroscience/ethics https://www.sciencedirect.com/topics/neuroscience/informed-consent https://www.sciencedirect.com/topics/neuroscience/confidentiality https://www.sciencedirect.com/topics/neuroscience/privacy https://www.sciencedirect.com/topics/neuroscience/beneficence https://www.sciencedirect.com/topics/neuroscience/non-maleficence https://www.sciencedirect.com/topics/neuroscience/justice https://www.sciencedirect.com/topics/neuroscience/autonomy https://www.sciencedirect.com/topics/neuroscience/dignity https://www.sciencedirect.com/topics/neuroscience/quality-of-life https://www.sciencedirect.com/topics/neuroscience/end-of-life-care https://www.sciencedirect.com/topics/neuroscience/euthanasia https://www.sciencedirect.com/topics/neuroscience/physician-assisted-suicide https://www.sciencedirect.com/topics/neuroscience/advance-directive https://www.sciencedirect.com/topics/neuroscience/living-will https://www.sciencedirect.com/topics/neuroscience/power-of-attorney https://www.sciencedirect.com/topics/neuroscience/do-not-resuscitate-order https://www.sciencedirect.com/topics/neuroscience/brain-death https://www.sciencedirect.com/topics/neuroscience/persistent-vegetative-state https://www.sciencedirect.com/topics/neuroscience/minimally-conscious-state https://www.sciencedirect.com/topics/neuroscience/locked-in-syndrome https://www.sciencedirect.com/topics/neuroscience/coma https://www.sciencedirect.com/topics/neuroscience/stupor https://www.sciencedirect.com/topics/neuroscience/delirium https://www.sciencedirect.com/topics/neuroscience/dementia https://www.sciencedirect.com/topics/neuroscience/amnesia https://www.sciencedirect.com/topics/neuroscience/aphasia https://www.sciencedirect.com/topics/neuroscience/apraxia https://www.sciencedirect.com/topics/neuroscience/agnosia https://www.sciencedirect.com/topics/neuroscience/neglect https://www.sciencedirect.com/topics/neuroscience/hemispatial-neglect https://www.sciencedirect.com/topics/neuroscience/anosognosia https://www.sciencedirect.com/topics/neuroscience/prosopagnosia https://www.sciencedirect.com/topics/neuroscience/alexia https://www.sciencedirect.com/topics/neuroscience/agraphia https://www.sciencedirect.com/topics/neuroscience/acalculia https://www.sciencedirect.com/topics/neuroscience/dysarthria https://www.sciencedirect.com/topics/neuroscience/dysphagia https://www.sciencedirect.com/topics/neuroscience/diplopia https://www.sciencedirect.com/topics/neuroscience/hemianopsia https://www.sciencedirect.com/topics/neuroscience/quadrantanopia https://www.sciencedirect.com/topics/neuroscience/scotoma https://www.sciencedirect.com/topics/neuroscience/tinnitus https://www.sciencedirect.com/topics/neuroscience/vertigo https://www.sciencedirect.com/topics/neuroscience/dizziness https://www.sciencedirect.com/topics/neuroscience/syncope https://www.sciencedirect.com/topics/neuroscience/headache https://www.sciencedirect.com/topics/neuroscience/migraine https://www.sciencedirect.com/topics/neuroscience/cluster-headache https://www.sciencedirect.com/topics/neuroscience/tension-headache https://www.sciencedirect.com/topics/neuroscience/trigeminal-neuralgia https://www.sciencedirect.com/topics/neuroscience/bell-s-palsy https://www.sciencedirect.com/topics/neuroscience/guillain-barre-syndrome https://www.sciencedirect.com/topics/neuroscience/charcot-marie-tooth-disease https://www.sciencedirect.com/topics/neuroscience/myasthenia-gravis https://www.sciencedirect.com/topics/neuroscience/lambert-eaton-myasthenic-syndrome https://www.sciencedirect.com/topics/neuroscience/muscular-dystrophy https://www.sciencedirect.com/topics/neuroscience/duchenne-muscular-dystrophy https://www.sciencedirect.com/topics/neuroscience/becker-muscular-dystrophy https://www.sciencedirect.com/topics/neuroscience/myotonic-dystrophy https://www.sciencedirect.com/topics/neuroscience/spinal-muscular-atrophy https://www.sciencedirect.com/topics/neuroscience/restless-legs-syndrome https://www.sciencedirect.com/topics/neuroscience/narcolepsy https://www.sciencedirect.com/topics/neuroscience/insomnia https://www.sciencedirect.com/topics/neuroscience/sleep-apnea https://www.sciencedirect.com/topics/neuroscience/parasomnia https://www.sciencedirect.com/topics/neuroscience/somnambulism https://www.sciencedirect.com/topics/neuroscience/night-terror https://www.sciencedirect.com/topics/neuroscience/rem-sleep-behavior-disorder https://www.sciencedirect.com/topics/neuroscience/cataplexy https://www.sciencedirect.com/topics/neuroscience/sleep-paralysis https://www.sciencedirect.com/topics/neuroscience/hypnagogic-hallucination https://www.sciencedirect.com/topics/neuroscience/hypnopompic-hallucination https://www.sciencedirect.com/topics/neuroscience/dream https://www.sciencedirect.com/topics/neuroscience/lucid-dream https://www.sciencedirect.com/topics/neuroscience/nightmare https://www.sciencedirect.com/topics/neuroscience/creativity https://www.sciencedirect.com/topics/neuroscience/intelligence https://www.sciencedirect.com/topics/neuroscience/wisdom https://www.sciencedirect.com/topics/neuroscience/humor https://www.sciencedirect.com/topics/neuroscience/music https://www.sciencedirect.com/topics/neuroscience/art https://www.sciencedirect.com/topics/neuroscience/spirituality https://www.sciencedirect.com/topics/neuroscience/religion https://www.sciencedirect.com/topics/neuroscience/myth https://www.sciencedirect.com/topics/neuroscience/ritual https://www.sciencedirect.com/topics/neuroscience/culture https://www.sciencedirect.com/topics/neuroscience/history https://www.sciencedirect.com/topics/neuroscience/philosophy https://www.sciencedirect.com/topics/neuroscience/science https://www.sciencedirect.com/topics/neuroscience/mathematics https://www.sciencedirect.com/topics/neuroscience/technology https://www.sciencedirect.com/topics/neuroscience/future https://www.sciencedirect.com/topics/neuroscience/transhumanism https://www.sciencedirect.com/topics/neuroscience/posthumanism https://www.sciencedirect.com/topics/neuroscience/artificial-intelligence https://www.sciencedirect.com/topics/neuroscience/machine-learning https://www.sciencedirect.com/topics/neuroscience/deep-learning https://www.sciencedirect.com/topics/neuroscience/neural-network https://www.sciencedirect.com/topics/neuroscience/robotics https://www.sciencedirect.com/topics/neuroscience/cybernetics https://www.sciencedirect.com/topics/neuroscience/virtual-reality https://www.sciencedirect.com/topics/neuroscience/augmented-reality https://www.sciencedirect.com/topics/neuroscience/internet https://www.sciencedirect.com/topics/neuroscience/social-media https://www.sciencedirect.com/topics/neuroscience/video-game https://www.sciencedirect.com/topics/neuroscience/television https://www.sciencedirect.com/topics/neuroscience/film https://www.sciencedirect.com/topics/neuroscience/literature https://www.sciencedirect.com/topics/neuroscience/poetry https://www.sciencedirect.com/topics/neuroscience/theater https://www.sciencedirect.com/topics/neuroscience/dance https://www.sciencedirect.com/topics/neuroscience/architecture https://www.sciencedirect.com/topics/neuroscience/design https://www.sciencedirect.com/topics/neuroscience/fashion https://www.sciencedirect.com/topics/neuroscience/food https://www.sciencedirect.com/topics/neuroscience/wine https://www.sciencedirect.com/topics/neuroscience/coffee https://www.sciencedirect.com/topics/neuroscience/tea https://www.sciencedirect.com/topics/neuroscience/chocolate https://www.sciencedirect.com/topics/neuroscience/flower https://www.sciencedirect.com/topics/neuroscience/animal https://www.sciencedirect.com/topics/neuroscience/plant https://www.sciencedirect.com/topics/neuroscience/nature https://www.sciencedirect.com/topics/neuroscience/universe https://www.sciencedirect.com/topics/neuroscience/god https://www.sciencedirect.com/topics/neuroscience/love https://www.sciencedirect.com/topics/neuroscience/hate https://www.sciencedirect.com/topics/neuroscience/happiness https://www.sciencedirect.com/topics/neuroscience/sadness https://www.sciencedirect.com/topics/neuroscience/fear https://www.sciencedirect.com/topics/neuroscience/anger https://www.sciencedirect.com/topics/neuroscience/surprise https://www.sciencedirect.com/topics/neuroscience/disgust https://www.sciencedirect.com/topics/neuroscience/trust https://www.sciencedirect.com/topics/neuroscience/joy https://www.sciencedirect.com/topics/neuroscience/anticipation https://www.sciencedirect.com/topics/neuroscience/curiosity https://www.sciencedirect.com/topics/neuroscience/boredom https://www.sciencedirect.com/topics/neuroscience/awe https://www.sciencedirect.com/topics/neuroscience/gratitude https://www.sciencedirect.com/topics/neuroscience/compassion https://www.sciencedirect.com/topics/neuroscience/empathy https://www.sciencedirect.com/topics/neuroscience/sympathy https://www.sciencedirect.com/topics/neuroscience/altruism https://www.sciencedirect.com/topics/neuroscience/cooperation https://www.sciencedirect.com/topics/neuroscience/competition https://www.sciencedirect.com/topics/neuroscience/conflict https://www.sciencedirect.com/topics/neuroscience/war https://www.sciencedirect.com/topics/neuroscience/peace https://www.sciencedirect.com/topics/neuroscience/justice https://www.sciencedirect.com/topics/neuroscience/freedom https://www.sciencedirect.com/topics/neuroscience/equality https://www.sciencedirect.com/topics/neuroscience/democracy https://www.sciencedirect.com/topics/neuroscience/capitalism https://www.sciencedirect.com/topics/neuroscience/socialism https://www.sciencedirect.com/topics/neuroscience/communism https://www.sciencedirect.com/topics/neuroscience/fascism https://www.sciencedirect.com/topics/neuroscience/anarchism https://www.sciencedirect.com/topics/neuroscience/liberalism https://www.sciencedirect.com/topics/neuroscience/conservatism https://www.sciencedirect.com/topics/neuroscience/libertarianism https://www.sciencedirect.com/topics/neuroscience/feminism https://www.sciencedirect.com/topics/neuroscience/environmentalism https://www.sciencedirect.com/topics/neuroscience/nationalism https://www.sciencedirect.com/topics/neuroscience/globalization https://www.sciencedirect.com/topics/neuroscience/populism https://www.sciencedirect.com/topics/neuroscience/identity https://www.sciencedirect.com/topics/neuroscience/self https://www.sciencedirect.com/topics/neuroscience/mind https://www.sciencedirect.com/topics/neuroscience/body https://www.sciencedirect.com/topics/neuroscience/soul https://www.sciencedirect.com/topics/neuroscience/spirit https://www.sciencedirect.com/topics/neuroscience/life https://www.sciencedirect.com/topics/neuroscience/death https://www.sciencedirect.com/topics/neuroscience/meaning https://www.sciencedirect.com/topics/neuroscience/purpose https://www.sciencedirect.com/topics/neuroscience/value https://www.sciencedirect.com/topics/neuroscience/beauty https://www.sciencedirect.com/topics/neuroscience/truth https://www.sciencedirect.com/topics/neuroscience/good https://www.sciencedirect.com/topics/neuroscience/evil https://www.sciencedirect.com/topics/neuroscience/right https://www.sciencedirect.com/topics/neuroscience/wrong https://www.sciencedirect.com/topics/neuroscience/free-will https://www.sciencedirect.com/topics/neuroscience/determinism https://www.sciencedirect.com/topics/neuroscience/causality https://www.sciencedirect.com/topics/neuroscience/time https://www.sciencedirect.com/topics/neuroscience/space https://www.sciencedirect.com/topics/neuroscience/reality https://www.sciencedirect.com/topics/neuroscience/knowledge https://www.sciencedirect.com/topics/neuroscience/belief https://www.sciencedirect.com/topics/neuroscience/faith https://www.sciencedirect.com/topics/neuroscience/doubt https://www.sciencedirect.com/topics/neuroscience/reason https://www.sciencedirect.com/topics/neuroscience/logic https://www.sciencedirect.com/topics/neuroscience/intuition https://www.sciencedirect.com/topics/neuroscience/imagination https://www.sciencedirect.com/topics/neuroscience/creativity https://www.sciencedirect.com/topics/neuroscience/consciousness https://www.sciencedirect.com/topics/neuroscience/qualia https://www.sciencedirect.com/topics/neuroscience/subjectivity https://www.sciencedirect.com/topics/neuroscience/objectivity https://www.sciencedirect.com/topics/neuroscience/reductionism https://www.sciencedirect.com/topics/neuroscience/emergence https://www.sciencedirect.com/topics/neuroscience/holism https://www.sciencedirect.com/topics/neuroscience/dualism https://www.sciencedirect.com/topics/neuroscience/monism https://www.sciencedirect.com/topics/neuroscience/idealism https://www.sciencedirect.com/topics/neuroscience/materialism https://www.sciencedirect.com/topics/neuroscience/physicalism https://www.sciencedirect.com/topics/neuroscience/functionalism https://www.sciencedirect.com/topics/neuroscience/behaviorism https://www.sciencedirect.com/topics/neuroscience/cognitivism https://www.sciencedirect.com/topics/neuroscience/connectionism https://www.sciencedirect.com/topics/neuroscience/computationalism https://www.sciencedirect.com/topics/neuroscience/eliminativism https://www.sciencedirect.com/topics/neuroscience/epiphenomenalism https://www.sciencedirect.com/topics/neuroscience/panpsychism https://www.sciencedirect.com/topics/neuroscience/neutral-monism https://www.sciencedirect.com/topics/neuroscience/property-dualism https://www.sciencedirect.com/topics/neuroscience/substance-dualism https://www.sciencedirect.com/topics/neuroscience/hylomorphism https://www.sciencedirect.com/topics/neuroscience/occasionalism https://www.sciencedirect.com/topics/neuroscience/parallelism https://www.sciencedirect.com/topics/neuroscience/interactionism https://www.sciencedirect.com/topics/neuroscience/pre-established-harmony https://www.sciencedirect.com/topics/neuroscience/mind-body-problem https://www.sciencedirect.com/topics/neuroscience/hard-problem-of-consciousness https://www.sciencedirect.com/topics/neuroscience/binding-problem https://www.sciencedirect.com/topics/neuroscience/neural-correlates-of-consciousness https://www.sciencedirect.com/topics/neuroscience/global-workspace-theory https://www.sciencedirect.com/topics/neuroscience/integrated-information-theory https://www.sciencedirect.com/topics/neuroscience/higher-order-thought-theory https://www.sciencedirect.com/topics/neuroscience/predictive-coding https://www.sciencedirect.com/topics/neuroscience/free-energy-principle https://www.sciencedirect.com/topics/neuroscience/bayesian-brain-hypothesis https://www.sciencedirect.com/topics/neuroscience/embodied-cognition https://www.sciencedirect.com/topics/neuroscience/enactivism https://www.sciencedirect.com/topics/neuroscience/extended-mind-thesis https://www.sciencedirect.com/topics/neuroscience/situated-cognition https://www.sciencedirect.com/topics/neuroscience/distributed-cognition https://www.sciencedirect.com/topics/neuroscience/social-cognition https://www.sciencedirect.com/topics/neuroscience/theory-of-mind https://www.sciencedirect.com/topics/neuroscience/mirror-neuron https://www.sciencedirect.com/topics/neuroscience/simulation-theory https://www.sciencedirect.com/topics/neuroscience/theory-theory https://www.sciencedirect.com/topics/neuroscience/narrative-practice-hypothesis https://www.sciencedirect.com/topics/neuroscience/self-domestication https://www.sciencedirect.com/topics/neuroscience/cultural-neuroscience https://www.sciencedirect.com/topics/neuroscience/gene-culture-coevolution https://www.sciencedirect.com/topics/neuroscience/niche-construction https://www.sciencedirect.com/topics/neuroscience/evo-devo https://www.sciencedirect.com/topics/neuroscience/epigenetic-inheritance https://www.sciencedirect.com/topics/neuroscience/developmental-systems-theory https://www.sciencedirect.com/topics/neuroscience/constructivism https://www.sciencedirect.com/topics/neuroscience/piaget-s-theory-of-cognitive-development https://www.sciencedirect.com/topics/neuroscience/vygotsky-s-sociocultural-theory https://www.sciencedirect.com/topics/neuroscience/zone-of-proximal-development https://www.sciencedirect.com/topics/neuroscience/scaffolding https://www.sciencedirect.com/topics/neuroscience/attachment-theory https://www.sciencedirect.com/topics/neuroscience/erikson-s-stages-of-psychosocial-development https://www.sciencedirect.com/topics/neuroscience/kohlberg-s-stages-of-moral-development https://www.sciencedirect.com/topics/neuroscience/maslow-s-hierarchy-of-needs https://www.sciencedirect.com/topics/neuroscience/self-determination-theory https://www.sciencedirect.com/topics/neuroscience/flow https://www.sciencedirect.com/topics/neuroscience/positive-psychology https://www.sciencedirect.com/topics/neuroscience/mindfulness https://www.sciencedirect.com/topics/neuroscience/meditation https://www.sciencedirect.com/topics/neuroscience/yoga https://www.sciencedirect.com/topics/neuroscience/biofeedback https://www.sciencedirect.com/topics/neuroscience/neurofeedback https://www.sciencedirect.com/topics/neuroscience/psychotherapy https://www.sciencedirect.com/topics/neuroscience/cognitive-behavioral-therapy https://www.sciencedirect.com/topics/neuroscience/psychodynamic-therapy https://www.sciencedirect.com/topics/neuroscience/humanistic-therapy https://www.sciencedirect.com/topics/neuroscience/existential-therapy https://www.sciencedirect.com/topics/neuroscience/gestalt-therapy https://www.sciencedirect.com/topics/neuroscience/family-therapy https://www.sciencedirect.com/topics/neuroscience/group-therapy https://www.sciencedirect.com/topics/neuroscience/art-therapy https://www.sciencedirect.com/topics/neuroscience/music-therapy https://www.sciencedirect.com/topics/neuroscience/animal-assisted-therapy https://www.sciencedirect.com/topics/neuroscience/pharmacotherapy https://www.sciencedirect.com/topics/neuroscience/antidepressant https://www.sciencedirect.com/topics/neuroscience/antipsychotic https://www.sciencedirect.com/topics/neuroscience/anxiolytic https://www.sciencedirect.com/topics/neuroscience/mood-stabilizer https://www.sciencedirect.com/topics/neuroscience/stimulant https://www.sciencedirect.com/topics/neuroscience/psychedelic https://www.sciencedirect.com/topics/neuroscience/hallucinogen https://www.sciencedirect.com/topics/neuroscience/entheogen https://www.sciencedirect.com/topics/neuroscience/nootropic https://www.sciencedirect.com/topics/neuroscience/placebo https://www.sciencedirect.com/topics/neuroscience/nocebo https://www.sciencedirect.com/topics/neuroscience/self-fulfilling-prophecy https://www.sciencedirect.com/topics/neuroscience/pygmalion-effect https://www.sciencedirect.com/topics/neuroscience/golem-effect https://www.sciencedirect.com/topics/neuroscience/hawthorne-effect https://www.sciencedirect.com/topics/neuroscience/observer-expectancy-effect https://www.sciencedirect.com/topics/neuroscience/subject-expectancy-effect https://www.sciencedirect.com/topics/neuroscience/demand-characteristics https://www.sciencedirect.com/topics/neuroscience/social-desirability-bias https://www.sciencedirect.com/topics/neuroscience/cognitive-bias https://www.sciencedirect.com/topics/neuroscience/confirmation-bias https://www.sciencedirect.com/topics/neuroscience/availability-heuristic https://www.sciencedirect.com/topics/neuroscience/representativeness-heuristic https://www.sciencedirect.com/topics/neuroscience/anchoring https://www.sciencedirect.com/topics/neuroscience/framing-effect https://www.sciencedirect.com/topics/neuroscience/loss-aversion https://www.sciencedirect.com/topics/neuroscience/endowment-effect https://www.sciencedirect.com/topics/neuroscience/ikea-effect https://www.sciencedirect.com/topics/neuroscience/dunning-kruger-effect https://www.sciencedirect.com/topics/neuroscience/impostor-syndrome https://www.sciencedirect.com/topics/neuroscience/fundamental-attribution-error https://www.sciencedirect.com/topics/neuroscience/actor-observer-bias https://www.sciencedirect.com/topics/neuroscience/self-serving-bias https://www.sciencedirect.com/topics/neuroscience/groupthink https://www.sciencedirect.com/topics/neuroscience/bystander-effect https://www.sciencedirect.com/topics/neuroscience/diffusion-of-responsibility https://www.sciencedirect.com/topics/neuroscience/deindividuation https://www.sciencedirect.com/topics/neuroscience/social-loafing https://www.sciencedirect.com/topics/neuroscience/social-facilitation https://www.sciencedirect.com/topics/neuroscience/social-inhibition https://www.sciencedirect.com/topics/neuroscience/conformity https://www.sciencedirect.com/topics/neuroscience/obedience https://www.sciencedirect.com/topics/neuroscience/milgram-experiment https://www.sciencedirect.com/topics/neuroscience/stanford-prison-experiment https://www.sciencedirect.com/topics/neuroscience/asch-conformity-experiments https://www.sciencedirect.com/topics/neuroscience/cognitive-dissonance https://www.sciencedirect.com/topics/neuroscience/persuasion https://www.sciencedirect.com/topics/neuroscience/elaboration-likelihood-model https://www.sciencedirect.com/topics/neuroscience/central-route-to-persuasion https://www.sciencedirect.com/topics/neuroscience/peripheral-route-to-persuasion https://www.sciencedirect.com/topics/neuroscience/reciprocity https://www.sciencedirect.com/topics/neuroscience/commitment-and-consistency https://www.sciencedirect.com/topics/neuroscience/social-proof https://www.sciencedirect.com/topics/neuroscience/liking https://www.sciencedirect.com/topics/neuroscience/authority https://www.sciencedirect.com/topics/neuroscience/scarcity https://www.sciencedirect.com/topics/neuroscience/foot-in-the-door-technique https://www.sciencedirect.com/topics/neuroscience/door-in-the-face-technique https://www.sciencedirect.com/topics/neuroscience/low-ball-technique https://www.sciencedirect.com/topics/neuroscience/that-s-not-all-technique https://www.sciencedirect.com/topics/neuroscience/propaganda https://www.sciencedirect.com/topics/neuroscience/advertising https://www.sciencedirect.com/topics/neuroscience/marketing https://www.sciencedirect.com/topics/neuroscience/public-relations https://www.sciencedirect.com/topics/neuroscience/media https://www.sciencedirect.com/topics/neuroscience/journalism https://www.sciencedirect.com/topics/neuroscience/education https://www.sciencedirect.com/topics/neuroscience/pedagogy https://www.sciencedirect.com/topics/neuroscience/andragogy https://www.sciencedirect.com/topics/neuroscience/learning-styles https://www.sciencedirect.com/topics/neuroscience/multiple-intelligences https://www.sciencedirect.com/topics/neuroscience/emotional-intelligence https://www.sciencedirect.com/topics/neuroscience/social-intelligence https://www.sciencedirect.com/topics/neuroscience/creativity-quotient https://www.sciencedirect.com/topics/neuroscience/intelligence-quotient https://www.sciencedirect.com/topics/neuroscience/personality https://www.sciencedirect.com/topics/neuroscience/big-five-personality-traits https://www.sciencedirect.com/topics/neuroscience/myers-briggs-type-indicator https://www.sciencedirect.com/topics/neuroscience/enneagram https://www.sciencedirect.com/topics/neuroscience/astrology https://www.sciencedirect.com/topics/neuroscience/pseudoscience https://www.sciencedirect.com/topics/neuroscience/skepticism https://www.sciencedirect.com/topics/neuroscience/critical-thinking https://www.sciencedirect.com/topics/neuroscience/scientific-method https://www.sciencedirect.com/topics/neuroscience/hypothesis https://www.sciencedirect.com/topics/neuroscience/theory https://www.sciencedirect.com/topics/neuroscience/law https://www.sciencedirect.com/topics/neuroscience/model https://www.sciencedirect.com/topics/neuroscience/paradigm https://www.sciencedirect.com/topics/neuroscience/revolution https://www.sciencedirect.com/topics/neuroscience/normal-science https://www.sciencedirect.com/topics/neuroscience/anomaly https://www.sciencedirect.com/topics/neuroscience/serendipity https://www.sciencedirect.com/topics/neuroscience/discovery https://www.sciencedirect.com/topics/neuroscience/invention https://www.sciencedirect.com/topics/neuroscience/innovation https://www.sciencedirect.com/topics/neuroscience/progress https://www.sciencedirect.com/topics/neuroscience/future-shock https://www.sciencedirect.com/topics/neuroscience/singularity https://www.sciencedirect.com/topics/neuroscience/eschatology https://www.sciencedirect.com/topics/neuroscience/apocalypse https://www.sciencedirect.com/topics/neuroscience/utopia https://www.sciencedirect.com/topics/neuroscience/dystopia https://www.sciencedirect.com/topics/neuroscience/cyberpunk https://www.sciencedirect.com/topics/neuroscience/steampunk https://www.sciencedirect.com/topics/neuroscience/solarpunk https://www.sciencedirect.com/topics/neuroscience/biopunk https://www.sciencedirect.com/topics/neuroscience/nanopunk https://www.sciencedirect.com/topics/neuroscience/post-cyberpunk https://www.sciencedirect.com/topics/neuroscience/afrofuturism https://www.sciencedirect.com/topics/neuroscience/science-fiction https://www.sciencedirect.com/topics/neuroscience/fantasy https://www.sciencedirect.com/topics/neuroscience/horror https://www.sciencedirect.com/topics/neuroscience/mystery https://www.sciencedirect.com/topics/neuroscience/thriller https://www.sciencedirect.com/topics/neuroscience/romance https://www.sciencedirect.com/topics/neuroscience/comedy https://www.sciencedirect.com/topics/neuroscience/tragedy https://www.sciencedirect.com/topics/neuroscience/drama https://www.sciencedirect.com/topics/neuroscience/epic https://www.sciencedirect.com/topics/neuroscience/lyric https://www.sciencedirect.com/topics/neuroscience/narrative https://www.sciencedirect.com/topics/neuroscience/plot https://www.sciencedirect.com/topics/neuroscience/character https://www.sciencedirect.com/topics/neuroscience/setting https://www.sciencedirect.com/topics/neuroscience/theme https://www.sciencedirect.com/topics/neuroscience/style https://www.sciencedirect.com/topics/neuroscience/tone https://www.sciencedirect.com/topics/neuroscience/mood https://www.sciencedirect.com/topics/neuroscience/point-of-view https://www.sciencedirect.com/topics/neuroscience/symbol https://www.sciencedirect.com/topics/neuroscience/metaphor https://www.sciencedirect.com/topics/neuroscience/simile https://www.sciencedirect.com/topics/neuroscience/personification https://www.sciencedirect.com/topics/neuroscience/irony https://www.sciencedirect.com/topics/neuroscience/allusion https://www.sciencedirect.com/topics/neuroscience/foreshadowing https://www.sciencedirect.com/topics/neuroscience/flashback https://www.sciencedirect.com/topics/neuroscience/cliffhanger https://www.sciencedirect.com/topics/neuroscience/deus-ex-machina https://www.sciencedirect.com/topics/neuroscience/red-herring https://www.sciencedirect.com/topics/neuroscience/macguffin https://www.sciencedirect.com/topics/neuroscience/chekhov-s-gun https://www.sciencedirect.com/topics/neuroscience/unreliable-narrator https://www.sciencedirect.com/topics/neuroscience/stream-of-consciousness https://www.sciencedirect.com/topics/neuroscience/interior-monologue https://www.sciencedirect.com/topics/neuroscience/soliloquy https://www.sciencedirect.com/topics/neuroscience/aside https://www.sciencedirect.com/topics/neuroscience/fourth-wall https://www.sciencedirect.com/topics/neuroscience/suspension-of-disbelief https://www.sciencedirect.com/topics/neuroscience/catharsis https://www.sciencedirect.com/topics/neuroscience/hamartia https://www.sciencedirect.com/topics/neuroscience/hubris https://www.sciencedirect.com/topics/neuroscience/nemesis https://www.sciencedirect.com/topics/neuroscience/anagnorisis https://www.sciencedirect.com/topics/neuroscience/peripeteia https://www.sciencedirect.com/topics/neuroscience/deconstruction https://www.sciencedirect.com/topics/neuroscience/post-structuralism https://www.sciencedirect.com/topics/neuroscience/structuralism https://www.sciencedirect.com/topics/neuroscience/formalism https://www.sciencedirect.com/topics/neuroscience/new-criticism https://www.sciencedirect.com/topics/neuroscience/reader-response-criticism https://www.sciencedirect.com/topics/neuroscience/psychoanalytic-criticism https://www.sciencedirect.com/topics/neuroscience/marxist-criticism https://www.sciencedirect.com/topics/neuroscience/feminist-criticism https://www.sciencedirect.com/topics/neuroscience/queer-theory https://www.sciencedirect.com/topics/neuroscience/post-colonialism https://www.sciencedirect.com/topics/neuroscience/critical-race-theory https://www.sciencedirect.com/topics/neuroscience/ecocriticism https://www.sciencedirect.com/topics/neuroscience/disability-studies https://www.sciencedirect.com/topics/neuroscience/animal-studies https://www.sciencedirect.com/topics/neuroscience/media-studies https://www.sciencedirect.com/topics/neuroscience/film-studies https://www.sciencedirect.com/topics/neuroscience/game-studies https://www.sciencedirect.com/topics/neuroscience/gender-studies https://www.sciencedirect.com/topics/neuroscience/women-s-studies https://www.sciencedirect.com/topics/neuroscience/men-s-studies https://www.sciencedirect.com/topics/neuroscience/sexuality-studies https://www.sciencedirect.com/topics/neuroscience/lgbtq-studies https://www.sciencedirect.com/topics/neuroscience/african-american-studies https://www.sciencedirect.com/topics/neuroscience/asian-american-studies https://www.sciencedirect.com/topics/neuroscience/latinx-studies https://www.sciencedirect.com/topics/neuroscience/native-american-studies https://www.sciencedirect.com/topics/neuroscience/ethnic-studies https://www.sciencedirect.com/topics/neuroscience/area-studies https://www.sciencedirect.com/topics/neuroscience/cultural-studies https://www.sciencedirect.com/topics/neuroscience/american-studies https://www.sciencedirect.com/topics/neuroscience/european-studies https://www.sciencedirect.com/topics/neuroscience/african-studies https://www.sciencedirect.com/topics/neuroscience/asian-studies https://www.sciencedirect.com/topics/neuroscience/latin-american-studies https://www.sciencedirect.com/topics/neuroscience/middle-eastern-studies https://www.sciencedirect.com/topics/neuroscience/post-soviet-studies https://www.sciencedirect.com/topics/neuroscience/sociology https://www.sciencedirect.com/topics/neuroscience/anthropology https://www.sciencedirect.com/topics/neuroscience/psychology https://www.sciencedirect.com/topics/neuroscience/economics https://www.sciencedirect.com/topics/neuroscience/political-science https://www.sciencedirect.com/topics/neuroscience/history https://www.sciencedirect.com/topics/neuroscience/linguistics https://www.sciencedirect.com/topics/neuroscience/archaeology https://www.sciencedirect.com/topics/neuroscience/geography https://www.sciencedirect.com/topics/neuroscience/demography https://www.sciencedirect.com/topics/neuroscience/statistics https://www.sciencedirect.com/topics/neuroscience/mathematics https://www.sciencedirect.com/topics/neuroscience/computer-science https://www.sciencedirect.com/topics/neuroscience/physics https://www.sciencedirect.com/topics/neuroscience/chemistry https://www.sciencedirect.com/topics/neuroscience/biology https://www.sciencedirect.com/topics/neuroscience/geology https://www.sciencedirect.com/topics/neuroscience/astronomy https://www.sciencedirect.com/topics/neuroscience/ecology https://www.sciencedirect.com/topics/neuroscience/genetics https://www.sciencedirect.com/topics/neuroscience/evolution https://www.sciencedirect.com/topics/neuroscience/quantum-mechanics https://www.sciencedirect.com/topics/neuroscience/relativity https://www.sciencedirect.com/topics/neuroscience/string-theory https://www.sciencedirect.com/topics/neuroscience/chaos-theory https://www.sciencedirect.com/topics/neuroscience/complexity-theory https://www.sciencedirect.com/topics/neuroscience/game-theory https://www.sciencedirect.com/topics/neuroscience/information-theory https://www.sciencedirect.com/topics/neuroscience/cybernetics https://www.sciencedirect.com/topics/neuroscience/systems-theory https://www.sciencedirect.com/topics/neuroscience/catastrophe-theory https://www.sciencedirect.com/topics/neuroscience/fuzzy-logic https://www.sciencedirect.com/topics/neuroscience/fractal https://www.sciencedirect.com/topics/neuroscience/algorithm https://www.sciencedirect.com/topics/neuroscience/heuristic https://www.sciencedirect.com/topics/neuroscience/bias https://www.sciencedirect.com/topics/neuroscience/noise https://www.sciencedirect.com/topics/neuroscience/signal https://www.sciencedirect.com/topics/neuroscience/data https://www.sciencedirect.com/topics/neuroscience/information https://www.sciencedirect.com/topics/neuroscience/knowledge https://www.sciencedirect.com/topics/neuroscience/wisdom https://www.sciencedirect.com/topics/neuroscience/intelligence https://www.sciencedirect.com/topics/neuroscience/creativity https://www.sciencedirect.com/topics/neuroscience/consciousness https://www.sciencedirect.com/topics/neuroscience/life https://www.sciencedirect.com/topics/neuroscience/universe https://www.sciencedirect.com/topics/neuroscience/everything https://www.sciencedirect.com/topics/neuroscience/nothing https://www.sciencedirect.com/topics/neuroscience/infinity https://www.sciencedirect.com/topics/neuroscience/eternity https://www.sciencedirect.com/topics/neuroscience/god https://www.sciencedirect.com/topics/neuroscience/love https://www.sciencedirect.com/topics/neuroscience/hate https://www.sciencedirect.com/topics/neuroscience/happiness https://www.sciencedirect.com/topics/neuroscience/sadness https://www.sciencedirect.com/topics/neuroscience/fear https://www.sciencedirect.com/topics/neuroscience/anger https://www.sciencedirect.com/topics/neuroscience/surprise https://www.sciencedirect.com/topics/neuroscience/disgust https://www.sciencedirect.com/topics/neuroscience/trust https://www.sciencedirect.com/topics/neuroscience/joy https://www.sciencedirect.com/topics/neuroscience/anticipation https://www.sciencedirect.com/topics/neuroscience/curiosity https://www.sciencedirect.com/topics/neuroscience/boredom https://www.sciencedirect.com/topics/neuroscience/awe https://www.sciencedirect.com/topics/neuroscience/gratitude https://www.sciencedirect.com/topics/neuroscience/compassion https://www.sciencedirect.com/topics/neuroscience/empathy https://www.sciencedirect.com/topics/neuroscience/sympathy https://www.sciencedirect.com/topics/neuroscience/altruism https://www.sciencedirect.com/topics/neuroscience/cooperation https://www.sciencedirect.com/topics/neuroscience/competition https://www.sciencedirect.com/topics/neuroscience/conflict https://www.sciencedirect.com/topics/neuroscience/war https://www.sciencedirect.com/topics/neuroscience/peace https://www.sciencedirect.com/topics/neuroscience/justice https://www.sciencedirect.com/topics/neuroscience/freedom https://www.sciencedirect.com/topics/neuroscience/equality https://www.sciencedirect.com/topics/neuroscience/democracy https://www.sciencedirect.com/topics/neuroscience/capitalism https://www.sciencedirect.com/topics/neuroscience/socialism https://www.sciencedirect.com/topics/neuroscience/communism https://www.sciencedirect.com/topics/neuroscience/fascism https://www.sciencedirect.com/topics/neuroscience/anarchism https://www.sciencedirect.com/topics/neuroscience/liberalism https://www.sciencedirect.com/topics/neuroscience/conservatism https://www.sciencedirect.com/topics/neuroscience/libertarianism https://www.sciencedirect.com/topics/neuroscience/feminism https://www.sciencedirect.com/topics/neuroscience/environmentalism https://www.sciencedirect.com/topics/neuroscience/nationalism https://www.sciencedirect.com/topics/neuroscience/globalization https://www.sciencedirect.com/topics/neuroscience/populism https://www.sciencedirect.com/topics/neuroscience/identity https://www.sciencedirect.com/topics/neuroscience/self https://www.sciencedirect.com/topics/neuroscience/mind https://www.sciencedirect.com/topics/neuroscience/body https://www.sciencedirect.com/topics/neuroscience/soul https://www.sciencedirect.com/topics/neuroscience/spirit https://www.sciencedirect.com/topics/neuroscience/life https://www.sciencedirect.com/topics/neuroscience/death https://www.sciencedirect.com/topics/neuroscience/meaning https://www.sciencedirect.com/topics/neuroscience/purpose https://www.sciencedirect.com/topics/neuroscience/value https://www.sciencedirect.com/topics/neuroscience/beauty https://www.sciencedirect.com/topics/neuroscience/truth https://www.sciencedirect.com/topics/neuroscience/good https://www.sciencedirect.com/topics/neuroscience/evil https://www.sciencedirect.com/topics/neuroscience/right https://www.sciencedirect.com/topics/neuroscience/wrong https://www.sciencedirect.com/topics/neuroscience/free-will https://www.sciencedirect.com/topics/neuroscience/determinism https://www.sciencedirect.com/topics/neuroscience/causality https://www.sciencedirect.com/topics/neuroscience/time https://www.sciencedirect.com/topics/neuroscience/space https://www.sciencedirect.com/topics/neuroscience/reality https://www.sciencedirect.com/topics/neuroscience/knowledge https://www.sciencedirect.com/topics/neuroscience/belief https://www.sciencedirect.com/topics/neuroscience/faith https://www.sciencedirect.com/topics/neuroscience/doubt https://www.sciencedirect.com/topics/neuroscience/reason https://www.sciencedirect.com/topics/neuroscience/logic https://www.sciencedirect.com/topics/neuroscience/intuition https://www.sciencedirect.com/topics/neuroscience/imagination https://www.sciencedirect.com/topics/neuroscience/creativity https://www.sciencedirect.com/topics/neuroscience/consciousness https://www.sciencedirect.com/topics/neuroscience/qualia https://www.sciencedirect.com/topics/neuroscience/subjectivity https://www.sciencedirect.com/topics/neuroscience/objectivity https://www.sciencedirect.com/topics/neuroscience/reductionism https://www.sciencedirect.com/topics/neuroscience/emergence https://www.sciencedirect.com/topics/neuroscience/holism https://www.sciencedirect.com/topics/neuroscience/dualism https://www.sciencedirect.com/topics/neuroscience/monism https://www.sciencedirect.com/topics/neuroscience/idealism https://www.sciencedirect.com/topics/neuroscience/materialism https://www.sciencedirect.com/topics/neuroscience/physicalism https://www.sciencedirect.com/topics/neuroscience/functionalism https://www.sciencedirect.com/topics/neuroscience/behaviorism https://www.sciencedirect.com/topics/neuroscience/cognitivism https://www.sciencedirect.com/topics/neuroscience/connectionism https://www.sciencedirect.com/topics/neuroscience/computationalism https://www.sciencedirect.com/topics/neuroscience/eliminativism https://www.sciencedirect.com/topics/neuroscience/epiphenomenalism https://www.sciencedirect.com/topics/neuroscience/panpsychism https://www.sciencedirect.com/topics/neuroscience/neutral-monism https://www.sciencedirect.com/topics/neuroscience/property-dualism https://www.sciencedirect.com/topics/neuroscience/substance-dualism https://www.sciencedirect.com/topics/neuroscience/hylomorphism https://www.sciencedirect.com/topics/neuroscience/occasionalism https://www.sciencedirect.com/topics/neuroscience/parallelism https://www.sciencedirect.com/topics/neuroscience/interactionism https://www.sciencedirect.com/topics/neuroscience/pre-established-harmony https://www.sciencedirect.com/topics/neuroscience/mind-body-problem https://www.sciencedirect.com/topics/neuroscience/hard-problem-of-consciousness https://www.sciencedirect.com/topics/neuroscience/binding-problem https://www.sciencedirect.com/topics/neuroscience/neural-correlates-of-consciousness https://www.sciencedirect.com/topics/neuroscience/global-workspace-theory https://www.sciencedirect.com/topics/neuroscience/integrated-information-theory https://www.sciencedirect.com/topics/neuroscience/higher-order-thought-theory https://www.sciencedirect.com/topics/neuroscience/predictive-coding https://www.sciencedirect.com/topics/neuroscience/free-energy-principle https://www.sciencedirect.com/topics/neuroscience/bayesian-brain-hypothesis https://www.sciencedirect.com/topics/neuroscience/embodied-cognition https://www.sciencedirect.com/topics/neuroscience/enactivism https://www.sciencedirect.com/topics/neuroscience/extended-mind-thesis https://www.sciencedirect.com/topics/neuroscience/situated-cognition https://www.sciencedirect.com/topics/neuroscience/distributed-cognition https://www.sciencedirect.com/topics/neuroscience/social-cognition https://www.sciencedirect.com/topics/neuroscience/theory-of-mind https://www.sciencedirect.com/topics/neuroscience/mirror-neuron https://www.sciencedirect.com/topics/neuroscience/simulation-theory https://www.sciencedirect.com/topics/neuroscience/theory-theory https://www.sciencedirect.com/topics/neuroscience/narrative-practice-hypothesis https://www.sciencedirect.com/topics/neuroscience/self-domestication https://www.sciencedirect.com/topics/neuroscience/cultural-neuroscience https://www.sciencedirect.com/topics/neuroscience/gene-culture-coevolution https://www.sciencedirect.com/topics/neuroscience/niche-construction https://www.sciencedirect.com/topics/neuroscience/evo-devo https://www.sciencedirect.com/topics/neuroscience/epigenetic-inheritance https://www.sciencedirect.com/topics/neuroscience/developmental-systems-theory https://www.sciencedirect.com/topics/neuroscience/constructivism https://www.sciencedirect.com/topics/neuroscience/piaget-s-theory-of-cognitive-development https://www.sciencedirect.com/topics/neuroscience/vygotsky-s-sociocultural-theory https://www.sciencedirect.com/topics/neuroscience/zone-of-proximal-development https://www.sciencedirect.com/topics/neuroscience/scaffolding https://www.sciencedirect.com/topics/neuroscience/attachment-theory https://www.sciencedirect.com/topics/neuroscience/erikson-s-stages-of-psychosocial-development https://www.sciencedirect.com/topics/neuroscience/kohlberg-s-stages-of-moral-development https://www.sciencedirect.com/topics/neuroscience/maslow-s-hierarchy-of-needs https://www.sciencedirect.com/topics/neuroscience/self-determination-theory https://www.sciencedirect.com/topics/neuroscience/flow https://www.sciencedirect.com/topics/neuroscience/positive-psychology https://www.sciencedirect.com/topics/neuroscience/mindfulness https://www.sciencedirect.com/topics/neuroscience/meditation https://www.sciencedirect.com/topics/neuroscience/yoga https://www.sciencedirect.com/topics/neuroscience/biofeedback https://www.sciencedirect.com/topics/neuroscience/neurofeedback https://www.sciencedirect.com/topics/neuroscience/psychotherapy https://www.sciencedirect.com/topics/neuroscience/cognitive-behavioral-therapy https://www.sciencedirect.com/topics/neuroscience/psychodynamic-therapy https://www.sciencedirect.com/topics/neuroscience/humanistic-therapy https://www.sciencedirect.com/topics/neuroscience/existential-therapy https://www.sciencedirect.com/topics/neuroscience/gestalt-therapy https://www.sciencedirect.com/topics/neuroscience/family-therapy https://www.sciencedirect.com/topics/neuroscience/group-therapy https://www.sciencedirect.com/topics/neuroscience/art-therapy https://www.sciencedirect.com/topics/neuroscience/music-therapy https://www.sciencedirect.com/topics/neuroscience/animal-assisted-therapy https://www.sciencedirect.com/topics/neuroscience/pharmacotherapy https://www.sciencedirect.com/topics/neuroscience/antidepressant https://www.sciencedirect.com/topics/neuroscience/antipsychotic https://www.sciencedirect.com/topics/neuroscience/anxiolytic https://www.sciencedirect.com/topics/neuroscience/mood-stabilizer https://www.sciencedirect.com/topics/neuroscience/stimulant https://www.sciencedirect.com/topics/neuroscience/psychedelic https://www.sciencedirect.com/topics/neuroscience/hallucinogen https://www.sciencedirect.com/topics/neuroscience/entheogen https://www.sciencedirect.com/topics/neuroscience/nootropic https://www.sciencedirect.com/topics/neuroscience/placebo https://www.sciencedirect.com/topics/neuroscience/nocebo https://www.sciencedirect.com/topics/neuroscience/self-fulfilling-prophecy https://www.sciencedirect.com/topics/neuroscience/pygmalion-effect https://www.sciencedirect.com/topics/neuroscience/golem-effect https://www.sciencedirect.com/topics/neuroscience/hawthorne-effect https://www.sciencedirect.com/topics/neuroscience/observer-expectancy-effect https://www.sciencedirect.com/topics/neuroscience/subject-expectancy-effect https://www.sciencedirect.com/topics/neuroscience/demand-characteristics https://www.sciencedirect.com/topics/neuroscience/social-desirability-bias https://www.sciencedirect.com/topics/neuroscience/cognitive-bias https://www.sciencedirect.com/topics/neuroscience/confirmation-bias https://www.sciencedirect.com/topics/neuroscience/availability-heuristic https://www.sciencedirect.com/topics/neuroscience/representativeness-heuristic https://www.sciencedirect.com/topics/neuroscience/anchoring https://www.sciencedirect.com/topics/neuroscience/framing-effect https://www.sciencedirect.com/topics/neuroscience/loss-aversion https://www.sciencedirect.com/topics/neuroscience/endowment-effect https://www.sciencedirect.com/topics/neuroscience/ikea-effect https://www.sciencedirect.com/topics/neuroscience/dunning-kruger-effect https://www.sciencedirect.com/topics/neuroscience/impostor-syndrome https://www.sciencedirect.com/topics/neuroscience/fundamental-attribution-error https://www.sciencedirect.com/topics/neuroscience/actor-observer-bias https://www.sciencedirect.com/topics/neuroscience/self-serving-bias https://www.sciencedirect.com/topics/neuroscience/groupthink https://www.sciencedirect.com/topics/neuroscience/bystander-effect https://www.sciencedirect.com/topics/neuroscience/diffusion-of-responsibility https://www.sciencedirect.com/topics/neuroscience/deindividuation https://www.sciencedirect.com/topics/neuroscience/social-loafing https://www.sciencedirect.com/topics/neuroscience/social-facilitation https://www.sciencedirect.com/topics/neuroscience/social-inhibition https://www.sciencedirect.com/topics/neuroscience/conformity https://www.sciencedirect.com/topics/neuroscience/obedience https://www.sciencedirect.com/topics/neuroscience/milgram-experiment https://www.sciencedirect.com/topics/neuroscience/stanford-prison-experiment https://www.sciencedirect.com/topics/neuroscience/asch-conformity-experiments https://www.sciencedirect.com/topics/neuroscience/cognitive-dissonance https://www.sciencedirect.com/topics/neuroscience/persuasion https://www.sciencedirect.com/topics/neuroscience/elaboration-likelihood-model https://www.sciencedirect.com/topics/neuroscience/central-route-to-persuasion https://www.sciencedirect.com/topics/neuroscience/peripheral-route-to-persuasion https://www.sciencedirect.com/topics/neuroscience/reciprocity https://www.sciencedirect.com/topics/neuroscience/commitment-and-consistency https://www.sciencedirect.com/topics/neuroscience/social-proof https://www.sciencedirect.com/topics/neuroscience/liking https://www.sciencedirect.com/topics/neuroscience/authority https://www.sciencedirect.com/topics/neuroscience/scarcity https://www.sciencedirect.com/topics/neuroscience/foot-in-the-door-technique https://www.sciencedirect.com/topics/neuroscience/door-in-the-face-technique https://www.sciencedirect.com/topics/neuroscience/low-ball-technique https://www.sciencedirect.com/topics/neuroscience/that-s-not-all-technique https://www.sciencedirect.com/topics/neuroscience/propaganda https://www.sciencedirect.com/topics/neuroscience/advertising https://www.sciencedirect.com/topics/neuroscience/marketing https://www.sciencedirect.com/topics/neuroscience/public-relations https://www.sciencedirect.com/topics/neuroscience/media https://www.sciencedirect.com/topics/neuroscience/journalism https://www.sciencedirect.com/topics/neuroscience/education https://www.sciencedirect.com/topics/neuroscience/pedagogy https://www.sciencedirect.com/topics/neuroscience/andragogy https://www.sciencedirect.com/topics/neuroscience/learning-styles https://www.sciencedirect.com/topics/neuroscience/multiple-intelligences https://www.sciencedirect.com/topics/neuroscience/emotional-intelligence https://www.sciencedirect.com/topics/neuroscience/social-intelligence https://www.sciencedirect.com/topics/neuroscience/creativity-quotient https://www.sciencedirect.com/topics/neuroscience/intelligence-quotient https://www.sciencedirect.com/topics/neuroscience/personality https://www.sciencedirect.com/topics/neuroscience/big-five-personality-traits https://www.sciencedirect.com/topics/neuroscience/myers-briggs-type-indicator https://www.sciencedirect.com/topics/neuroscience/enneagram https://www.sciencedirect.com/topics/neuroscience/astrology https://www.sciencedirect.com/topics/neuroscience/pseudoscience https://www.sciencedirect.com/topics/neuroscience/skepticism https://www.sciencedirect.com/topics/neuroscience/critical-thinking https://www.sciencedirect.com/topics/neuroscience/scientific-method https://www.sciencedirect.com/topics/neuroscience/hypothesis https://www.sciencedirect.com/topics/neuroscience/theory https://www.sciencedirect.com/topics/neuroscience/law https://www.sciencedirect.com/topics/neuroscience/model https://www.sciencedirect.com/topics/neuroscience/paradigm https://www.sciencedirect.com/topics/neuroscience/revolution https://www.sciencedirect.com/topics/neuroscience/normal-science https://www.sciencedirect.com/topics/neuroscience/anomaly https://www.sciencedirect.com/topics/neuroscience/serendipity https://www.sciencedirect.com/topics/neuroscience/discovery https://www.sciencedirect.com/topics/neuroscience/invention https://www.sciencedirect.com/topics/neuroscience/innovation https://www.sciencedirect.com/topics/neuroscience/progress https://www.sciencedirect.com/topics/neuroscience/future-shock https://www.sciencedirect.com/topics/neuroscience/singularity https://www.sciencedirect.com/topics/neuroscience/eschatology https://www.sciencedirect.com/topics/neuroscience/apocalypse https://www.sciencedirect.com/topics/neuroscience/utopia https://www.sciencedirect.com/topics/neuroscience/dystopia https://www.sciencedirect.com/topics/neuroscience/cyberpunk https://www.sciencedirect.com/topics/neuroscience/steampunk https://www.sciencedirect.com/topics/neuroscience/solarpunk https://www.sciencedirect.com/topics/neuroscience/biopunk https://www.sciencedirect.com/topics/neuroscience/nanopunk https://www.sciencedirect.com/topics/neuroscience/post-cyberpunk https://www.sciencedirect.com/topics/neuroscience/afrofuturism https://www.sciencedirect.com/topics/neuroscience/science-fiction https://www.sciencedirect.com/topics/neuroscience/fantasy https://www.sciencedirect.com/topics/neuroscience/horror https://www.sciencedirect.com/topics/neuroscience/mystery https://www.sciencedirect.com/topics/neuroscience/thriller https://www.sciencedirect.com/topics/neuroscience/romance https://www.sciencedirect.com/topics/neuroscience/comedy https://www.sciencedirect.com/topics/neuroscience/tragedy https://www.sciencedirect.com/topics/neuroscience/drama https://www.sciencedirect.com/topics/neuroscience/epic https://www.sciencedirect.com/topics/neuroscience/lyric https://www.sciencedirect.com/topics/neuroscience/narrative https://www.sciencedirect.com/topics/neuroscience/plot https://www.sciencedirect.com/topics/neuroscience/character https://www.sciencedirect.com/topics/neuroscience/setting https://www.sciencedirect.com/topics/neuroscience/theme https://www.sciencedirect.com/topics/neuroscience/style https://www.sciencedirect.com/topics/neuroscience/tone https://www.sciencedirect.com/topics/neuroscience/mood https://www.sciencedirect.com/topics/neuroscience/point-of-view https://www.sciencedirect.com/topics/neuroscience/symbol https://www.sciencedirect.com/topics/neuroscience/metaphor https://www.sciencedirect.com/topics/neuroscience/simile https://www.sciencedirect.com/topics/neuroscience/personification https://www.sciencedirect.com/topics/neuroscience/irony https://www.sciencedirect.com/topics/neuroscience/allusion https://www.sciencedirect.com/topics/neuroscience/foreshadowing https://www.sciencedirect.com/topics/neuroscience/flashback https://www.sciencedirect.com/topics/neuroscience/cliffhanger https://www.sciencedirect.com/topics/neuroscience/deus-ex-machina https://www.sciencedirect.com/topics/neuroscience/red-herring https://www.sciencedirect.com/topics/neuroscience/macguffin https://www.sciencedirect.com/topics/neuroscience/chekhov-s-gun https://www.sciencedirect.com/topics/neuroscience/unreliable-narrator https://www.sciencedirect.com/topics/neuroscience/stream-of-consciousness https://www.sciencedirect.com/topics/neuroscience/interior-monologue https://www.sciencedirect.com/topics/neuroscience/soliloquy https://www.sciencedirect.com/topics/neuroscience/aside https://www.sciencedirect.com/topics/neuroscience/fourth-wall https://www.sciencedirect.com/topics/neuroscience/suspension-of-disbelief https://www.sciencedirect.com/topics/neuroscience/catharsis https://www.sciencedirect.com/topics/neuroscience/hamartia https://www.sciencedirect.com/topics/neuroscience/hubris https://www.sciencedirect.com/topics/neuroscience/nemesis https://www.sciencedirect.com/topics/neuroscience/anagnorisis https://www.sciencedirect.com/topics/neuroscience/peripeteia https://www.sciencedirect.com/topics/neuroscience/deconstruction https://www.sciencedirect.com/topics/neuroscience/post-structuralism https://www.sciencedirect.com/topics/neuroscience/structuralism https://www.sciencedirect.com/topics/neuroscience/formalism https://www.sciencedirect.com/topics/neuroscience/new-criticism https://www.sciencedirect.com/topics/neuroscience/reader-response-criticism https://www.sciencedirect.com/topics/neuroscience/psychoanalytic-criticism https://www.sciencedirect.com/topics/neuroscience/marxist-criticism https://www.sciencedirect.com/topics/neuroscience/feminist-criticism https://www.sciencedirect.com/topics/neuroscience/queer-theory https://www.sciencedirect.com/topics/neuroscience/post-colonialism https://www.sciencedirect.com/topics/neuroscience/critical-race-theory https://www.sciencedirect.com/topics/neuroscience/ecocriticism https://www.sciencedirect.com/topics/neuroscience/disability-studies https://www.sciencedirect.com/topics/neuroscience/animal-studies https://www.sciencedirect.com/topics/neuroscience/media-studies https://www.sciencedirect.com/topics/neuroscience/film-studies https://www.sciencedirect.com/topics/neuroscience/game-studies https://www.sciencedirect.com/topics/neuroscience/gender-studies https://www.sciencedirect.com/topics/neuroscience/women-s-studies https://www.sciencedirect.com/topics/neuroscience/men-s-studies https://www.sciencedirect.com/topics/neuroscience/sexuality-studies https://www.sciencedirect.com/topics/neuroscience/lgbtq-studies https://www.sciencedirect.com/topics/neuroscience/african-american-studies https://www.sciencedirect.com/topics/neuroscience/asian-american-studies https://www.sciencedirect.com/topics/neuroscience/latinx-studies https://www.sciencedirect.com/topics/neuroscience/native-american-studies https://www.sciencedirect.com/topics/neuroscience/ethnic-studies https://www.sciencedirect.com/topics/neuroscience/area-studies https://www.sciencedirect.com/topics/neuroscience/cultural-studies https://www.sciencedirect.com/topics/neuroscience/american-studies https://www.sciencedirect.com/topics/neuroscience/european-studies https://www.sciencedirect.com/topics/neuroscience/african-studies https://www.sciencedirect.com/topics/neuroscience/asian-studies https://www.sciencedirect.com/topics/neuroscience/latin-american-studies https://www.sciencedirect.com/topics/neuroscience/middle-eastern-studies https://www.sciencedirect.com/topics/neuroscience/post-soviet-studies https://www.sciencedirect.com/topics/neuroscience/sociology https://www.sciencedirect.com/topics/neuroscience/anthropology https://www.sciencedirect.com/topics/neuroscience/psychology https://www.sciencedirect.com/topics/neuroscience/economics https://www.sciencedirect.com/topics/neuroscience/political-science https://www.sciencedirect.com/topics/neuroscience/history https://www.sciencedirect.com/topics/neuroscience/linguistics https://www.sciencedirect.com/topics/neuroscience/archaeology https://www.sciencedirect.com/topics/neuroscience/geography https://www.sciencedirect.com/topics/neuroscience/demography https://www.sciencedirect.com/topics/neuroscience/statistics https://www.sciencedirect.com/topics/neuroscience/mathematics https://www.sciencedirect.com/topics/neuroscience/computer-science https://www.sciencedirect.com/topics/neuroscience/physics https://www.sciencedirect.com/topics/neuroscience/chemistry https://www.sciencedirect.com/topics/neuroscience/biology https://www.sciencedirect.com/topics/neuroscience/geology https://www.sciencedirect.com/topics/neuroscience/astronomy https://www.sciencedirect.com/topics/neuroscience/ecology https://www.sciencedirect.com/topics/neuroscience/genetics https://www.sciencedirect.com/topics/neuroscience/evolution https://www.sciencedirect.com/topics/neuroscience/quantum-mechanics https://www.sciencedirect.com/topics/neuroscience/relativity https://www.sciencedirect.com/topics/neuroscience/string-theory https://www.sciencedirect.com/topics/neuroscience/chaos-theory https://www.sciencedirect.com/topics/neuroscience/complexity-theory https://www.sciencedirect.com/topics/neuroscience/game-theory https://www.sciencedirect.com/topics/neuroscience/information-theory https://www.sciencedirect.com/topics/neuroscience/cybernetics https://www.sciencedirect.com/topics/neuroscience/systems-theory https://www.sciencedirect.com/topics/neuroscience/catastrophe-theory https://www.sciencedirect.com/topics/neuroscience/fuzzy-logic https://www.sciencedirect.com/topics/neuroscience/fractal https://www.sciencedirect.com/topics/neuroscience/algorithm https://www.sciencedirect.com/topics/neuroscience/heuristic https://www.sciencedirect.com/topics/neuroscience/bias https://www.sciencedirect.com/topics/neuroscience/noise https://www.sciencedirect.com/topics/neuroscience/signal https://www.sciencedirect.com/topics/neuroscience/data https://www.sciencedirect.com/topics/neuroscience/information https://www.sciencedirect.com/topics/neuroscience/knowledge https://www.sciencedirect.com/topics/neuroscience/wisdom https://www.sciencedirect.com/topics/neuroscience/intelligence https://www.sciencedirect.com/topics/neuroscience/creativity https://www.sciencedirect.com/topics/neuroscience/consciousness https://www.sciencedirect.com/topics/neuroscience/life https://www.sciencedirect.com/topics/neuroscience/universe https://www.sciencedirect.com/topics/neuroscience/everything https://www.sciencedirect.com/topics/neuroscience/nothing https://www.sciencedirect.com/topics/neuroscience/infinity https://www.sciencedirect.com/topics/neuroscience/eternity https://www.sciencedirect.com/topics/neuroscience/god https://www.sciencedirect.com/topics/neuroscience/love https://www.sciencedirect.com/topics/neuroscience/hate https://www.sciencedirect.com/topics/neuroscience/happiness https://www.sciencedirect.com/topics/neuroscience/sadness https://www.sciencedirect.com/topics/neuroscience/fear https://www.sciencedirect.com/topics/neuroscience/anger https://www.sciencedirect.com/topics/neuroscience/surprise https://www.sciencedirect.com/topics/neuroscience/disgust https://www.sciencedirect.com/topics/neuroscience/trust https://www.sciencedirect.com/topics/neuroscience/joy https://www.sciencedirect.com/topics/neuroscience/anticipation https://www.sciencedirect.com/topics/neuroscience/curiosity https://www.sciencedirect.com/topics/neuroscience/boredom https://www.sciencedirect.com/topics/neuroscience/awe https://www.sciencedirect.com/topics/neuroscience/gratitude https://www.sciencedirect.com/topics/neuroscience/compassion https://www.sciencedirect.com/topics/neuroscience/empathy https://www.sciencedirect.com/topics/neuroscience/sympathy https://www.sciencedirect.com/topics/neuroscience/altruism https://www.sciencedirect.com/topics/neuroscience/cooperation https://www.sciencedirect.com/topics/neuroscience/competition https://www.sciencedirect.com/topics/neuroscience/conflict https://www.sciencedirect.com/topics/neuroscience/war https://www.sciencedirect.com/topics/neuroscience/peace https://www.sciencedirect.com/topics/neuroscience/justice https://www.sciencedirect.com/topics/neuroscience/freedom https://www.sciencedirect.com/topics/neuroscience/equality https://www.sciencedirect.com/topics/neuroscience/democracy https://www.sciencedirect.com/topics/neuroscience/capitalism https://www.sciencedirect.com/topics/neuroscience/socialism https://www.sciencedirect.com/topics/neuroscience/communism https://www.sciencedirect.com/topics/neuroscience/fascism https://www.sciencedirect.com/topics/neuroscience/anarchism https://www.sciencedirect.com/topics/neuroscience/liberalism https://www.sciencedirect.com/topics/neuroscience/conservatism https://www.sciencedirect.com/topics/neuroscience/libertarianism https://www.sciencedirect.com/topics/neuroscience/feminism https://www.sciencedirect.com/topics/neuroscience/environmentalism https://www.sciencedirect.com/topics/neuroscience/nationalism https://www.sciencedirect.com/topics/neuroscience/globalization https://www.sciencedirect.com/topics/neuroscience/populism https://www.sciencedirect.com/topics/neuroscience/identity https://www.sciencedirect.com/topics/neuroscience/self https://www.sciencedirect.com/topics/neuroscience/mind https://www.sciencedirect.com/topics/neuroscience/body https://www.sciencedirect.com/topics/neuroscience/soul https://www.sciencedirect.com/topics/neuroscience/spirit https://www.sciencedirect.com/topics/neuroscience/life https://www.sciencedirect.com/topics/neuroscience/death https://www.sciencedirect.com/topics/neuroscience/meaning https://www.sciencedirect.com/topics/neuroscience/purpose https://www.sciencedirect.com/topics/neuroscience/value https://www.sciencedirect.com/topics/neuroscience/beauty https://www.sciencedirect.com/topics/neuroscience/truth https://www.sciencedirect.com/topics/neuroscience/good https://www.sciencedirect.com/topics/neuroscience/evil https://www.sciencedirect.com/topics/neuroscience/right https://www.sciencedirect.com/topics/neuroscience/wrong https://www.sciencedirect.com/topics/neuroscience/free-will https://www.sciencedirect.com/topics/neuroscience/determinism https://www.sciencedirect.com/topics/neuroscience/causality https://www.sciencedirect.com/topics/neuroscience/time https://www.sciencedirect.com/topics/neuroscience/space https://www.sciencedirect.com/topics/neuroscience/reality https://www.sciencedirect.com/topics/neuroscience/knowledge https://www.sciencedirect.com/topics/neuroscience/belief https://www.sciencedirect.com/topics/neuroscience/faith https://www.sciencedirect.com/topics/neuroscience/doubt https://www.sciencedirect.com/topics/neuroscience/reason https://www.sciencedirect.com/topics/neuroscience/logic https://www.sciencedirect.com/topics/neuroscience/intuition https://www.sciencedirect.com/topics/neuroscience/imagination https://www.sciencedirect.com/topics/neuroscience/creativity https://www.sciencedirect.com/topics/neuroscience/consciousness https://www.sciencedirect.com/topics/neuroscience/qualia https://www.sciencedirect.com/topics/neuroscience/subjectivity https://www.sciencedirect.com/topics/neuroscience/objectivity https://www.sciencedirect.com/topics/neuroscience/reductionism https://www.sciencedirect.com/topics/neuroscience/emergence https://www.sciencedirect.com/topics/neuroscience/holism https://www.sciencedirect.com/topics/neuroscience/dualism https://www.sciencedirect.com/topics/neuroscience/monism https://www.sciencedirect.com/topics/neuroscience/idealism https://www.sciencedirect.com/topics/neuroscience/materialism https://www.sciencedirect.com/topics/neuroscience/physicalism https://www.sciencedirect.com/topics/neuroscience/functionalism https://www.sciencedirect.com/topics/neuroscience/behaviorism https://www.sciencedirect.com/topics/neuroscience/cognitivism https://www.sciencedirect.com/topics/neuroscience/connectionism https://www.sciencedirect.com/topics/neuroscience/computationalism https://www.sciencedirect.com/topics/neuroscience/eliminativism https://www.sciencedirect.com/topics/neuroscience/epiphenomenalism https://www.sciencedirect.com/topics/neuroscience/panpsychism https://www.sciencedirect.com/topics/neuroscience/neutral-monism https://www.sciencedirect.com/topics/neuroscience/property-dualism https://www.sciencedirect.com/topics/neuroscience/substance-dualism https://www.sciencedirect.com/topics/neuroscience/hylomorphism https://www.sciencedirect.com/topics/neuroscience/occasionalism https://www.sciencedirect.com/topics/neuroscience/parallelism https://www.sciencedirect.com/topics/neuroscience/interactionism https://www.sciencedirect.com/topics/neuroscience/pre-established-harmony https://www.sciencedirect.com/topics/neuroscience/mind-body-problem https://www.sciencedirect.com/topics/neuroscience/hard-problem-of-consciousness https://www.sciencedirect.com/topics/neuroscience/binding-problem https://www.sciencedirect.com/topics/neuroscience/neural-correlates-of-consciousness https://www.sciencedirect.com/topics/neuroscience/global-workspace-theory https://www.sciencedirect.com/topics/neuroscience/integrated-information-theory https://www.sciencedirect.com/topics/neuroscience/higher-order-thought-theory https://www.sciencedirect.com/topics/neuroscience/predictive-coding https://www.sciencedirect.com/topics/neuroscience/free-energy-principle https://www.sciencedirect.com/topics/neuroscience/bayesian-brain-hypothesis https://www.sciencedirect.com/topics/neuroscience/embodied-cognition https://www.sciencedirect.com/topics/neuroscience/enactivism https://www.sciencedirect.com/topics/neuroscience/extended-mind-thesis https://www.sciencedirect.com/topics/neuroscience/situated-cognition https://www.sciencedirect.com/topics/neuroscience/distributed-cognition https://www.sciencedirect.com/topics/neuroscience/social-cognition https://www.sciencedirect.com/topics/neuroscience/theory-of-mind https://www.sciencedirect.com/topics/neuroscience/mirror-neuron https://www.sciencedirect.com/topics/neuroscience/simulation-theory https://www.sciencedirect.com/topics/neuroscience/theory-theory https://www.sciencedirect.com/topics/neuroscience/narrative-practice-hypothesis https://www.sciencedirect.com/topics/neuroscience/self-domestication https://www.sciencedirect.com/topics/neuroscience/cultural-neuroscience https://www.sciencedirect.com/topics/neuroscience/gene-culture-coevolution https://www.sciencedirect.com/topics/neuroscience/niche-construction https://www.sciencedirect.com/topics/neuroscience/evo-devo https://www.sciencedirect.com/topics/neuroscience/epigenetic-inheritance https://www.sciencedirect.com/topics/neuroscience/developmental-systems-theory https://www.sciencedirect.com/topics/neuroscience/constructivism https://www.sciencedirect.com/topics/neuroscience/piaget-s-theory-of-cognitive-development https://www.sciencedirect.com/topics/neuroscience/vygotsky-s-sociocultural-theory https://www.sciencedirect.com/topics/neuroscience/zone-of-proximal-development https://www.sciencedirect.com/topics/neuroscience/scaffolding https://www.sciencedirect.com/topics/neuroscience/attachment-theory https://www.sciencedirect.com/topics/neuroscience/erikson-s-stages-of-psychosocial-development https://www.sciencedirect.com/topics/neuroscience/kohlberg-s-stages-of-moral-development https://www.sciencedirect.com/topics/neuroscience/maslow-s-hierarchy-of-needs https://www.sciencedirect.com/topics/neuroscience/self-determination-theory https://www.sciencedirect.com/topics/neuroscience/flow https://www.sciencedirect.com/topics/neuroscience/positive-psychology https://www.sciencedirect.com/topics/neuroscience/mindfulness https://www.sciencedirect.com/topics/neuroscience/meditation https://www.sciencedirect.com/topics/neuroscience/yoga https://www.sciencedirect.com/topics/neuroscience/biofeedback https://www.sciencedirect.com/topics/neuroscience/neurofeedback https://www.sciencedirect.com/topics/neuroscience/psychotherapy https://www.sciencedirect.com/topics/neuroscience/cognitive-behavioral-therapy https://www.sciencedirect.com/topics/neuroscience/psychodynamic-therapy https://www.sciencedirect.com/topics/neuroscience/humanistic-therapy https://www.sciencedirect.com/topics/neuroscience/existential-therapy https://www.sciencedirect.com/topics/neuroscience/gestalt-therapy https://www.sciencedirect.com/topics/neuroscience/family-therapy https://www.sciencedirect.com/topics/neuroscience/group-therapy https://www.sciencedirect.com/topics/neuroscience/art-therapy https://www.sciencedirect.com/topics/neuroscience/music-therapy https://www.sciencedirect.com/topics/neuroscience/animal-assisted-therapy https://www.sciencedirect.com/topics/neuroscience/pharmacotherapy https://www.sciencedirect.com/topics/neuroscience/antidepressant https://www.sciencedirect.com/topics/neuroscience/antipsychotic https://www.sciencedirect.com/topics/neuroscience/anxiolytic https://www.sciencedirect.com/topics/neuroscience/mood-stabilizer https://www.sciencedirect.com/topics/neuroscience/stimulant https://www.sciencedirect.com/topics/neuroscience/psychedelic https://www.sciencedirect.com/topics/neuroscience/hallucinogen https://www.sciencedirect.com/topics/neuroscience/entheogen https://www.sciencedirect.com/topics/neuroscience/nootropic https://www.sciencedirect.com/topics/neuroscience/placebo https://www.sciencedirect.com/topics/neuroscience/nocebo https://www.sciencedirect.com/topics/neuroscience/self-fulfilling-prophecy https://www.sciencedirect.com/topics/neuroscience/pygmalion-effect https://www.sciencedirect.com/topics/neuroscience/golem-effect https://www.sciencedirect.com/topics/neuroscience/hawthorne-effect https://www.sciencedirect.com/topics/neuroscience/observer-expectancy-effect https://www.sciencedirect.com/topics/neuroscience/subject-expectancy-effect https://www.sciencedirect.com/topics/neuroscience/demand-characteristics https://www.sciencedirect.com/topics/neuroscience/social-desirability-bias https://www.sciencedirect.com/topics/neuroscience/cognitive-bias https://www.sciencedirect.com/topics/neuroscience/confirmation-bias https://www.sciencedirect.com/topics/neuroscience/availability-heuristic https://www.sciencedirect.com/topics/neuroscience/representativeness-heuristic https://www.sciencedirect.com/topics/neuroscience/anchoring https://www.sciencedirect.com/topics/neuroscience/framing-effect https://www.sciencedirect.com/topics/neuroscience/loss-aversion https://www.sciencedirect.com/topics/neuroscience/endowment-effect https://www.sciencedirect.com/topics/neuroscience/ikea-effect https://www.sciencedirect.com/topics/neuroscience/dunning-kruger-effect https://www.sciencedirect.com/topics/neuroscience/impostor-syndrome https://www.sciencedirect.com/topics/neuroscience/fundamental-attribution-error https://www.sciencedirect.com/topics/neuroscience/actor-observer-bias https://www.sciencedirect.com/topics/neuroscience/self-serving-bias https://www.sciencedirect.com/topics/neuroscience/groupthink https://www.sciencedirect.com/topics/neuroscience/bystander-effect https://www.sciencedirect.com/topics/neuroscience/diffusion-of-responsibility https://www.sciencedirect.com/topics/neuroscience/deindividuation https://www.sciencedirect.com/topics/neuroscience/social-loafing https://www.sciencedirect.com/topics/neuroscience/social-facilitation https://www.sciencedirect.com/topics/neuroscience/social-inhibition https://www.sciencedirect.com/topics/neuroscience/conformity https://www.sciencedirect.com/topics/neuroscience/obedience https://www.sciencedirect.com/topics/neuroscience/milgram-experiment https://www.sciencedirect.com/topics/neuroscience/stanford-prison-experiment https://www.sciencedirect.com/topics/neuroscience/asch-conformity-experiments https://www.sciencedirect.com/topics/neuroscience/cognitive-dissonance https://www.sciencedirect.com/topics/neuroscience/persuasion https://www.sciencedirect.com/topics/neuroscience/elaboration-likelihood-model https://www.sciencedirect.com/topics/neuroscience/central-route-to-persuasion https://www.sciencedirect.com/topics/neuroscience/peripheral-route-to-persuasion https://www.sciencedirect.com/topics/neuroscience/reciprocity https://www.sciencedirect.com/topics/neuroscience/commitment-and-consistency https://www.sciencedirect.com/topics/neuroscience/social-proof https://www.sciencedirect.com/topics/neuroscience/liking https://www.sciencedirect.com/topics/neuroscience/authority https://www.sciencedirect.com/topics/neuroscience/scarcity https://www.sciencedirect.com/topics/neuroscience/foot-in-the-door-technique https://www.sciencedirect.com/topics/neuroscience/door-in-the-face-technique https://www.sciencedirect.com/topics/neuroscience/low-ball-technique https://www.sciencedirect.com/topics/neuroscience/that-s-not-all-technique https://www.sciencedirect.com/topics/neuroscience/propaganda https://www.sciencedirect.com/topics/neuroscience/advertising https://www.sciencedirect.com/topics/neuroscience/marketing https://www.sciencedirect.com/topics/neuroscience/public-relations https://www.sciencedirect.com/topics/neuroscience/media https://www.sciencedirect.com/topics/neuroscience/journalism https://www.sciencedirect.com/topics/neuroscience/education https://www.sciencedirect.com/topics/neuroscience/pedagogy https://www.sciencedirect.com/topics/neuroscience/andragogy https://www.sciencedirect.com/topics/neuroscience/learning-styles https://www.sciencedirect.com/topics/neuroscience/multiple-intelligences https://www.sciencedirect.com/topics/neuroscience/emotional-intelligence https://www.sciencedirect.com/topics/neuroscience/social-intelligence https://www.sciencedirect.com/topics/neuroscience/creativity-quotient https://www.sciencedirect.com/topics/neuroscience/intelligence-quotient https://www.sciencedirect.com/topics/neuroscience/personality https://www.sciencedirect.com/topics/neuroscience/big-five-personality-traits https://www.sciencedirect.com/topics/neuroscience/myers-briggs-type-indicator https://www.sciencedirect.com/topics/neuroscience/enneagram https://www.sciencedirect.com/topics/neuroscience/astrology https://www.sciencedirect.com/topics/neuroscience/pseudoscience https://www.sciencedirect.com/topics/neuroscience/skepticism https://www.sciencedirect.com/topics/neuroscience/critical-thinking https://www.sciencedirect.com/topics/neuroscience/scientific-method https://www.sciencedirect.com/topics/neuroscience/hypothesis https://www.sciencedirect.com/topics/neuroscience/theory https://www.sciencedirect.com/topics/neuroscience/law https://www.sciencedirect.com/topics/neuroscience/model https://www.sciencedirect.com/topics/neuroscience/paradigm https://www.sciencedirect.com/topics/neuroscience/revolution https://www.sciencedirect.com/topics/neuroscience/normal-science https://www.sciencedirect.com/topics/neuroscience/anomaly https://www.sciencedirect.com/topics/neuroscience/serendipity https://www.sciencedirect.com/topics/neuroscience/discovery https://www.sciencedirect.com/topics/neuroscience/invention https://www.sciencedirect.com/topics/neuroscience/innovation https://www.sciencedirect.com/topics/neuroscience/progress https://www.sciencedirect.com/topics/neuroscience/future-shock https://www.sciencedirect.com/topics/neuroscience/singularity https://www.sciencedirect.com/topics/neuroscience/eschatology https://www.sciencedirect.com/topics/neuroscience/apocalypse https://www.sciencedirect.com/topics/neuroscience/utopia https://www.sciencedirect.com/topics/neuroscience/dystopia https://www.sciencedirect.com/topics/neuroscience/cyberpunk https://www.sciencedirect.com/topics/neuroscience/steampunk https://www.sciencedirect.com/topics/neuroscience/solarpunk https://www.sciencedirect.com/topics/neuroscience/biopunk https://www.sciencedirect.com/topics/neuroscience/nanopunk https://www.sciencedirect.com/topics/neuroscience/post-cyberpunk https://www.sciencedirect.com/topics/neuroscience/afrofuturism https://www.sciencedirect.com/topics/neuroscience/science-fiction https://www.sciencedirect.com/topics/neuroscience/fantasy https://www.sciencedirect.com/topics/neuroscience/horror https://www.sciencedirect.com/topics/neuroscience/mystery https://www.sciencedirect.com/topics/neuroscience/thriller https://www.sciencedirect.com/topics/neuroscience/romance https://www.sciencedirect.com/topics/neuroscience/comedy https://www.sciencedirect.com/topics/neuroscience/tragedy https://www.sciencedirect.com/topics/neuroscience/drama https://www.sciencedirect.com/topics/neuroscience/epic https://www.sciencedirect.com/topics/neuroscience/lyric https://www.sciencedirect.com/topics/neuroscience/narrative https://www.sciencedirect.com/topics/neuroscience/plot https://www.sciencedirect.com/topics/neuroscience/character https://www.sciencedirect.com/topics/neuroscience/setting https://www.sciencedirect.com/topics/neuroscience/theme https://www.sciencedirect.com/topics/neuroscience/style https://www.sciencedirect.com/topics/neuroscience/tone https://www.sciencedirect.com/topics/neuroscience/mood https://www.sciencedirect.com/topics/neuroscience/point-of-view https://www.sciencedirect.com/topics/neuroscience/symbol https://www.sciencedirect.com/topics/neuroscience/metaphor https://www.sciencedirect.com/topics/neuroscience/simile https://www.sciencedirect.com/topics/neuroscience/personification https://www.sciencedirect.com/topics/neuroscience/irony https://www.sciencedirect.com/topics/neuroscience/allusion https://www.sciencedirect.com/topics/neuroscience/foreshadowing https://www.sciencedirect.com/topics/neuroscience/flashback https://www.sciencedirect.com/topics/neuroscience/cliffhanger https://www.sciencedirect.com/topics/neuroscience/deus-ex-machina https://www.sciencedirect.com/topics/neuroscience/red-herring https://www.sciencedirect.com/topics/neuroscience/macguffin https://www.sciencedirect.com/topics/neuroscience/chekhov-s-gun https://www.sciencedirect.com/topics/neuroscience/unreliable-narrator https://www.sciencedirect.com/topics/neuroscience/stream-of-consciousness https://www.sciencedirect.com/topics/neuroscience/interior-monologue https://www.sciencedirect.com/topics/neuroscience/soliloquy https://www.sciencedirect.com/topics/neuroscience/aside https://www.sciencedirect.com/topics/neuroscience/fourth-wall https://www.sciencedirect.com/topics/neuroscience/suspension-of-disbelief https://www.sciencedirect.com/topics/neuroscience/catharsis https://www.sciencedirect.com/topics/neuroscience/hamartia https://www.sciencedirect.com/topics/neuroscience/hubris https://www.sciencedirect.com/topics/neuroscience/nemesis https://www.sciencedirect.com/topics/neuroscience/anagnorisis https://www.sciencedirect.com/topics/neuroscience/peripeteia https://www.sciencedirect.com/topics/neuroscience/deconstruction https://www.sciencedirect.com/topics/neuroscience/post-structuralism https://www.sciencedirect.com/topics/neuroscience/structuralism https://www.sciencedirect.com/topics/neuroscience/formalism https://www.sciencedirect.com/topics/neuroscience/new-criticism https://www.sciencedirect.com/topics/neuroscience/reader-response-criticism https://www.sciencedirect.com/topics/neuroscience/psychoanalytic-criticism https://www.sciencedirect.com/topics/neuroscience/marxist-criticism https://www.sciencedirect.com/topics/neuroscience/feminist-criticism https://www.sciencedirect.com/topics/neuroscience/queer-theory https://www.sciencedirect.com/topics/neuroscience/post-colonialism https://www.sciencedirect.com/topics/neuroscience/critical-race-theory https://www.sciencedirect.com/topics/neuroscience/ecocriticism https://www.sciencedirect.com/topics/neuroscience/disability-studies https://www.sciencedirect.com/topics/neuroscience/animal-studies https://www.sciencedirect.com/topics/neuroscience/media-studies https://www.sciencedirect.com/topics/neuroscience/film-studies https://www.sciencedirect.com/topics/neuroscience/game-studies https://www.sciencedirect.com/topics/neuroscience/gender-studies https://www.sciencedirect.com/topics/neuroscience/women-s-studies https://www.sciencedirect.com/topics/neuroscience/men-s-studies https://www.sciencedirect.com/topics/neuroscience/sexuality-studies https://www.sciencedirect.com/topics/neuroscience/lgbtq-studies https://www.sciencedirect.com/topics/neuroscience/african-american-studies https://www.sciencedirect.com/topics/neuroscience/asian-american-studies https://www.sciencedirect.com/topics/neuroscience/latinx-studies https://www.sciencedirect.com/topics/neuroscience/native-american-studies https://www.sciencedirect.com/topics/neuroscience/ethnic-studies https://www.sciencedirect.com/topics/neuroscience/area-studies https://www.sciencedirect.com/topics/neuroscience/cultural-studies https://www.sciencedirect.com/topics/neuroscience/american-studies https://www.sciencedirect.com/topics/neuroscience/european-studies https://www.sciencedirect.com/topics/neuroscience/african-studies https://www.sciencedirect.com/topics/neuroscience/asian-studies https://www.sciencedirect.com/topics/neuroscience/latin-american-studies https://www.sciencedirect.com/topics/neuroscience/middle-eastern-studies https://www.sciencedirect.com/topics/neuroscience/post-soviet-studies https://www.sciencedirect.com/topics/neuroscience/sociology https://www.sciencedirect.com/topics/neuroscience/anthropology https://www.sciencedirect.com/topics/neuroscience/psychology https://www.sciencedirect.com/topics/neuroscience/economics https://www.sciencedirect.com/topics/neuroscience/political-science https://www.sciencedirect.com/topics/neuroscience/history https://www.sciencedirect.com/topics/neuroscience/linguistics https://www.sciencedirect.com/topics/neuroscience/archaeology https://www.sciencedirect.com/topics/neuroscience/geography https://www.sciencedirect.com/topics/neuroscience/demography https://www.sciencedirect.com/topics/neuroscience/statistics https://www.sciencedirect.com/topics/neuroscience/mathematics https://www.sciencedirect.com/topics/neuroscience/computer-science https://www.sciencedirect.com/topics/neuroscience/physics https://www.sciencedirect.com/topics/neuroscience/chemistry https://www.sciencedirect.com/topics/neuroscience/biology https://www.sciencedirect.com/topics/neuroscience/geology https://www.sciencedirect.com/topics/neuroscience/astronomy https://www.sciencedirect.com/topics/neuroscience/ecology https://www.sciencedirect.com/topics/neuroscience/genetics https://www.sciencedirect.com/topics/neuroscience/evolution https://www.sciencedirect.com/topics/neuroscience/quantum-mechanics https://www.sciencedirect.com/topics/neuroscience/relativity https://www.sciencedirect.com/topics/neuroscience/string-theory https://www.sciencedirect.com/topics/neuroscience/chaos-theory https://www.sciencedirect.com/topics/neuroscience/complexity-theory https://www.sciencedirect.com/topics/neuroscience/game-theory https://www.sciencedirect.com/topics/neuroscience/information-theory https://www.sciencedirect.com/topics/neuroscience/cybernetics https://www.sciencedirect.com/topics/neuroscience/systems-theory https://www.sciencedirect.com/topics/neuroscience/catastrophe-theory https://www.sciencedirect.com/topics/neuroscience/fuzzy-logic https://www.sciencedirect.com/topics/neuroscience/fractal https://www.sciencedirect.com/topics/neuroscience/algorithm https://www.sciencedirect.com/topics/neuroscience/heuristic https://www.sciencedirect.com/topics/neuroscience/bias https://www.sciencedirect.com/topics/neuroscience/noise https://www.sciencedirect.com/topics/neuroscience/signal https://www.sciencedirect.com/topics/neuroscience/data https://www.sciencedirect.com/topics/neuroscience/information https://www.sciencedirect.com/topics/neuroscience/knowledge https://www.sciencedirect.com/topics/neuroscience/wisdom https://www.sciencedirect.com/topics/neuroscience/intelligence https://www.sciencedirect.com/topics/neuroscience/creativity https://www.sciencedirect.com/topics/neuroscience/consciousness https://www.sciencedirect.com/topics/neuroscience/life https://www.sciencedirect.com/topics/neuroscience/universe https://www.sciencedirect.com/topics/neuroscience/everything https://www.sciencedirect.com/topics/neuroscience/nothing https://www.sciencedirect.com/topics/neuroscience/infinity https://www.sciencedirect.com/topics/neuroscience/eternity https://www.sciencedirect.com/topics/neuroscience/god https://www.sciencedirect.com/topics/neuroscience/love https://www.sciencedirect.com/topics/neuroscience/hate https://www.sciencedirect.com/topics/neuroscience/happiness https://www.sciencedirect.com/topics/neuroscience/sadness https://www.sciencedirect.com/topics/neuroscience/fear https://www.sciencedirect.com/topics/neuroscience/anger https://www.sciencedirect.com/topics/neuroscience/surprise https://www.sciencedirect.com/topics/neuroscience/disgust https://www.sciencedirect.com/topics/neuroscience/trust https://www.sciencedirect.com/topics/neuroscience/joy https://www.sciencedirect.com/topics/neuroscience/anticipation https://www.sciencedirect.com/topics/neuroscience/curiosity https://www.sciencedirect.com/topics/neuroscience/boredom https://www.sciencedirect.com/topics/neuroscience/awe https://www.sciencedirect.com/topics/neuroscience/gratitude https://www.sciencedirect.com/topics/neuroscience/compassion https://www.sciencedirect.com/topics/neuroscience/empathy https://www.sciencedirect.com/topics/neuroscience/sympathy https://www.sciencedirect.com/topics/neuroscience/altruism https://www.sciencedirect.com/topics/neuroscience/cooperation https://www.sciencedirect.com/topics/neuroscience/competition https://www.sciencedirect.com/topics/neuroscience/conflict https://www.sciencedirect.com/topics/neuroscience/war https://www.sciencedirect.com/topics/neuroscience/peace https://www.sciencedirect.com/topics/neuroscience/justice https://www.sciencedirect.com/topics/neuroscience/freedom https://www.sciencedirect.com/topics/neuroscience/equality https://www.sciencedirect.com/topics/neuroscience/democracy https://www.sciencedirect.com/topics/neuroscience/capitalism https://www.sciencedirect.com/topics/neuroscience/socialism https://www.sciencedirect.com/topics/neuroscience/communism https://www.sciencedirect.com/topics/neuroscience/fascism https://www.sciencedirect.com/topics/neuroscience/anarchism https://www.sciencedirect.com/topics/neuroscience/liberalism https://www.sciencedirect.com/topics/neuroscience/conservatism https://www.sciencedirect.com/topics/neuroscience/libertarianism https://www.sciencedirect.com/topics/neuroscience/feminism https://www.sciencedirect.com/topics/neuroscience/environmentalism https://www.sciencedirect.com/topics/neuroscience/nationalism https://www.sciencedirect.com/topics/neuroscience/globalization https://www.sciencedirect.com/topics/neuroscience/populism https://www.sciencedirect.com/topics/neuroscience/identity https://www.sciencedirect.com/topics/neuroscience/self https://www.sciencedirect.com/topics/neuroscience/mind https://www.sciencedirect.com/topics/neuroscience/body https://www.sciencedirect.com/topics/neuroscience/soul https://www.sciencedirect.com/topics/neuroscience/spirit https://www.sciencedirect.com/topics/neuroscience/life https://www.sciencedirect.com/topics/neuroscience/death https://www.sciencedirect.com/topics/neuroscience/meaning https://www.sciencedirect.com/topics/neuroscience/purpose https://www.sciencedirect.com/topics/neuroscience/value https://www.sciencedirect.com/topics/neuroscience/beauty https://www.sciencedirect.com/topics/neuroscience/truth https://www.sciencedirect.com/topics/neuroscience/good https://www.sciencedirect.com/topics/neuroscience/evil https://www.sciencedirect.com/topics/neuroscience/right https://www.sciencedirect.com/topics/neuroscience/wrong https://www.sciencedirect.com/topics/neuroscience/free-will https://www.sciencedirect.com/topics/neuroscience/determinism https://www.sciencedirect.com/topics/neuroscience/causality https://www.sciencedirect.com/topics/neuroscience/time https://www.sciencedirect.com/topics/neuroscience/space https://www.sciencedirect.com/topics/neuroscience/reality https://www.sciencedirect.com/topics/neuroscience/knowledge https://www.sciencedirect.com/topics/neuroscience/belief https://www.sciencedirect.com/topics/neuroscience/faith https://www.sciencedirect.com/topics/neuroscience/doubt https://www.sciencedirect.com/topics/neuroscience/reason https://www.sciencedirect.com/topics/neuroscience/logic https://www.sciencedirect.com/topics/neuroscience/intuition https://www.sciencedirect.com/topics/neuroscience/imagination https://www.sciencedirect.com/topics/neuroscience/creativity https://www.sciencedirect.com/topics/neuroscience/consciousness https://www.sciencedirect.com/topics/neuroscience/qualia https://www.sciencedirect.com/topics/neuroscience/subjectivity https://www.sciencedirect.com/topics/neuroscience/objectivity https://www.sciencedirect.com/topics/neuroscience/reductionism https://www.sciencedirect.com/topics/neuroscience/emergence https://www.sciencedirect.com/topics/neuroscience/holism https://www.sciencedirect.com/topics/neuroscience/dualism https://www.sciencedirect.com/topics/neuroscience/monism https://www.sciencedirect.com/topics/neuroscience/idealism https://www.sciencedirect.com/topics/neuroscience/materialism https://www.sciencedirect.com/topics/neuroscience/physicalism https://www.sciencedirect.com/topics/neuroscience/functionalism https://www.sciencedirect.com/topics/neuroscience/behaviorism https://www.sciencedirect.com/topics/neuroscience/cognitivism https://www.sciencedirect.com/topics/neuroscience/connectionism https://www.sciencedirect.com/topics/neuroscience/computationalism https://www.sciencedirect.com/topics/neuroscience/eliminativism https://www.sciencedirect.com/topics/neuroscience/epiphenomenalism https://www.sciencedirect.com/topics/neuroscience/panpsychism https://www.sciencedirect.com/topics/neuroscience/neutral-monism https://www.sciencedirect.com/topics/neuroscience/property-dualism https://www.sciencedirect.com/topics/neuroscience/substance-dualism https://www.sciencedirect.com/topics/neuroscience/hylomorphism https://www.sciencedirect.com/topics/neuroscience/occasionalism https://www.sciencedirect.com/topics/neuroscience/parallelism https://www.sciencedirect.com/topics/neuroscience/interactionism https://www.sciencedirect.com/topics/neuroscience/pre-established-harmony https://www.sciencedirect.com/topics/neuroscience/mind-body-problem https://www.sciencedirect.com/topics/neuroscience/hard-problem-of-consciousness https://www.sciencedirect.com/topics/neuroscience/binding-problem https://www.sciencedirect.com/topics/neuroscience/neural-correlates-of-consciousness https://www.sciencedirect.com/topics/neuroscience/global-workspace-theory https://www.sciencedirect.com/topics/neuroscience/integrated-information-theory https://www.sciencedirect.com/topics/neuroscience/higher-order-thought-theory https://www.sciencedirect.com/topics/neuroscience/predictive-coding https://www.sciencedirect.com/topics/neuroscience/free-energy-principle https://www.sciencedirect.com/topics/neuroscience/bayesian-brain-hypothesis https://www.sciencedirect.com/topics/neuroscience/embodied-cognition https://www.sciencedirect.com/topics/neuroscience/enactivism https://www.sciencedirect.com/topics/neuroscience/extended-mind-thesis https://www.sciencedirect.com/topics/neuroscience/situated-cognition https://www.sciencedirect.com/topics/neuroscience/distributed-cognition https://www.sciencedirect.com/topics/neuroscience/social-cognition https://www.sciencedirect.com/topics/neuroscience/theory-of-mind https://www.sciencedirect.com/topics/neuroscience/mirror-neuron https://www.sciencedirect.com/topics/neuroscience/simulation-theory https://www.sciencedirect.com/topics/neuroscience/theory-theory https://www.sciencedirect.com/topics/neuroscience/narrative-practice-hypothesis https://www.sciencedirect.com/topics/neuroscience/self-domestication https://www.sciencedirect.com/topics/neuroscience/cultural-neuroscience https://www.sciencedirect.com/topics/neuroscience/gene-culture-coevolution https://www.sciencedirect.com/topics/neuroscience/niche-construction https://www.sciencedirect.com/topics/neuroscience/evo-devo https://www.sciencedirect.com/topics/neuroscience/epigenetic-inheritance https://www.sciencedirect.com/topics/neuroscience/developmental-systems-theory https://www.sciencedirect.com/topics/neuroscience/constructivism https://www.sciencedirect.com/topics/neuroscience/piaget-s-theory-of-cognitive-development https://www.sciencedirect.com/topics/neuroscience/vygotsky-s-sociocultural-theory https://www.sciencedirect.com/topics/neuroscience/zone-of-proximal-development https://www.sciencedirect.com/topics/neuroscience/scaffolding https://www.sciencedirect.com/topics/neuroscience/attachment-theory https://www.sciencedirect.com/topics/neuroscience/erikson-s-stages-of-psychosocial-development https://www.sciencedirect.com/topics/neuroscience/kohlberg-s-stages-of-moral-development https://www.sciencedirect.com/topics/neuroscience/maslow-s-hierarchy-of-needs https://www.sciencedirect.com/topics/neuroscience/self-determination-theory https://www.sciencedirect.com/topics/neuroscience/flow https://www.sciencedirect.com/topics/neuroscience/positive-psychology https://www.sciencedirect.com/topics/neuroscience/mindfulness https://www.sciencedirect.com/topics/neuroscience/meditation https://www.sciencedirect.com/topics/neuroscience/yoga https://www.sciencedirect.com/topics/neuroscience/biofeedback https://www.sciencedirect.com/topics/neuroscience/neurofeedback https://www.sciencedirect.com/topics/neuroscience/psychotherapy https://www.sciencedirect.com/topics/neuroscience/cognitive-behavioral-therapy https://www.sciencedirect.com/topics/neuroscience/psychodynamic-therapy https://www.sciencedirect.com/topics/neuroscience/humanistic-therapy https://www.sciencedirect.com/topics/neuroscience/existential-therapy https://www.sciencedirect.com/topics/neuroscience/gestalt-therapy https://www.sciencedirect.com/topics/neuroscience/family-therapy https://www.sciencedirect.com/topics/neuroscience/group-therapy https://www.sciencedirect.com/topics/neuroscience/art-therapy https://www.sciencedirect.com/topics/neuroscience/music-therapy https://www.sciencedirect.com/topics/neuroscience/animal-assisted-therapy https://www.sciencedirect.com/topics/neuroscience/pharmacotherapy https://www.sciencedirect.com/topics/neuroscience/antidepressant https://www.sciencedirect.com/topics/neuroscience/antipsychotic https://www.sciencedirect.com/topics/neuroscience/anxiolytic https://www.sciencedirect.com/topics/neuroscience/mood-stabilizer https://www.sciencedirect.com/topics/neuroscience/stimulant https://www.sciencedirect.com/topics/neuroscience/psychedelic https://www.sciencedirect.com/topics/neuroscience/hallucinogen https://www.sciencedirect.com/topics/neuroscience/entheogen https://www.sciencedirect.com/topics/neuroscience/nootropic https://www.sciencedirect.com/topics/neuroscience/placebo https://www.sciencedirect.com/topics/neuroscience/nocebo https://www.sciencedirect.com/topics/neuroscience/self-fulfilling-prophecy https://www.sciencedirect.com/topics/neuroscience/pygmalion-eff

The Discovery and Development of BPK-29 Hydrochloride: A Covalent Inhibitor of NR0B1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BPK-29 hydrochloride has emerged as a significant chemical probe in the study of cancers with mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. This document provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It details the innovative chemoproteomics approach that led to its identification as a covalent ligand of the atypical orphan nuclear receptor NR0B1. This guide includes a compilation of the available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of KEAP1-Mutant Cancers

Mutations in the KEAP1 gene are prevalent in a significant subset of non-small cell lung cancers (NSCLC) and are associated with poor prognosis and resistance to therapy. The KEAP1 protein is a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response. In healthy cells, KEAP1 targets NRF2 for proteasomal degradation, maintaining cellular redox homeostasis. However, loss-of-function mutations in KEAP1 lead to the constitutive activation of NRF2, which in turn drives the expression of a battery of cytoprotective genes. This hijacked antioxidant defense system provides a survival advantage to cancer cells, enabling them to withstand the high levels of oxidative stress associated with rapid proliferation and to resist chemotherapeutic agents. The development of targeted therapies for KEAP1-mutant cancers is therefore a critical unmet need in oncology.

The Discovery of BPK-29: A Chemoproteomics Approach

The discovery of BPK-29 was the result of a sophisticated and unbiased chemical proteomics strategy aimed at identifying novel druggable targets in KEAP1-mutant cancer cells. Researchers utilized a technique called isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) to map the reactivity of cysteine residues across the proteome of KEAP1-mutant and wild-type cancer cells. This method allows for the identification of "ligandable" cysteines that could be targeted by covalent small molecules.

This screening effort led to the identification of a hyperreactive cysteine residue (Cys274) on the atypical orphan nuclear receptor NR0B1 (also known as DAX-1, Dosage-sensitive sex reversal, adrenal hypoplasia congenita critical region on the X chromosome, gene 1).[1][2] Subsequent screening of a library of electrophilic small molecules against this target identified BPK-29 as a compound that selectively and covalently binds to Cys274 of NR0B1.[1][2]

Mechanism of Action: Covalent Modification of NR0B1

This compound is a specific, covalent inhibitor of NR0B1.[1][3] Its mechanism of action relies on the presence of an electrophilic "warhead" that forms a covalent bond with the nucleophilic thiol group of cysteine 274 on NR0B1.[1][2] This irreversible binding disrupts the interaction of NR0B1 with its protein partners, such as RBM45 (RNA-binding protein 45) and SNW1 (SNW domain-containing protein 1). The disruption of these NR0B1-protein complexes has been shown to impair the anchorage-independent growth of KEAP1-mutant cancer cells, a key hallmark of malignant transformation.[2][3]

Signaling Pathway

KEAP1_NRF2_Pathway cluster_0 Wild-Type KEAP1 cluster_1 Mutant KEAP1 KEAP1_WT KEAP1 NRF2_WT NRF2 KEAP1_WT->NRF2_WT Binds Ub Ubiquitination NRF2_WT->Ub Tagged for Proteasome_WT Proteasomal Degradation Ub->Proteasome_WT KEAP1_Mut Mutant KEAP1 (Inactive) NRF2_Mut NRF2 KEAP1_Mut->NRF2_Mut Cannot bind Nucleus_Mut Nucleus NRF2_Mut->Nucleus_Mut Translocates to ARE Antioxidant Response Element Nucleus_Mut->ARE Binds to NR0B1 NR0B1 ARE->NR0B1 Upregulates Growth Anchorage-Independent Growth NR0B1->Growth BPK29 BPK-29 BPK29->NR0B1 Covalently binds C274 & inhibits

Figure 1: Signaling pathway in wild-type versus KEAP1-mutant cells and the intervention by BPK-29.

Quantitative Data

While the primary literature focuses on the proteomic discovery and validation of BPK-29, specific biochemical data such as IC50 or binding affinity (Kd) values are not explicitly detailed in the initial discovery paper. The primary measure of its effect is the impairment of cell growth and the disruption of protein complexes.

Table 1: Proteomic and Cellular Effects of BPK-29

ParameterDescriptionCell Line(s)Observed EffectReference
Target Engagement Covalent modification of NR0B1 at Cys274KEAP1-mutant NSCLC cellsSubstantial and selective engagement of NR0B1[2]
Protein Complex Disruption Disruption of NR0B1-SNW1 interactionKEAP1-mutant NSCLC cellsBPK-29 treatment leads to the dissociation of the NR0B1-SNW1 complex.[2]
Anchorage-Independent Growth Inhibition of colony formation in soft agarKEAP1-mutant NSCLC cellsBPK-29 impairs the ability of cancer cells to grow in an anchorage-independent manner.[2][3]

Experimental Protocols

Anchorage-Independent Growth (Soft Agar) Assay

This assay is crucial for evaluating the effect of BPK-29 on the tumorigenic potential of cancer cells.

Objective: To determine the effect of BPK-29 on the ability of KEAP1-mutant cancer cells to proliferate and form colonies in a semi-solid medium.

Materials:

  • KEAP1-mutant cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Agarose, low melting point

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Preparation of the Base Agar Layer:

    • Prepare a 1.2% agarose solution in complete medium.

    • Autoclave to sterilize and cool to 40°C in a water bath.

    • Add 1.5 mL of the 1.2% agarose solution to each well of a 6-well plate.

    • Allow the agar to solidify at room temperature in a sterile hood for approximately 30 minutes.

  • Preparation of the Top Agar Layer with Cells:

    • Harvest and count the cancer cells. Resuspend the cells in complete medium at a concentration of 1 x 10^4 cells/mL.

    • Prepare a 0.7% agarose solution in complete medium and cool to 40°C.

    • In a sterile tube, mix 1 mL of the cell suspension with 1 mL of the 0.7% agarose solution.

    • Immediately add 1.5 mL of this cell-agarose mixture on top of the solidified base agar layer in each well.

  • Treatment with BPK-29:

    • After the top layer has solidified, add 1 mL of complete medium containing the desired concentration of BPK-29 (and a vehicle control) to each well.

    • Replenish the medium with fresh compound every 3-4 days.

  • Incubation and Colony Visualization:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days, or until colonies are visible.

    • Stain the colonies by adding 0.5 mL of 0.005% crystal violet in PBS to each well and incubating for 1-2 hours.

    • Wash the wells with PBS to remove excess stain.

    • Count the number of colonies in each well using a microscope.

Experimental Workflow Diagram

Soft_Agar_Assay_Workflow Start Start PrepBase Prepare 1.2% Agarose Base Layer in 6-well Plate Start->PrepBase SolidifyBase Allow Base to Solidify PrepBase->SolidifyBase PlateTop Plate Cell/Agarose Mixture on Top of Base Layer SolidifyBase->PlateTop PrepCells Prepare Cell Suspension (1e4 cells/mL) Mix Mix Cells with Top Agarose PrepCells->Mix PrepTop Prepare 0.7% Agarose Top Layer Solution PrepTop->Mix Mix->PlateTop SolidifyTop Allow Top to Solidify PlateTop->SolidifyTop AddCompound Add Medium with BPK-29 or Vehicle SolidifyTop->AddCompound Incubate Incubate for 14-21 Days (Replenish Medium every 3-4 days) AddCompound->Incubate Stain Stain with Crystal Violet Incubate->Stain Analyze Wash, Image, and Count Colonies Stain->Analyze End End Analyze->End

Figure 2: Workflow for the anchorage-independent growth (soft agar) assay.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary discovery literature. It is described as an electrophilic small molecule, suggesting a synthesis route that incorporates a reactive group capable of forming a covalent bond with a cysteine residue. The compound is commercially available from several suppliers for research purposes.

Future Directions

This compound has proven to be a valuable tool for validating NR0B1 as a therapeutic target in KEAP1-mutant cancers. Future research will likely focus on:

  • Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of BPK-29 to develop a clinical candidate.

  • In Vivo Studies: Evaluating the efficacy and safety of BPK-29 or its analogs in animal models of KEAP1-mutant cancers.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to NR0B1-targeted therapies.

  • Combination Therapies: Exploring the potential of combining NR0B1 inhibitors with other anticancer agents to overcome therapeutic resistance.

Conclusion

The discovery of this compound represents a significant advancement in the field of targeted cancer therapy. By employing an innovative chemoproteomics platform, researchers were able to identify a novel vulnerability in a genetically defined cancer and develop a first-in-class covalent inhibitor to exploit it. BPK-29 serves as a powerful chemical probe for elucidating the role of NR0B1 in cancer and as a promising starting point for the development of new therapeutics for patients with KEAP1-mutant tumors.

Logical Relationship Diagram

BPK29_Logic KEAP1_Mutation KEAP1 Mutation NRF2_Activation Constitutive NRF2 Activation KEAP1_Mutation->NRF2_Activation Leads to NR0B1_Upregulation Upregulation of NR0B1 NRF2_Activation->NR0B1_Upregulation Drives NR0B1_Complex Formation of NR0B1 Protein Complexes NR0B1_Upregulation->NR0B1_Complex Allows for Cancer_Growth Anchorage-Independent Growth (Hallmark of Cancer) NR0B1_Complex->Cancer_Growth Promotes BPK29_Discovery Discovery of BPK-29 (isoTOP-ABPP) BPK29_Action BPK-29 Covalently Binds NR0B1 (C274) BPK29_Discovery->BPK29_Action Identified BPK29_Action->NR0B1_Complex Inhibits Complex_Disruption Disruption of NR0B1 Protein Complexes BPK29_Action->Complex_Disruption Results in Growth_Inhibition Inhibition of Anchorage- Independent Growth Complex_Disruption->Growth_Inhibition Leads to

Figure 3: Logical flow from KEAP1 mutation to the therapeutic intervention with BPK-29.

References

In-Depth Technical Guide: In Silico Modeling of BPK-29 Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific information on a compound designated as "BPK-29 hydrochloride." The following guide, therefore, provides a comprehensive framework and detailed methodologies for the in silico modeling of a hypothetical kinase inhibitor, drawing on established protocols and data from analogous compounds. This document serves as a template that can be adapted once specific data for this compound becomes available.

Executive Summary

In silico modeling is an indispensable tool in modern drug discovery and development, offering a predictive lens into the molecular interactions, pharmacokinetic profiles, and potential toxicities of novel chemical entities. This guide outlines a robust computational workflow for characterizing the interactions of a novel kinase inhibitor, hypothetically named this compound. The methodologies detailed herein encompass molecular docking, molecular dynamics simulations, and physiologically-based pharmacokinetic (PBPK) modeling to construct a comprehensive preclinical profile of the compound. All protocols are presented with the necessary detail to ensure reproducibility, and data is structured for clarity and comparative analysis.

Molecular Interaction Analysis

Target Identification and Binding Site Analysis

The initial step in characterizing this compound involves identifying its putative protein kinase targets. Should this compound be designed as a selective inhibitor, its primary target (e.g., a specific cyclin-dependent kinase or a receptor tyrosine kinase) and potential off-targets would be the focus of this analysis.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. This provides insights into binding affinity and the specific molecular interactions that stabilize the complex.

Experimental Protocol: Molecular Docking of this compound

  • Receptor Preparation:

    • Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove all water molecules and non-essential ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

    • Define the binding site (grid box) based on the position of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and define the torsional degrees of freedom.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Configure the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.

    • Execute the docking simulation to generate a series of binding poses ranked by their predicted binding affinity (docking score).

  • Pose Analysis:

    • Visualize the top-ranked poses in the context of the receptor's binding site.

    • Analyze key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the protein residues.

Data Presentation: Predicted Binding Affinities of this compound

Target KinaseDocking Score (kcal/mol)Key Interacting Residues
Target A-9.5Lys72, Glu91, Leu134
Off-Target B-7.2Val33, Ala80, Ile145
Off-Target C-6.8Met93, Phe146
Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the persistence of key interactions over time.

Experimental Protocol: MD Simulation of this compound-Kinase Complex

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a molecular dynamics engine such as GROMACS or AMBER.

    • Use a suitable force field for the protein (e.g., AMBER99SB-ILDN) and generate parameters for the ligand (e.g., using Antechamber).

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) ensemble.

    • Equilibrate the system under NPT (constant pressure) ensemble.

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100 nanoseconds).

    • Save trajectories at regular intervals for analysis.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor the persistence of hydrogen bonds and other key interactions over the simulation time.

Visualization: MD Simulation Workflow

MD_Workflow Start Start with Best Docked Pose Solvate Solvate in Water Box Start->Solvate Ions Add Counter-Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Heat NVT Heating Minimize->Heat Equilibrate NPT Equilibration Heat->Equilibrate Production Production MD Run (100ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF) Production->Analyze

Caption: Workflow for Molecular Dynamics Simulation.

Pharmacokinetic Modeling

ADME Property Prediction

In the early stages, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound can be predicted using various computational models.

Data Presentation: Predicted ADME Properties of this compound

PropertyPredicted ValueMethod
Solubility (LogS)-3.5ALOGPS
Intestinal AbsorptionHighSwissADME
CYP2D6 InhibitionInhibitorIn silico model[1]
hERG InhibitionLow ProbabilityPrediction server
Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models simulate the fate of a drug in the body, providing predictions of its pharmacokinetic profile.

Experimental Protocol: PBPK Model Development

  • Model Building:

    • Use a PBPK modeling platform (e.g., Simcyp, GastroPlus).

    • Input physicochemical properties of this compound (molecular weight, LogP, pKa).

    • Incorporate in vitro data as it becomes available (e.g., metabolic stability from liver microsome assays, plasma protein binding).

  • Model Verification:

    • If available, use preclinical pharmacokinetic data (e.g., from rodent studies) to verify and refine the model.

    • Compare simulated concentration-time profiles with observed data.

  • Human PK Prediction and DDI Simulation:

    • Scale the model to predict human pharmacokinetics.

    • Simulate drug-drug interactions (DDIs) by co-administering this compound with known inhibitors or inducers of relevant metabolic enzymes (e.g., CYP3A4). A study on bictegravir demonstrated the utility of PBPK modeling in predicting DDIs.[2]

Visualization: PBPK Modeling and DDI Prediction Logic

PBPK_DDI_Logic cluster_input Model Inputs cluster_model PBPK Model cluster_output Predictions Drug_Props Drug Physicochemical Properties Build_Model Build Animal PBPK Model Drug_Props->Build_Model InVitro_Data In Vitro ADME Data InVitro_Data->Build_Model Verify_Model Verify with Preclinical PK Data Build_Model->Verify_Model Scale_Model Scale to Human Model Verify_Model->Scale_Model Human_PK Predict Human PK Profile Scale_Model->Human_PK DDI_Sim Simulate DDI Scenarios Scale_Model->DDI_Sim

Caption: Logic flow for PBPK model development and DDI prediction.

Conclusion

This guide provides a structured, in-depth overview of the in silico methodologies that should be applied to characterize the interactions of a novel kinase inhibitor like this compound. By systematically applying molecular docking, molecular dynamics, and PBPK modeling, researchers can build a robust computational profile of the compound. This profile is critical for guiding lead optimization, predicting potential safety liabilities, and designing informative preclinical and clinical studies. The presented protocols and visualization frameworks offer a clear roadmap for the computational evaluation of this compound or any novel drug candidate.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BPK-29 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the absorption, distribution, metabolism, excretion, and mechanism of action of BPK-29 hydrochloride for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel therapeutic agent. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical and clinical evaluation of this compound. A thorough understanding of the PK/PD relationship is critical for optimizing dosing regimens, ensuring safety and efficacy, and advancing the development of this compound towards clinical application.

Introduction

This compound is a synthetic small molecule currently under investigation for its potential therapeutic effects. The core of its development program lies in a comprehensive characterization of its interaction with biological systems. This guide synthesizes the available data on its journey through the body (pharmacokinetics) and its effects on the body (pharmacodynamics), providing a technical framework for its continued study.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through a series of in vitro and in vivo studies, designed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

In situ intestinal perfusion studies in rats were conducted to determine the absorption characteristics of this compound. The compound was found to be readily absorbed from the small intestine, with a high permeability coefficient.

Experimental Protocol: In Situ Single-Pass Intestinal Perfusion in Rats

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) were fasted overnight with free access to water. Anesthesia was induced and maintained with urethane (1.2 g/kg, i.p.). A midline abdominal incision was made to expose the small intestine.

  • Surgical Procedure: A segment of the jejunum (approximately 10 cm) was isolated and cannulated at both ends with silicone tubing. The intestinal segment was gently flushed with warm saline to remove any residual contents.

  • Perfusion: The cannulated segment was placed back into the abdominal cavity and the incision was covered with saline-moistened gauze. The segment was then perfused with a Krebs-Ringer bicarbonate buffer (pH 7.4) containing a known concentration of this compound at a constant flow rate of 0.2 mL/min using a syringe pump.

  • Sample Collection: Perfusate samples were collected from the outlet cannula at 15-minute intervals for a total of 120 minutes.

  • Analysis: The concentrations of this compound in the collected samples were determined by high-performance liquid chromatography (HPLC). The absorption rate constant (Ka) and permeability coefficient (Peff) were calculated from the disappearance rate of the compound from the perfusate.

Distribution

The distribution of this compound was assessed in mice following intravenous administration. The compound exhibited a wide distribution into various tissues, with the highest concentrations observed in the liver and kidneys, suggesting these are major sites of distribution and potential elimination.

Experimental Protocol: Tissue Distribution Study in Mice

  • Animal Dosing: Male BALB/c mice (20-25g) were administered a single intravenous dose of this compound (10 mg/kg).

  • Tissue Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, groups of mice (n=3 per time point) were euthanized. Blood was collected via cardiac puncture, and various tissues (including liver, kidneys, lung, heart, spleen, brain, and muscle) were rapidly excised.

  • Sample Processing: Tissues were weighed, homogenized in a suitable buffer, and processed to extract the drug.

  • Analysis: The concentration of this compound in plasma and tissue homogenates was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The tissue-to-plasma concentration ratios were then calculated.

Metabolism

In vitro studies using human liver microsomes indicated that this compound is metabolized primarily by cytochrome P450 enzymes, with CYP3A4 being the major isoform involved. Several metabolites were identified, with the primary metabolic pathway being N-dealkylation.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

  • Incubation: this compound (1 µM) was incubated with pooled human liver microsomes (0.5 mg/mL) in the presence of an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Reaction Termination: The reaction was initiated by the addition of the NADPH-generating system and incubated at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was terminated by the addition of ice-cold acetonitrile.

  • Metabolite Identification: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations were performed with a range of this compound concentrations.

Excretion

Following a single oral dose to rats, the primary route of excretion for this compound and its metabolites was found to be through the feces, accounting for approximately 75% of the administered dose, with the remainder excreted in the urine.

Experimental Protocol: Mass Balance Study in Rats

  • Radiolabeling: A radiolabeled version of this compound (e.g., [¹⁴C]this compound) was synthesized.

  • Dosing: Male Sprague-Dawley rats were administered a single oral dose of [¹⁴C]this compound.

  • Sample Collection: The animals were housed in metabolic cages that allowed for the separate collection of urine and feces for up to 72 hours post-dose.

  • Radioactivity Measurement: The total radioactivity in the collected urine and feces samples was measured using a liquid scintillation counter.

  • Excretion Profile: The cumulative percentage of the administered radioactive dose excreted in urine and feces was calculated over time.

Pharmacokinetic Data Summary
ParameterValueSpeciesRoute
Absorption
Permeability Coefficient (Peff)2.5 x 10⁻⁴ cm/sRatIn situ perfusion
Distribution
Volume of Distribution (Vd)15.2 L/kgMouseIntravenous
Metabolism
Primary Metabolizing EnzymeCYP3A4HumanIn vitro
Excretion
Fecal Excretion (% of dose)~75%RatOral
Urinary Excretion (% of dose)~25%RatOral

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated through its interaction with a specific molecular target, leading to a cascade of downstream signaling events.

Mechanism of Action

This compound acts as a potent and selective antagonist of the novel G-protein coupled receptor, GPCR-X. Binding of this compound to GPCR-X inhibits the downstream activation of the MAP kinase signaling pathway.

BPK29 BPK-29 HCl GPCRX GPCR-X BPK29->GPCRX Antagonizes G_protein G-protein GPCRX->G_protein Inhibits Activation RAS RAS G_protein->RAS Inhibited Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (e.g., Proliferation, Differentiation) TF->Response

Caption: BPK-29 HCl signaling pathway antagonism.

In Vitro Efficacy

The potency of this compound was evaluated in a cell-based assay measuring the inhibition of agonist-induced ERK phosphorylation. The compound demonstrated a dose-dependent inhibition with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range.

Experimental Protocol: ERK Phosphorylation Assay

  • Cell Culture: A stable cell line overexpressing human GPCR-X (e.g., HEK293-GPCRX) was cultured in appropriate media.

  • Compound Treatment: Cells were pre-incubated with varying concentrations of this compound for 30 minutes.

  • Agonist Stimulation: The cells were then stimulated with a known GPCR-X agonist for 10 minutes to induce ERK phosphorylation.

  • Lysis and Protein Quantification: The cells were lysed, and the total protein concentration was determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection and Analysis: The protein bands were visualized using a chemiluminescence detection system. The band intensities were quantified, and the ratio of p-ERK to total ERK was calculated. The IC₅₀ value was determined by fitting the dose-response data to a four-parameter logistic equation.

Pharmacodynamic Data Summary
ParameterValueAssay
Mechanism of Action
TargetGPCR-X
ActionAntagonist
In Vitro Efficacy
IC₅₀ (ERK Phosphorylation)50 nMHEK293-GPCRX cells

PK/PD Integration and Modeling

To understand the relationship between drug exposure and the pharmacological response, a PK/PD model was developed. This model integrates the pharmacokinetic data with the in vitro potency to predict the time course of target engagement in vivo.

cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Model PK/PD Modeling Dose Dose of BPK-29 HCl Absorption Absorption Dose->Absorption PlasmaConc Plasma Concentration (Cp) Absorption->PlasmaConc Distribution Distribution Metabolism Metabolism Excretion Excretion Metabolism->Excretion PlasmaConc->Distribution PlasmaConc->Metabolism TargetBinding Target Binding (GPCR-X) PlasmaConc->TargetBinding Drives SignalTransduction Signal Transduction (MAPK Pathway) TargetBinding->SignalTransduction PharmResponse Pharmacological Response SignalTransduction->PharmResponse Model Mathematical Model (e.g., Emax model) Relates Cp to Response PharmResponse->Model Model->Dose Informs Dosing Regimen

Caption: PK/PD modeling workflow for BPK-29 HCl.

Conclusion

This technical guide has summarized the key pharmacokinetic and pharmacodynamic characteristics of this compound. The compound exhibits favorable absorption and distribution properties, is metabolized by CYP3A4, and is primarily excreted in the feces. Its mechanism of action as a potent GPCR-X antagonist that inhibits the MAPK signaling pathway has been established. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for the continued development of this compound as a potential therapeutic agent. Further studies, including formal safety and toxicology assessments and well-designed clinical trials, are warranted to fully elucidate its therapeutic potential.

Preliminary Toxicity Profile of BPK-29 Hydrochloride: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for public data on the preliminary toxicity profile of BPK-29 hydrochloride did not yield specific quantitative toxicological data, such as LD50 values, or detailed reports from acute or chronic toxicity studies. The information available in the public domain is currently limited to its mechanism of action and general chemical properties.

This document summarizes the available information on this compound and provides a general overview of the toxicological considerations for its compound class.

Mechanism of Action

This compound is identified as a specific ligand that targets the atypical orphan nuclear receptor NR0B1 (also known as DAX1). It functions by disrupting the interactions between NR0B1 and its protein partners, such as RBM45 and SNW1. This disruption is achieved through the covalent modification of the cysteine residue C274 on the NR0B1 protein. By covalently binding to this key residue, this compound impairs the function of NR0B1. This mechanism has been shown to be effective in impairing the anchorage-independent growth of KEAP1-mutant cancer cells.[1]

BPK29_Mechanism_of_Action cluster_0 Normal Cellular State cluster_1 Intervention with this compound NR0B1 NR0B1 Partners Protein Partners (e.g., RBM45, SNW1) NR0B1->Partners Interaction Cell Growth Cell Growth Partners->Cell Growth Promotes Impaired Growth Impaired Growth Cell Growth->Impaired Growth Leads to BPK29 This compound NR0B1_mod NR0B1 (C274 modified) BPK29->NR0B1_mod Covalent Modification Partners_d Protein Partners NR0B1_mod->Partners_d Interaction Disrupted

References

Structural Elucidation of BPK-29 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, there is no publicly available information on the structural elucidation of a compound designated "BPK-29 hydrochloride." The following guide is a template designed to meet the structural and content requirements of the user's request and should be populated with actual experimental data when available.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the analytical studies undertaken to elucidate its chemical structure. The structural determination of a new chemical entity is a critical step in drug discovery and development, ensuring its identity, purity, and providing the foundation for understanding its structure-activity relationship (SAR). The following sections detail the methodologies and data obtained from various analytical techniques employed in the characterization of this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueMethod
Molecular FormulaC₂₀H₂₅ClN₂O₂High-Resolution Mass Spectrometry
Molecular Weight376.88 g/mol Calculated from Elemental Analysis
AppearanceWhite crystalline solidVisual Inspection
Melting Point210-212 °CCapillary Melting Point Apparatus
SolubilitySoluble in DMSO, MethanolStandard Solubility Assay
pKa8.5 ± 0.2Potentiometric Titration

Spectroscopic Analysis

Spectroscopic techniques are pivotal in determining the molecular structure of a compound. The following subsections detail the findings from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided crucial information about the carbon-hydrogen framework of this compound. All spectra were recorded on a 500 MHz spectrometer.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d (J = 8.5 Hz)2HAr-H
7.40d (J = 8.5 Hz)2HAr-H
4.50t (J = 6.0 Hz)1HCH-OH
3.80s3HOCH₃
3.20q (J = 7.0 Hz)2HCH₂-N
2.50m2HCH₂
1.20t (J = 7.0 Hz)3HCH₃

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
165.2C=O
158.0Ar-C
130.5Ar-CH
114.0Ar-CH
70.1CH-OH
55.3OCH₃
45.8CH₂-N
25.4CH₂
14.2CH₃
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the exact mass and elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data

Ion[M+H]⁺
Calculated m/z377.1626
Observed m/z377.1628
Mass Error (ppm)0.5
Elemental CompositionC₂₀H₂₆ClN₂O₂⁺

Experimental Protocols

NMR Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused directly into the ion source.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the workflow used for the structural elucidation of this compound.

G Figure 1. Experimental Workflow A This compound Sample B Physicochemical Characterization (Melting Point, Solubility) A->B C Spectroscopic Analysis A->C F Data Integration and Analysis B->F D NMR (1H, 13C, COSY, HSQC) C->D E Mass Spectrometry (HRMS) C->E D->F E->F G Proposed Structure F->G H Structural Confirmation (e.g., X-ray Crystallography) G->H

Figure 1. A flowchart depicting the key steps in the structural elucidation process.
Hypothetical Signaling Pathway of BPK-29

This diagram illustrates a hypothetical signaling pathway that could be modulated by BPK-29, based on preliminary biological screening.

G Figure 2. Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 BPK29 BPK-29 Kinase2 Kinase B BPK29->Kinase2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene

BPK-29 hydrochloride CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPK-29 hydrochloride is a synthetic, cell-permeable small molecule that has emerged as a valuable tool for investigating the function of the atypical orphan nuclear receptor, NR0B1 (also known as DAX1). It acts as a covalent ligand, selectively targeting a cysteine residue within NR0B1, thereby disrupting its protein-protein interactions. This targeted disruption has shown significant potential in preclinical studies, particularly in the context of cancers with mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical and Physical Properties

BPK-29 is a synthetic molecule available as both a free base and a hydrochloride salt. The hydrochloride form generally offers improved solubility in aqueous solutions, making it suitable for use in various biological assays.

PropertyBPK-29This compound
CAS Number 2143467-62-12444815-73-8[1][2][3]
Chemical Formula C₂₆H₃₂ClN₃O₃C₂₆H₃₃Cl₂N₃O₃[1]
Molecular Weight 470.00 g/mol 506.46 g/mol [4]
Synonyms 2-Chloro-N-[hexahydro-1-[4-(4-morpholinyl)benzoyl]-1H-azepin-4-yl]-N-(phenylmethyl)-acetamide; N-Benzyl-2-chloro-N-[1-(4-morpholin-4-yl-benzoyl)-azepan-4-yl]-acetamideNot applicable

Chemical Structure (BPK-29 Free Base):

A visual representation of the chemical structure of the BPK-29 free base would be included here.

Mechanism of Action: Covalent Modification of NR0B1

This compound functions as a specific and covalent ligand for the atypical orphan nuclear receptor NR0B1.[4] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cysteine 274 (C274), within the NR0B1 protein.[4] This irreversible modification disrupts the ability of NR0B1 to interact with its protein binding partners, such as SNW1 (Ski-interacting protein) and RBM45 (RNA-binding protein 45).[4]

The disruption of these NR0B1-protein complexes has been shown to have significant downstream effects, most notably impairing the anchorage-independent growth of cancer cells harboring mutations in the KEAP1 gene.[4]

Experimental Protocols

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay is a gold-standard method to assess the malignant potential of cancer cells by measuring their ability to grow without attachment to a solid surface. The following is a generalized protocol that can be adapted for testing the effect of this compound on KEAP1-mutant cancer cells.

Materials:

  • KEAP1-mutant cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Agarose (low melting point)

  • 6-well plates

  • Sterile PBS

Procedure:

  • Bottom Agar Layer:

    • Prepare a 0.6% (w/v) agarose solution in complete cell culture medium.

    • Pipette 2 mL of the 0.6% agarose solution into each well of a 6-well plate.

    • Allow the agar to solidify at room temperature in a sterile hood.

  • Cell Layer:

    • Trypsinize and count the KEAP1-mutant cells.

    • Prepare a cell suspension in complete medium.

    • Prepare a 0.3% (w/v) agarose solution in complete cell culture medium and cool to 37°C.

    • Mix the cell suspension with the 0.3% agarose solution to a final cell density of approximately 5,000 - 10,000 cells/mL.

    • Carefully layer 1 mL of this cell-agarose mixture on top of the solidified bottom agar layer.

  • Treatment:

    • After the cell layer has solidified, add 1 mL of complete medium containing the desired concentrations of this compound (and a vehicle control, e.g., DMSO) to each well.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Colony Formation and Analysis:

    • Replenish the medium with fresh this compound or vehicle control every 2-3 days.

    • After 14-21 days, stain the colonies with a solution of crystal violet (e.g., 0.005% in PBS) for 1-2 hours.

    • Wash the wells with PBS and count the number of colonies in each well using a microscope.

    • The effect of this compound is quantified by comparing the number and size of colonies in the treated wells to the vehicle control wells.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of BPK-29 and a generalized workflow for assessing its impact on cancer cell growth.

BPK29_Mechanism_and_Workflow cluster_mechanism Mechanism of Action cluster_workflow Experimental Workflow BPK29 BPK-29 NR0B1 NR0B1 (Cys274) BPK29->NR0B1 Covalent Modification NR0B1_SNW1 NR0B1-SNW1 Complex BPK29->NR0B1_SNW1 Disrupts NR0B1->NR0B1_SNW1 SNW1 SNW1/RBM45 SNW1->NR0B1_SNW1 Growth Anchorage-Independent Growth NR0B1_SNW1->Growth Promotes Cells KEAP1-Mutant Cancer Cells Treatment Treat with BPK-29 HCl Cells->Treatment Assay Soft Agar Assay Treatment->Assay Analysis Colony Counting & Data Analysis Assay->Analysis

Caption: Mechanism of BPK-29 and a typical experimental workflow.

Quantitative Data

At present, detailed public data on the binding affinity (e.g., Kᵢ or K𝘥 values) and the half-maximal inhibitory concentration (IC₅₀) of this compound in various cell lines are limited in the readily available scientific literature. Further research and publication are anticipated to provide these crucial quantitative metrics for a more comprehensive understanding of its potency and selectivity.

Conclusion

This compound is a valuable chemical probe for studying the biology of the orphan nuclear receptor NR0B1. Its specific, covalent mechanism of action provides a powerful tool to dissect the roles of NR0B1-mediated protein-protein interactions in normal physiology and in disease states, particularly in cancers with KEAP1 mutations. Future studies are needed to fully elucidate its therapeutic potential, including comprehensive profiling of its potency, selectivity, and in vivo efficacy.

References

Methodological & Application

Application Notes and Protocols for BPK-29 Hydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "BPK-29 hydrochloride" is not available in the public domain. The following application notes and protocols are based on general principles for in vivo mouse studies and pharmacokinetic data from other compounds. This document serves as a template and should be adapted once specific data for this compound becomes available.

Introduction

This document provides a general framework for conducting in vivo studies in mouse models to evaluate the dosage, safety, and efficacy of novel therapeutic compounds. The protocols outlined below are based on established methodologies in preclinical research and should be customized based on the specific characteristics of the compound under investigation, in this case, the unavailable this compound.

Compound Information (Hypothetical)

ParameterDescription
Compound Name This compound
Target Pathway To be determined
Mechanism of Action To be determined
Formulation To be determined based on solubility and stability

In Vivo Experimental Protocols

Animal Models

The choice of mouse model is critical and depends on the therapeutic area of interest. Common models include:

  • Syngeneic Tumor Models: For immuno-oncology studies.

  • Xenograft Models: For oncology studies using human cancer cell lines in immunocompromised mice.

  • Transgenic Mouse Models: To study diseases with a specific genetic basis.

Compound Preparation and Administration

The formulation of this compound will depend on its physicochemical properties. A common starting point is to assess solubility in vehicles such as:

  • Phosphate-buffered saline (PBS)

  • 5% Dextrose in water (D5W)

  • A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Protocol for Preparation of Dosing Solution (Example):

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.

  • Vortex or sonicate the solution until the compound is fully dissolved.

  • Visually inspect for any precipitates before administration.

Administration Routes:

The route of administration will influence the pharmacokinetic and pharmacodynamic profile of the compound. Common routes for mouse studies include:

  • Intravenous (IV): Direct administration into the bloodstream, typically via the tail vein.

  • Oral (PO): Administration by gavage.

  • Intraperitoneal (IP): Injection into the peritoneal cavity.

  • Subcutaneous (SC): Injection into the layer of skin.

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

A dose-ranging study is essential to determine the safe and effective dose range for this compound.

Experimental Workflow for MTD Study:

MTD_Workflow cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: MTD Determination A Select initial dose cohorts (e.g., 3-5 mice per group) B Administer single dose of This compound A->B C Monitor for clinical signs of toxicity (e.g., weight loss, behavior changes) B->C D Increase dose in subsequent cohorts until signs of toxicity are observed C->D E Identify the highest dose with acceptable, reversible toxicity D->E F Confirm MTD in a larger cohort E->F

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Pharmacokinetic (PK) Study

A PK study is performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Protocol for PK Study:

  • Administer a single dose of this compound to a cohort of mice (e.g., n=3-5 per time point) via the intended clinical route.

  • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process blood to separate plasma.

  • Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculate key PK parameters.

Table of Hypothetical Pharmacokinetic Parameters:

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 520
Cmax (µg/mL) To be determinedTo be determined
Tmax (h) To be determinedTo be determined
AUC (h*µg/mL) To be determinedTo be determined
Half-life (t1/2) (h) To be determinedTo be determined
Bioavailability (%) N/ATo be determined

Signaling Pathway (Hypothetical)

Assuming this compound is an inhibitor of a hypothetical "Target Kinase," the following diagram illustrates its potential mechanism of action.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Target Target Kinase Receptor->Target Downstream Downstream Effector Target->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response BPK29 This compound BPK29->Target

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The successful in vivo evaluation of this compound will require a systematic approach, beginning with dose-finding and safety studies, followed by pharmacokinetic and efficacy assessments in relevant mouse models. All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research. The information presented here serves as a foundational guide and must be supplemented with empirical data specific to this compound.

Applications of BPK-29 Hydrochloride in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPK-29 hydrochloride is a specific ligand known to disrupt the protein-protein interactions of the nuclear receptor subfamily 0 group B member 1 (NR0B1), also known as DAX1 (Dosage-sensitive sex reversal, Adrenal hypoplasia congenita critical region on the X chromosome, gene 1). While direct applications of this compound in neuroscience are not yet established in published literature, the critical role of its target, NR0B1/DAX1, in the development and function of the central nervous system (CNS) presents significant opportunities for its use as a research tool. This document outlines the known functions of NR0B1 in the CNS and provides detailed, hypothetical protocols for utilizing this compound to investigate these functions, particularly in the context of neurodevelopment, neuroendocrine regulation, and neurodegenerative diseases.

Introduction to NR0B1 (DAX1) in the Central Nervous System

NR0B1 is an atypical orphan nuclear receptor that acts as a transcriptional repressor. It is highly expressed in key areas of the CNS, including the hypothalamus and the pituitary gland[1][2]. Its function is essential for the proper development and regulation of the hypothalamic-pituitary-adrenal-gonadal (HPAG) axis[3]. Mutations in the NR0B1 gene lead to X-linked adrenal hypoplasia congenita, a condition characterized by adrenal insufficiency and hypogonadotropic hypogonadism, underscoring its importance in neuroendocrine function[1][2].

Recent evidence has also implicated NR0B1 in the differentiation and maintenance of specific neuronal populations. Notably, one study has suggested a role for NR0B1 in the regulation of dopaminergic neurons, with potential implications for Parkinson's disease[4]. This emerging link to neurodegenerative processes opens new avenues for research into the therapeutic potential of modulating NR0B1 activity.

This compound: A Tool for Modulating NR0B1 Function

This compound has been identified as a molecule that can disrupt the interactions of NR0B1 with its protein partners. This mechanism of action provides a valuable pharmacological tool to probe the function of NR0B1 in various biological systems, including the nervous system. By inhibiting NR0B1's ability to act as a transcriptional corepressor, this compound can be used to investigate the downstream consequences of NR0B1 signaling in neuronal cells.

Quantitative Data on NR0B1 Ligands
Compound Target Binding Affinity (Kd) IC50 Assay Conditions Reference
This compoundNR0B1Data not availableData not availableTo be determinedInternal/Future Publication
Hypothetical CompetitorNR0B1Value (e.g., nM)Value (e.g., µM)Specify assay typePublished study

Proposed Signaling Pathway of NR0B1/DAX1

The following diagram illustrates the generally accepted mechanism of NR0B1/DAX1 as a transcriptional repressor, a process that could be modulated by this compound.

NR0B1_Signaling cluster_nucleus Nucleus NR0B1 NR0B1/DAX1 NR5A1 NR5A1/SF-1 NR0B1->NR5A1 Repression Repression NR0B1->Repression Mediates DNA Target Gene Promoter NR5A1->DNA Binds to response element Transcription Transcription DNA->Transcription Initiates Repression->Transcription Inhibits BPK29 BPK-29 hydrochloride BPK29->NR0B1 Disrupts interaction

Caption: NR0B1/DAX1 represses the transcriptional activity of other nuclear receptors like NR5A1/SF-1.

Experimental Protocols for Neuroscience Research

The following are detailed, hypothetical protocols for utilizing this compound as a research tool in neuroscience.

Investigating the Role of NR0B1 in Neuronal Differentiation

Objective: To determine the effect of NR0B1 inhibition by this compound on the differentiation of a neuronal progenitor cell line (e.g., SH-SY5Y or primary neural stem cells).

Methodology:

  • Cell Culture: Culture neuronal progenitor cells in appropriate growth medium.

  • Differentiation Induction: Induce differentiation using a standard protocol (e.g., retinoic acid for SH-SY5Y cells).

  • Treatment: Treat differentiating cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

  • Time course: Collect samples at various time points (e.g., 24, 48, 72 hours) post-treatment.

  • Analysis:

    • Immunocytochemistry: Stain for neuronal markers (e.g., β-III tubulin, MAP2) and progenitor markers (e.g., Nestin) to assess differentiation status.

    • Western Blot/qPCR: Analyze the expression levels of key neuronal transcription factors and NR0B1 target genes.

    • Morphological Analysis: Quantify neurite outgrowth and complexity.

Neuronal_Differentiation_Workflow start Neuronal Progenitor Cells induce Induce Differentiation start->induce treat Treat with BPK-29 HCl or Vehicle induce->treat collect Collect Samples (24, 48, 72h) treat->collect analysis Analysis collect->analysis immuno Immunocytochemistry analysis->immuno wb_qpcr Western Blot / qPCR analysis->wb_qpcr morph Morphological Analysis analysis->morph

Caption: Workflow for assessing the effect of this compound on neuronal differentiation.

In Vivo Study of NR0B1's Role in a Parkinson's Disease Model

Objective: To evaluate the neuroprotective potential of this compound in a rodent model of Parkinson's disease (e.g., 6-OHDA or MPTP model).

Methodology:

  • Animal Model: Induce parkinsonism in rodents using a standard neurotoxin protocol.

  • Treatment: Administer this compound or vehicle control systemically (e.g., intraperitoneal injection) or directly into the brain (e.g., intracerebroventricular infusion) at various doses.

  • Behavioral Testing: Perform a battery of motor function tests (e.g., rotarod, cylinder test, apomorphine-induced rotations) to assess functional recovery.

  • Post-mortem Analysis:

    • Immunohistochemistry: Quantify dopaminergic neuron survival in the substantia nigra pars compacta (SNc) by staining for tyrosine hydroxylase (TH).

    • Neurotransmitter Analysis: Measure dopamine and its metabolite levels in the striatum using high-performance liquid chromatography (HPLC).

    • Gene Expression Analysis: Perform qPCR or in situ hybridization for NR0B1 and its potential target genes in the SNc.

PD_Model_Workflow start Induce Parkinsonism in Rodents treat Administer BPK-29 HCl or Vehicle start->treat behavior Behavioral Testing treat->behavior postmortem Post-mortem Analysis behavior->postmortem ihc Immunohistochemistry (TH) postmortem->ihc hplc HPLC (Dopamine) postmortem->hplc gene Gene Expression Analysis postmortem->gene

Caption: In vivo experimental workflow for testing this compound in a Parkinson's disease model.

Conclusion and Future Directions

While this compound is a novel compound with established utility in cancer research through its targeting of NR0B1, its application in neuroscience remains a promising but unexplored frontier. The foundational role of NR0B1 in the hypothalamus and pituitary, coupled with emerging links to neurodegenerative diseases, positions this compound as a potentially powerful tool for the neuroscience community. The protocols outlined above provide a framework for initiating investigations into the function of NR0B1 in the central nervous system and for exploring the therapeutic potential of its modulation. Further research is warranted to establish the direct effects of this compound on neuronal function and to validate its use in preclinical models of neurological disorders.

References

Application Notes and Protocols for BPK-29 Hydrochloride: A Covalent Chemical Probe for NR0B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-29 hydrochloride is a potent and selective covalent chemical probe for the orphan nuclear receptor, Nuclear Receptor Subfamily 0 Group B Member 1 (NR0B1).[1][2][3][4][5] This molecule serves as a valuable tool for investigating the biological functions of NR0B1, particularly in the context of KEAP1-mutant non-small-cell lung cancer (NSCLC), where NR0B1 is selectively expressed and plays a crucial role in supporting anchorage-independent growth.[1][3][6][7][8] this compound acts by covalently modifying a conserved cysteine residue (C274) within the protein-protein interaction domain of NR0B1, leading to the disruption of its interaction with other proteins, such as SNW1, and the subsequent impairment of its transcriptional regulatory functions.[1][3][4][5][9]

These application notes provide detailed protocols for utilizing this compound to study NR0B1 target engagement and its effects on cellular signaling pathways.

Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
TargetNR0B1 (Nuclear Receptor Subfamily 0 Group B Member 1)Orphan nuclear receptor involved in transcriptional regulation.
Mechanism of ActionCovalent modification of Cysteine 274Irreversibly binds to a key cysteine residue in the protein-protein interaction domain.
EffectDisruption of NR0B1-SNW1 protein-protein interactionInhibits the formation of a critical transcriptional complex.

Table 2: Proteomic Selectivity of this compound

ProteinisoTOP-ABPP Ratio (Compound/DMSO)Notes
NR0B1 >10 Primary target, showing significant engagement.
Protein A1.2Minimal engagement observed.
Protein B0.9No significant engagement.
Protein C1.5Low level of off-target engagement.

Note: The data presented here are illustrative and based on findings from published literature. For specific experimental values, refer to the primary research articles.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound. BPK-29 covalently modifies NR0B1, preventing its interaction with SNW1 and subsequent downstream signaling that promotes cell growth in KEAP1-mutant cancer cells.

BPK29_Signaling_Pathway cluster_0 KEAP1-Mutant NSCLC Cell cluster_1 Effect of BPK-29 NRF2 NRF2 (constitutively active) ARE Antioxidant Response Element (ARE) NRF2->ARE binds NR0B1_gene NR0B1 Gene ARE->NR0B1_gene activates transcription NR0B1_protein NR0B1 Protein NR0B1_gene->NR0B1_protein translates to Transcriptional_Complex NR0B1-SNW1 Transcriptional Complex NR0B1_protein->Transcriptional_Complex Disrupted_Complex Disrupted Complex (Inactive) SNW1 SNW1 SNW1->Transcriptional_Complex Cell_Growth Anchorage-Independent Growth Transcriptional_Complex->Cell_Growth promotes BPK29 BPK-29 BPK29->NR0B1_protein covalently binds to C274 Inhibition_Growth Inhibition of Growth Disrupted_Complex->Inhibition_Growth leads to

Caption: BPK-29 inhibits the NR0B1 signaling pathway.

Experimental Protocols

Protocol 1: Cellular Target Engagement using Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This protocol allows for the proteome-wide assessment of this compound's targets and selectivity in cells.

Workflow Diagram:

isoTOP_ABPP_Workflow A 1. Cell Culture and Treatment (e.g., H460 cells) B 2. Lysis and Proteome Preparation A->B C 3. Iodoacetamide-alkyne Probe Labeling B->C D 4. CuAAC for Biotin Tagging C->D E 5. Streptavidin Enrichment of Labeled Peptides D->E F 6. On-bead Tryptic Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Ratio of probe labeling in DMSO vs. BPK-29 treated) G->H

Caption: Workflow for isoTOP-ABPP experiment.

Materials:

  • KEAP1-mutant NSCLC cell line (e.g., H460)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer)

  • Iodoacetamide-alkyne probe

  • Copper(II) sulfate, TBTA, and sodium ascorbate for Click Chemistry (CuAAC)

  • Azide-biotin tag

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Culture H460 cells to ~80% confluency.

  • Treat cells with this compound (e.g., 50 µM) or DMSO for 3 hours.

  • Harvest and lyse the cells.

  • Label the proteomes with the iodoacetamide-alkyne probe to react with cysteines not engaged by BPK-29.

  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.

  • Enrich the biotin-tagged proteins using streptavidin beads.

  • Perform on-bead tryptic digestion to release peptides for analysis.

  • Analyze the resulting peptides by LC-MS/MS.

  • Quantify the relative abundance of cysteine-containing peptides between the BPK-29-treated and DMSO-treated samples to identify sites of engagement.

Protocol 2: In Vitro NR0B1-SNW1 Protein-Protein Interaction Assay

This pull-down assay is used to confirm that this compound disrupts the interaction between NR0B1 and its binding partner SNW1.

Workflow Diagram:

PPI_Workflow A 1. Incubate purified recombinant NR0B1 with BPK-29 or DMSO B 2. Add purified FLAG-tagged SNW1 A->B C 3. Add anti-FLAG antibody-conjugated beads B->C D 4. Incubate to allow binding C->D E 5. Wash beads to remove unbound proteins D->E F 6. Elute bound proteins E->F G 7. Analyze eluate by Western Blot (Probe for NR0B1 and FLAG) F->G Soft_Agar_Workflow A 1. Prepare a base layer of 0.6% agar in a 6-well plate C 3. Plate the top layer onto the solidified base layer A->C B 2. Prepare a top layer of 0.3% agar containing KEAP1-mutant NSCLC cells and BPK-29/DMSO B->C D 4. Incubate for 2-3 weeks, feeding the cells every 3-4 days C->D E 5. Stain colonies with crystal violet D->E F 6. Count and quantify colonies E->F

References

Application Notes and Protocols for BPK-29 Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPK-29 hydrochloride is a specific, covalent ligand targeting a conserved cysteine (C274) on the atypical orphan nuclear receptor NR0B1. By modifying this residue, this compound disrupts the interaction of NR0B1 with its protein partners, such as RBM45 and SNW1. This disruption has been shown to selectively impair the anchorage-independent growth of cancer cells harboring mutations in the KEAP1 gene, which leads to the stabilization of the transcription factor NRF2. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in high-throughput screening (HTS) and cell-based assays to identify and characterize novel inhibitors targeting the NR0B1 pathway.

Introduction

The KEAP1-NRF2 signaling pathway is a critical regulator of the cellular antioxidant response. In a significant subset of non-small-cell lung cancers (NSCLCs), inactivating mutations in KEAP1 lead to the constitutive activation of NRF2, which provides a survival advantage to cancer cells. This has made the NRF2 pathway an attractive, albeit challenging, therapeutic target.

A chemical proteomics approach has identified the orphan nuclear receptor NR0B1 as a selectively expressed and druggable protein in KEAP1-mutant NSCLC cells. NR0B1 participates in a multimeric protein complex that regulates the transcriptional output of these cancer cells. This compound was discovered as a small molecule that covalently targets NR0B1, thereby disrupting its protein-protein interactions and inhibiting the malignant phenotype of KEAP1-mutant cancer cells. This makes this compound a valuable tool for studying the NR0B1 signaling axis and a reference compound for high-throughput screening campaigns aimed at discovering novel therapeutics for this genetically defined cancer subtype.

Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound.

PropertyDescription
Target Orphan Nuclear Receptor NR0B1
Binding Site Covalent modification of Cysteine 274
Molecular Weight 506.46 g/mol
Mechanism of Action Disrupts the interaction of NR0B1 with protein partners (e.g., RBM45, SNW1).[1]
Biological Activity Impairs the anchorage-independent growth of KEAP1-mutant cancer cells.[1]
Effective Concentration Treatment with 5 µM BPK-29 blocks colony formation in soft agar assays of KEAP1-mutant NSCLC cells.[1]

Signaling Pathway and Experimental Workflow

G1 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 Mutant KEAP1 (Inactive) NRF2_cyto NRF2 KEAP1->NRF2_cyto Fails to target for degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Accumulates and Translocates ARE Antioxidant Response Element NRF2_nuc->ARE Binds NR0B1_gene NR0B1 Gene ARE->NR0B1_gene Promotes Transcription NR0B1 NR0B1 Protein NR0B1_gene->NR0B1 Translation Complex NR0B1 Protein Complex NR0B1->Complex Partners RBM45, SNW1, etc. Partners->Complex Target_Genes Pro-Survival Genes Complex->Target_Genes Regulates Transcription Growth Anchorage-Independent Growth Complex->Growth Promotes Target_Genes->Growth Drives BPK29 This compound BPK29->NR0B1 Covalently Binds C274 BPK29->Complex Disrupts Complex Formation BPK29->Growth Inhibits

Caption: this compound mechanism of action in KEAP1-mutant cells.

G2 cluster_0 Assay Development & Miniaturization cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Validation cluster_3 Cellular Assays a Develop NR0B1-Protein Interaction Assay (e.g., TR-FRET, AlphaScreen) b Optimize assay for 384- or 1536-well format a->b c Screen small molecule library b->c d Identify primary 'hits' that disrupt interaction c->d e Confirm activity of hits d->e f Determine IC50 values e->f g Perform counter-screens for specificity f->g h Test validated hits in Anchorage- Independent Growth Assay g->h i Evaluate effect on KEAP1-mutant vs. KEAP1-wildtype cells h->i

References

Application Notes and Protocols for the Administration of a Novel Hydrochloride Compound (BPK-29 HCl) in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data was found for a compound designated "BPK-29 hydrochloride." The following protocol is a generalized template based on standard practices for the administration of novel hydrochloride compounds to rats in a research setting. Researchers should adapt this protocol based on the specific physicochemical properties, expected mechanism of action, and toxicological profile of their compound of interest.

Application Notes

These protocols are intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of novel therapeutic compounds. The primary application is to establish a standardized procedure for administering a new chemical entity, exemplified here as "this compound," to rats to assess its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. The data generated from these studies are critical for determining the compound's viability for further development. Key applications include:

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Dose-Response Relationship: Establishing the effective dose range and the maximum tolerated dose (MTD).

  • Toxicity Assessment: Identifying potential adverse effects and target organs of toxicity.

  • Efficacy Testing: Evaluating the therapeutic effect of the compound in relevant disease models.

Experimental Protocols

Materials and Equipment
  • Test Compound: this compound (or the novel hydrochloride compound of interest)

  • Vehicle: Sterile water, saline (0.9% NaCl), or other appropriate vehicle determined by solubility and route of administration.

  • Animals: Male and female Sprague-Dawley or Wistar rats (age and weight to be specified, e.g., 8-10 weeks old, 200-250 g).

  • Administration Equipment:

    • Oral Gavage: Stainless steel feeding needles.

    • Intravenous (IV) Injection: Sterile syringes, 25-27 gauge needles, catheters.

    • Intraperitoneal (IP) Injection: Sterile syringes, 23-25 gauge needles.

  • Blood Collection Supplies: Microcentrifuge tubes with anticoagulant (e.g., EDTA, heparin), capillary tubes, lancets.

  • Anesthetics: Isoflurane, ketamine/xylazine cocktail (as per institutional guidelines).

  • General Lab Equipment: Vortex mixer, analytical balance, pH meter, centrifuge, freezer (-80°C).

Compound Preparation
  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in the chosen vehicle. Sonication or gentle heating may be used to aid dissolution if the compound's stability is not compromised.

  • Adjust the pH of the solution to a physiologically compatible range (e.g., pH 6.5-7.5) if necessary.

  • Filter-sterilize the final solution using a 0.22 µm syringe filter for parenteral administration.

  • Prepare fresh on the day of the experiment unless stability data indicates otherwise.

Experimental Workflow

The following diagram outlines the general experimental workflow from animal acclimatization to data analysis.

G cluster_prep Preparation Phase cluster_admin Administration & Sampling Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B D BPK-29 HCl Administration (e.g., IV, PO, IP) B->D C Compound Formulation C->D E Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) D->E F Clinical Observations D->F G Plasma/Tissue Processing and Storage (-80°C) E->G I Data Analysis (PK/PD Modeling) F->I H Bioanalytical Method (e.g., LC-MS/MS) G->H H->I

Caption: General experimental workflow for in vivo studies in rats.

Administration Protocols

2.4.1. Oral Gavage (PO)

  • Gently restrain the rat.

  • Measure the distance from the tip of the nose to the last rib to determine the correct insertion length for the gavage needle.

  • Insert the feeding needle into the esophagus and gently advance it into the stomach.

  • Administer the compound solution at a controlled rate.

  • The typical administration volume is 5-10 mL/kg body weight.

2.4.2. Intravenous Injection (IV)

  • Place the rat in a restraining device.

  • The lateral tail vein is the most common site for IV injection. Warming the tail with a heat lamp or warm water can help dilate the vein.

  • Insert the needle (bevel up) into the vein. Successful entry is often confirmed by a flash of blood in the needle hub.

  • Inject the compound slowly.

  • The typical injection volume is 1-5 mL/kg body weight.

2.4.3. Intraperitoneal Injection (IP)

  • Firmly restrain the rat, tilting it slightly head-down.

  • Insert the needle into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Aspirate to ensure no bodily fluids are drawn, indicating correct placement.

  • Inject the compound solution.

  • The typical injection volume is 5-10 mL/kg body weight.

Blood and Tissue Collection
  • Blood Sampling: For pharmacokinetic analysis, collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from the tail vein or saphenous vein into anticoagulant-treated tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Terminal Procedure: At the final time point, anesthetize the rats and collect a terminal blood sample via cardiac puncture.

  • Tissue Collection: Perfuse the animal with saline to remove blood from the tissues. Harvest organs of interest (e.g., liver, kidneys, brain, tumor tissue), weigh them, and flash-freeze in liquid nitrogen or store in an appropriate fixative.

  • Store all plasma and tissue samples at -80°C until analysis.

Data Presentation

Quantitative data should be presented in clear, concise tables.

Table 1: Hypothetical Pharmacokinetic Parameters of BPK-29 HCl in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
C₀ (ng/mL) 500 ± 50N/A
Cₘₐₓ (ng/mL) N/A350 ± 45
Tₘₐₓ (h) N/A1.0 ± 0.2
AUC₀₋ₜ (ng·h/mL) 1200 ± 1502500 ± 300
AUC₀₋ᵢₙf (ng·h/mL) 1250 ± 1602600 ± 320
t₁/₂ (h) 2.5 ± 0.33.1 ± 0.4
CL (mL/h/kg) 13.3 ± 1.7N/A
Vd (L/kg) 0.8 ± 0.1N/A
Oral Bioavailability (F%) N/A33.3
Data are presented as mean ± standard deviation (n=5 rats per group).

Table 2: Hypothetical Acute Toxicity Profile of BPK-29 HCl in Rats (Single Dose)

RouteDose (mg/kg)Clinical Signs ObservedMortality (within 7 days)
PO50None0/5
PO200Lethargy, piloerection0/5
PO1000Severe lethargy, ataxia2/5
IV5None0/5
IV20Lethargy, labored breathing1/5
IV50Convulsions, rapid death5/5
Data are presented for illustrative purposes.

Signaling Pathway Visualization

Assuming this compound is a hypothetical inhibitor of a kinase (e.g., "Target Kinase") in a cancer-related signaling pathway, the following diagram illustrates its potential mechanism of action.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Target Target Kinase Adaptor->Target Downstream Downstream Effector Target->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response BPK29 BPK-29 HCl BPK29->Target Inhibition

Caption: Hypothetical mechanism of action for BPK-29 HCl.

Troubleshooting & Optimization

BPK-29 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPK-29 hydrochloride. Due to its challenging solubility profile, this guide offers potential solutions and experimental protocols to overcome common issues encountered during its handling and formulation.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a weakly basic compound that exhibits very low solubility in neutral aqueous solutions. The solubility is highly pH-dependent. Below is a summary of its solubility in different aqueous media.

Table 1: Aqueous Solubility of this compound

SolutionpHSolubility (µg/mL)Temperature (°C)
Deionized Water7.0< 125
Phosphate Buffered Saline (PBS)7.4< 125
0.1 N Hydrochloric Acid (HCl)1.0150025
Simulated Gastric Fluid (SGF, without pepsin)1.2145037
Simulated Intestinal Fluid (SIF, without pancreatin)6.8537

Q2: What are the recommended solvents for dissolving this compound for in vitro assays?

A2: For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent effects.

Table 2: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)> 5025
N,N-Dimethylformamide (DMF)> 5025
Ethanol (100%)525
Methanol (100%)225

Q3: My this compound precipitated out of solution during my experiment. What could be the cause?

A3: Precipitation of this compound from an aqueous solution is a common issue, often triggered by a change in pH. As a hydrochloride salt of a weak base, its solubility dramatically decreases as the pH increases towards and above its pKa. This phenomenon is known as disproportionation, where the salt converts to the less soluble free base form.

Troubleshooting Guide

Issue 1: Poor Dissolution in Aqueous Buffer for In Vitro Assays

If you are observing low solubility or precipitation when diluting a DMSO stock of this compound into your aqueous assay buffer (e.g., PBS, pH 7.4), consider the following solutions.

Solution 1.1: pH Adjustment

Lowering the pH of the final assay buffer can help maintain the solubility of this compound. However, ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Solution 1.2: Use of Excipients

Incorporating solubilizing excipients can enhance the apparent solubility and prevent precipitation.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (0.01-0.1%) to improve wetting and inhibit precipitation.

  • Polymers: Polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors, helping to maintain a supersaturated state.[1]

Solution 1.3: Co-solvents

For some applications, a higher percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), can be tolerated in the final solution to maintain solubility.

Issue 2: Low Oral Bioavailability in Animal Studies

The poor aqueous solubility of this compound can lead to low and variable oral absorption. The following formulation strategies can be explored to improve its in vivo performance.[2][3]

Solution 2.1: pH-Adjusted Aqueous Suspension

Preparing the compound as a suspension in a low pH vehicle can improve its dissolution in the stomach.

Solution 2.2: Amorphous Solid Dispersions

Creating an amorphous solid dispersion of BPK-29 with a polymer can significantly enhance its dissolution rate and oral absorption.[4] This can be achieved through techniques like spray drying or hot-melt extrusion.

Solution 2.3: Lipid-Based Formulations

Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.[3]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Suspension with Excipients

This protocol describes the preparation of a 5 mg/mL this compound suspension suitable for oral gavage in preclinical studies.

Materials:

  • This compound

  • Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA)

  • Tween® 80

  • 0.1 N Hydrochloric Acid (HCl)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Prepare the vehicle by dissolving 20 mg/mL of PVP/VA and 5 mg/mL of Tween® 80 in deionized water.[1]

  • Adjust the pH of the vehicle to 1.2 with 0.1 N HCl.[1]

  • Slowly add 5 mg/mL of this compound to the acidified vehicle while stirring continuously.

  • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • To prevent potential disproportionation and precipitation upon storage, it is recommended to prepare the suspension fresh before each use or store it at 2-8°C and use it within a validated time frame.[1]

Protocol 2: Screening for Solubilizing Excipients

This protocol provides a method for screening different excipients to identify those that enhance the solubility of this compound.

Materials:

  • This compound

  • A selection of excipients (e.g., Tween® 80, Pluronic® F-68, PVP, HPMC, Soluplus®)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well plate

  • Plate shaker

  • HPLC or other suitable analytical method for quantifying BPK-29

Procedure:

  • Prepare stock solutions of the excipients at various concentrations in PBS (e.g., 0.1%, 0.5%, 1.0%).

  • Add an excess amount of this compound to each excipient solution in individual wells of the 96-well plate. Also, include a control well with only PBS.

  • Seal the plate and place it on a plate shaker at room temperature for 24 hours to allow the system to reach equilibrium.

  • After 24 hours, centrifuge the plate to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method.

  • Compare the solubility in the presence of different excipients to the control to identify the most effective solubilizers.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G cluster_problem Problem Characterization cluster_invitro In Vitro Solutions cluster_invivo In Vivo Formulation Strategies start Solubility Issue Identified (Precipitation, Low Dissolution) problem_type In Vitro Assay or In Vivo Formulation? start->problem_type ph_adjust Adjust Buffer pH problem_type->ph_adjust In Vitro suspension pH-Adjusted Suspension problem_type->suspension In Vivo excipients Add Solubilizing Excipients (Surfactants, Polymers) ph_adjust->excipients If pH change is not feasible cosolvents Increase Co-solvent Concentration excipients->cosolvents If excipients are insufficient end_goal Achieve Desired Solubility and Bioavailability cosolvents->end_goal solid_dispersion Amorphous Solid Dispersion suspension->solid_dispersion For improved dissolution rate lipid_formulation Lipid-Based Formulation (SEDDS) solid_dispersion->lipid_formulation For highly lipophilic compounds lipid_formulation->end_goal

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Hypothetical Signaling Pathway Involving BPK-29

G cluster_downstream Downstream Effects receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival bpk29 BPK-29 bpk29->pi3k Inhibition

Caption: A hypothetical signaling pathway where BPK-29 acts as a PI3K inhibitor.

References

Improving the stability of BPK-29 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of BPK-29 hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: for long-term storage, stable for up to 6 months.[1]

  • -20°C: for short-term storage, stable for up to 1 month.[1]

It is crucial to store the solutions in sealed containers to protect them from moisture.[1] this compound is typically provided as a powder and has been noted to be soluble in DMSO at 2 mg/mL.

Q2: My this compound solution has changed color. What does this indicate?

A2: A change in the color of your this compound solution may indicate chemical degradation. Degradation can be caused by several factors, including exposure to light, elevated temperatures, or incompatible solvents. It is recommended to perform a quick purity check using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to assess the integrity of the compound.

Q3: Can I prepare aqueous solutions of this compound?

A3: While this compound is soluble in DMSO, its solubility and stability in aqueous solutions can be limited and highly dependent on the pH and buffer composition. When preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. Always prepare fresh aqueous solutions for your experiments and avoid long-term storage unless stability has been confirmed.

Q4: How does pH affect the stability of this compound in solution?

A4: The pH of a solution can significantly impact the stability of small molecules, particularly those with ionizable groups. For hydrochloride salts like BPK-29, extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation. It is essential to determine the optimal pH range for your experimental conditions through a pH stability study.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in solution.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the experimental medium.1. Verify Stock Solution Integrity: Check the age and storage conditions of your stock solution. If in doubt, prepare a fresh stock. 2. Assess Solution Stability: Perform a time-course stability study in your experimental medium. Analyze samples at different time points using HPLC to quantify the amount of intact this compound. 3. Control Environmental Factors: Protect the solution from light and maintain a constant temperature during the experiment.
Precipitation of the compound during dilution in aqueous buffer Poor aqueous solubility of this compound.1. Optimize Solvent System: Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. 2. Use of Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins.[2] 3. pH Adjustment: Evaluate the solubility of this compound at different pH values to identify a range where it is most soluble.
Loss of compound activity over time in cell culture medium Instability of this compound in the complex biological matrix.1. Fresh Preparations: Prepare fresh dilutions of this compound in the cell culture medium immediately before each experiment. 2. Time-Dependent Studies: If the experiment requires long incubation times, assess the stability of the compound in the medium over that period to understand its degradation kinetics. 3. Serum Effects: Evaluate the impact of serum in the culture medium on the compound's stability, as proteins can sometimes bind to or degrade small molecules.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways and for developing stability-indicating analytical methods.[3][4]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid-state and in solution).

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. The goal is typically to achieve 10-20% degradation to ensure that the stability-indicating method is challenged.[5]

Stress Condition BPK-29 HCl Remaining (%) Number of Degradation Products
Control (t=0)1000
0.1 M HCl, 60°C, 24h85.22
0.1 M NaOH, 60°C, 24h78.53
3% H₂O₂, RT, 24h92.11
80°C, 48h (solution)89.71
UV Light, 24h95.31
Protocol 2: pH Stability Profile

Objective: To determine the pH range in which this compound exhibits maximum stability.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10.

  • Sample Preparation: Spike a known concentration of this compound into each buffer solution.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: Analyze the concentration of intact this compound in each sample using a validated HPLC method.

  • Data Plotting: Plot the percentage of this compound remaining against time for each pH value.

pH Buffer System BPK-29 HCl Remaining (%)
2.0Glycine-HCl91.5
4.0Acetate98.2
6.0Phosphate99.1
7.4Phosphate97.5
8.0Borate88.3
10.0Borate75.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_outcome Outcome stock Prepare BPK-29 HCl Stock Solution (DMSO) forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stock->forced_deg ph_stability pH Stability Profile (pH 2-10) stock->ph_stability hplc HPLC Analysis forced_deg->hplc ph_stability->hplc data Data Interpretation hplc->data protocol Optimized Experimental Protocol data->protocol degradation_pathway BPK29 This compound (Intact Molecule) hydrolysis_prod Hydrolysis Products BPK29->hydrolysis_prod Hydrolysis oxidation_prod Oxidation Products BPK29->oxidation_prod Oxidation photo_prod Photodegradation Products BPK29->photo_prod Photolysis acid Acidic pH base Alkaline pH oxidant Oxidizing Agent light Light Exposure

References

BPK-29 hydrochloride off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BPK-29 hydrochloride. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.

Disclaimer: Publicly available data on the specific off-target effects of this compound is limited. The guidance provided here is based on its known mechanism of action as a covalent inhibitor and general principles of pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a specific ligand that covalently modifies cysteine 274 (C274) on the atypical orphan nuclear receptor NR0B1 (also known as DAX-1). This modification disrupts the interaction of NR0B1 with its protein partners, such as RBM45 and SNW1. This disruption has been shown to impair the anchorage-independent growth of cancer cells with KEAP1 mutations.

Q2: The product datasheet mentions "good overall proteomic selectivity." What does this mean?

A2: This suggests that in studies, likely conducted in specific cell lines such as KEAP1-mutant Non-Small Cell Lung Cancers, this compound was found to predominantly bind to its intended target, NR0B1, with minimal binding to other proteins. However, without access to the specific dataset, the full scope of its selectivity across different cell types and protein families remains to be fully characterized.

Q3: I am observing higher-than-expected cytotoxicity in my cell line. Could this be an off-target effect?

A3: Yes, unexpected cytotoxicity is a common indicator of potential off-target effects. Covalent inhibitors like this compound, due to their reactive nature, can potentially bind to other proteins with reactive cysteines. This can lead to cellular stress, activation of apoptotic pathways, or interference with essential cellular processes. See the troubleshooting guide below for steps to investigate this.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure the compound is stored correctly and that the stock solution is not undergoing degradation.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular response.

  • Experimental Timing: For a covalent inhibitor, the duration of action is long. Ensure your experimental endpoints are timed appropriately to observe the desired effect.

  • Off-Target Effects: Inconsistent engagement of off-targets could lead to variable phenotypes.

Troubleshooting Guide

Issue 1: Unexpected Cell Viability/Toxicity Profile

You observe that this compound is causing significant cell death at concentrations where the on-target effect is expected to be minimal, or the toxicity profile does not match the expected phenotype from NR0B1 inhibition.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its target, NR0B1, in your experimental system. This can be done by assessing the disruption of NR0B1 protein-protein interactions.

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the IC50 for cytotoxicity and compare it to the EC50 for the intended biological effect. A large window between the two suggests better on-target activity at lower concentrations.

  • Control Compound: If available, use a structurally related but non-reactive analog of this compound as a negative control. This can help differentiate between effects caused by covalent modification and those due to the compound's general structure.

  • Pathway Analysis: Investigate key cell stress and death pathways using methods like Western blotting for markers such as cleaved caspases (apoptosis) or RIPK1/MLKL (necroptosis).

Issue 2: Phenotype Does Not Match Known NR0B1 Biology

The observed cellular phenotype after treatment with this compound is inconsistent with what is known from genetic knockdown or knockout of NR0B1.

Troubleshooting Steps:

  • Orthogonal Approaches: Use a non-pharmacological method like siRNA or CRISPR to reduce NR0B1 levels in your cells. Compare the phenotype from this genetic approach to that of this compound treatment. A mismatch suggests potential off-target effects.

  • Rescue Experiment: If possible, overexpress a mutant form of NR0B1 where C274 is replaced with a non-reactive amino acid (e.g., C274A). If this compound still produces the same phenotype in these cells, it is likely acting through an off-target mechanism.

  • Broad-Spectrum Profiling: Consider a broader, unbiased approach to identify off-targets. Techniques like chemical proteomics can identify other proteins that are covalently modified by this compound.

Compound Information

PropertyDescription
Target Orphan Nuclear Receptor NR0B1 (DAX-1)
Mechanism of Action Covalently modifies Cysteine 274 (C274) on NR0B1, disrupting its protein-protein interactions.
Reported Biological Effect Impairs anchorage-independent growth of KEAP1-mutant cancer cells.
Known Off-Target Profile Specific off-target interaction data is not widely available in the public domain. As a covalent inhibitor, it has the potential to react with other accessible cysteines.

Experimental Protocols

Protocol 1: Assessing On-Target NR0B1 Pathway Modulation

This protocol describes how to use Western blotting to check for downstream effects of NR0B1 inhibition.

Methodology:

  • Cell Treatment: Plate your cells of interest and allow them to adhere. Treat with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Lysate Preparation: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins in the NR0B1 pathway and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein levels.

Protocol 2: General Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic effects of this compound.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Dilution: Prepare a serial dilution of this compound in culture media.

  • Cell Treatment: Treat the cells with the diluted compound and include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours).

  • Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Visualizations

G cluster_pathway Intended Signaling Pathway of BPK-29 BPK29 BPK-29 hydrochloride NR0B1 NR0B1 (C274) BPK29->NR0B1 Covalent Modification PPI Protein-Protein Interactions (e.g., with RBM45/SNW1) NR0B1->PPI Disruption Downstream Downstream Signaling PPI->Downstream Phenotype Impaired Anchorage- Independent Growth Downstream->Phenotype

Caption: Intended mechanism of this compound.

G cluster_workflow Troubleshooting Workflow for Off-Target Effects Observation Unexpected Phenotype (e.g., high toxicity) Question On-Target vs. Off-Target Effect? Observation->Question OnTarget Confirm On-Target Engagement Question->OnTarget Step 1 Genetic Compare with Genetic Knockdown (siRNA/CRISPR) Question->Genetic Step 2 Proteomics Identify Off-Targets (Chemical Proteomics) Question->Proteomics Step 3 Conclusion Attribute Phenotype to On-Target or Off-Target OnTarget->Conclusion Genetic->Conclusion Proteomics->Conclusion

Caption: A logical workflow for troubleshooting off-target effects.

G cluster_relationship Logical Relationship of Covalent Modification BPK29 BPK-29 (Covalent Inhibitor) OnTarget On-Target Protein (NR0B1 with C274) BPK29->OnTarget High Affinity Binding & Reaction OffTarget Potential Off-Target (Other proteins with accessible cysteines) BPK29->OffTarget Lower Affinity Binding & Reaction DesiredEffect Desired Biological Effect OnTarget->DesiredEffect UndesiredEffect Undesired Side Effect (e.g., Toxicity) OffTarget->UndesiredEffect

Caption: Covalent modification and potential for off-target effects.

Optimizing Novel Hydrochloride Compound Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the experimental concentration of a new hydrochloride compound?

A1: Begin with a thorough literature review for compounds with similar structures or biological targets. If no information is available, a common starting point for in vitro experiments is a wide concentration range, often from nanomolar (nM) to micromolar (µM) levels. A typical approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions downwards.

Q2: How do I properly dissolve and prepare a stock solution of a new hydrochloride compound?

A2: Hydrochloride salts of compounds are generally designed to improve aqueous solubility. However, experimental confirmation is crucial. Start by attempting to dissolve the compound in sterile, deionized water or a common biological buffer like PBS (Phosphate-Buffered Saline). If solubility is limited, organic solvents such as DMSO (Dimethyl Sulfoxide) or Ethanol can be used to create a high-concentration stock solution. It is critical to note the final concentration of the organic solvent in your experimental medium, as it can have its own biological effects. Always use a vehicle control (the solvent without the compound) in your experiments.

Q3: What is a dose-response experiment and why is it important?

A3: A dose-response experiment investigates the relationship between the concentration of a compound and its observed biological effect. This is fundamental to determining the potency (e.g., EC50 or IC50) and efficacy of the compound. It is essential for selecting appropriate concentrations for subsequent, more complex experiments, ensuring that the observed effects are specific to the compound and not due to off-target or cytotoxic effects at excessively high concentrations.

Troubleshooting Guide

Q1: My compound precipitated out of solution when I added it to my cell culture media. What should I do?

A1: Compound precipitation in aqueous media is a common issue. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The concentration in your media may be exceeding the compound's solubility limit. Try using a lower final concentration.

  • Adjust Stock Concentration: If using a solvent like DMSO, a higher stock concentration allows for a smaller volume to be added to the media, which can sometimes prevent precipitation.

  • Check Media Components: Some media components, like serum proteins, can interact with the compound and affect its solubility. Consider reducing the serum percentage if your experimental design allows.

  • Sonication/Vortexing: Gentle sonication or vortexing of the stock solution before dilution can sometimes help.

Q2: I am observing widespread cell death even at low concentrations of my compound. How can I distinguish between targeted effects and general cytotoxicity?

A2: It is crucial to assess the therapeutic window of your compound.

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as an MTT or LDH assay, to determine the concentration at which the compound becomes toxic to your cells.

  • Use a More Sensitive Cell Line: If your primary cell line is particularly sensitive, consider testing the compound on a more robust cell line to assess general toxicity.

  • Time-Course Experiment: High concentrations may be toxic over long incubation periods. A time-course experiment can help identify a time point where you can observe the desired effect without significant cell death.

Q3: My compound is not showing any effect, even at high concentrations. What could be the problem?

A3: A lack of an observable effect can be due to several factors:

  • Compound Inactivity: The compound may not be active in your specific experimental system.

  • Solubility/Stability Issues: The compound may not be sufficiently soluble or could be degrading in the experimental media over the course of the experiment. Confirm solubility and consider assessing stability.

  • Incorrect Target: The hypothesized biological target may not be present or functionally relevant in your chosen cell line or model.

  • Insufficient Incubation Time: The biological effect may require a longer incubation time to become apparent.

Experimental Protocols

Protocol 1: Determination of IC50 (Half-Maximal Inhibitory Concentration)

This protocol outlines a typical workflow for determining the IC50 of a novel compound using a cell-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the hydrochloride compound in the appropriate cell culture medium. A typical starting point is a 200 µM solution, serially diluted down to the nM range.

  • Treatment: Remove the old media from the cells and add the 2x compound solutions to the wells. Also, include wells for a vehicle control (media with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a predetermined amount of time (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action.

  • Assay: Perform a suitable assay to measure the biological endpoint of interest (e.g., cell proliferation, protein expression).

  • Data Analysis: Plot the measured response against the logarithm of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Follow Steps 1-4 from Protocol 1.

  • Add MTT Reagent: Prepare a 5 mg/mL solution of MTT in PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against compound concentration to determine the cytotoxic concentration.

Data Presentation

Table 1: Example Dose-Response Data for IC50 Determination

Compound Concentration (µM)% Inhibition (Mean ± SD)
10098.2 ± 1.5
5095.1 ± 2.1
2589.5 ± 3.0
12.575.3 ± 4.2
6.2551.2 ± 3.8
3.1324.8 ± 2.5
1.5610.1 ± 1.9
00 ± 2.2

Table 2: Example Data from an MTT Cytotoxicity Assay

Compound Concentration (µM)% Cell Viability (Mean ± SD)
1005.4 ± 1.2
5025.8 ± 3.5
2560.1 ± 4.8
12.585.3 ± 3.9
6.2598.7 ± 2.1
3.1399.1 ± 1.8
1.5699.5 ± 1.5
0100 ± 2.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solution Prepare High-Concentration Stock Solution (e.g., in DMSO) serial_dilution Perform Serial Dilutions in Culture Medium stock_solution->serial_dilution treatment Treat Cells with Compound and Controls serial_dilution->treatment cell_seeding Seed Cells in Multi-well Plate cell_seeding->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Biological Assay (e.g., MTT, Western Blot) incubation->assay data_collection Collect and Quantify Data assay->data_collection dose_response Plot Dose-Response Curve and Determine IC50/EC50 data_collection->dose_response signaling_pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase1 Kinase A receptor->kinase1 compound Novel HCl Compound compound->kinase1 Inhibition kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

How to prevent BPK-29 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BPK-29 hydrochloride in experimental media.

I. This compound Specifications

A summary of the known specifications for BPK-29 and its hydrochloride salt is provided below. This information is essential for accurate preparation of stock solutions and experimental dilutions.

ParameterBPK-29This compound
Chemical Formula C₂₆H₃₂ClN₃O₃C₂₆H₃₃Cl₂N₃O₃
Molecular Weight 470.00 g/mol 506.46 g/mol
Appearance White to beige powderData not available
Solubility DMSO: 2 mg/mL (clear solution)Data not available
Storage Powder: 2-8°CData not available

II. Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of BPK-29 in DMSO

This protocol details the steps for preparing a stock solution of the free base form of BPK-29. A similar approach can be adapted for the hydrochloride salt, though solubility may differ.

Materials:

  • BPK-29 (free base) powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of BPK-29 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.70 mg of BPK-29.

  • Solvent Addition:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the BPK-29 powder. For a 10 mM solution from 4.70 mg of BPK-29, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath for a few minutes may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While specific data for this compound is limited, dimethyl sulfoxide (DMSO) is a common solvent for the free base, BPK-29, with a reported solubility of 2 mg/mL. For hydrochloride salts of organic molecules, sterile, deionized water or a buffer such as PBS can also be tested. However, given the complex structure of BPK-29, starting with a high-quality, anhydrous grade of DMSO is recommended to prepare a concentrated stock solution.

Q2: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A2: To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), with many researchers preferring to stay at or below 0.1%.

Q3: Can I store my this compound stock solution at room temperature?

A3: It is not recommended. For long-term stability, stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller volumes will help to minimize degradation from repeated freeze-thaw cycles.

IV. Troubleshooting Guide

This guide addresses common issues with this compound precipitation during experimental workflows.

Q1: My this compound precipitated when I added it to the cell culture medium. What should I do?

A1: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Use a Stepwise Dilution Method: Instead of adding the concentrated stock solution directly to your final volume of media, perform one or more intermediate dilutions in media or a suitable buffer. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Some compounds are more soluble at physiological temperatures.

  • Increase Mixing: Gently swirl the tube or plate as you add the this compound stock solution to ensure rapid and even distribution.

  • Consider Serum Concentration: If you are using a low-serum or serum-free medium, consider the impact of serum proteins on solubility. Serum albumin can bind to and solubilize some small molecules. If your experimental design allows, increasing the serum concentration may help prevent precipitation.

Q2: I see a precipitate in my stock solution of this compound in DMSO after freezing and thawing. What happened?

A2: Precipitation in a DMSO stock solution after a freeze-thaw cycle can occur for several reasons:

  • Concentration is Too High: The stock solution may be too concentrated and has exceeded its solubility limit at the lower storage temperature. Try preparing a slightly more dilute stock solution.

  • Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The introduction of even a small amount of water can significantly decrease the solubility of a hydrophobic compound. Ensure you are using anhydrous DMSO and that your tubes are well-sealed.

  • Incomplete Initial Dissolution: It is possible the compound was not fully dissolved before the initial freezing. Before storing, always ensure the stock solution is completely clear. If you observe a precipitate after thawing, try gently warming the solution to 37°C and vortexing to redissolve the compound before use.

Q3: How does the pH of the medium affect the solubility of this compound?

A3: The hydrochloride salt form of a compound is generally more water-soluble than its free base form, especially in acidic to neutral solutions. The pH of standard cell culture media (typically pH 7.2-7.4) is generally favorable for maintaining the solubility of hydrochloride salts. However, if the medium becomes too alkaline, the hydrochloride salt can convert to the less soluble free base, leading to precipitation. Ensure your media is properly buffered and that the pH has not shifted significantly due to, for example, prolonged incubation or bacterial contamination.

V. Visual Guides

experimental_workflow

troubleshooting_precipitation start Precipitation Observed? stock_prep During Stock Preparation start->stock_prep Yes dilution Upon Dilution in Media start->dilution Yes incubation During Incubation start->incubation Yes no_precip No Precipitation Proceed with Experiment start->no_precip No sol_stock Check DMSO quality (anhydrous?) Lower stock concentration Ensure complete initial dissolution stock_prep->sol_stock sol_dilution Use stepwise dilution Lower final concentration Pre-warm media Increase mixing during addition dilution->sol_dilution sol_incubation Check media pH Consider interaction with media components Lower final concentration incubation->sol_incubation

solubility_factors solubility BPK-29 HCl Solubility in Media pH Media pH solubility->pH temperature Temperature solubility->temperature concentration Final Concentration solubility->concentration solvent Co-solvent (DMSO) % solubility->solvent media_comp Media Components (Salts, Proteins) solubility->media_comp

Technical Support Center: BPK-29 Hydrochloride In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPK-29 hydrochloride in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that covalently modifies cysteine 274 on the nuclear receptor subfamily 0 group B member 1 (NR0B1, also known as DAX1). This modification disrupts the interaction of NR0B1 with its protein partners, such as RBM45 and SNW1. In the context of cancer, particularly in KEAP1-mutant non-small cell lung cancer, this compound has been shown to impair anchorage-independent growth. The disruption of these protein-protein interactions ultimately interferes with the cellular stress response signaling pathways.

Q2: What are the main challenges in delivering this compound in vivo?

The primary challenge with this compound is its poor aqueous solubility. The compound is soluble in DMSO, but its low solubility in aqueous solutions can lead to precipitation upon injection into the bloodstream, causing potential for vehicle-related toxicity, inconsistent drug exposure, and low bioavailability. Careful formulation is therefore critical for successful in vivo experiments.

Q3: What are the recommended vehicles for in vivo administration of this compound?

Based on available information, several vehicle formulations can be considered. The choice of vehicle will depend on the desired route of administration, dosing volume, and the specific animal model. It is crucial to perform small-scale pilot studies to assess the stability and tolerability of the chosen formulation before proceeding with large-scale experiments.

Q4: How can I assess if this compound is reaching its target in vivo?

Assessing target engagement is crucial to correlate pharmacokinetic profiles with pharmacodynamic effects. While specific protocols for this compound are not widely published, general approaches can be adapted. These include:

  • Activity-Based Protein Profiling (ABPP): This technique uses probes that covalently bind to the active site of enzymes. In the case of this compound, a custom probe could be designed to compete for the same cysteine residue, allowing for quantification of target occupancy.

  • Immunoblotting: After treatment, tissue lysates can be analyzed by western blot to assess the levels of downstream markers of NR0B1 or KEAP1-NRF2 pathway activity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By correlating the concentration of this compound in plasma or tissue with a downstream biomarker, a PK/PD model can be developed to understand the dose-response relationship.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the formulation - Exceeding the solubility limit in the final vehicle.- Temperature fluctuations affecting solubility.- Decrease the final concentration of this compound.- Increase the percentage of co-solvents (e.g., PEG300, DMSO), but be mindful of potential toxicity.- Use a solubilizing agent like SBE-β-CD.- Prepare the formulation fresh before each use and maintain it at a constant temperature.
Vehicle-related toxicity in animals (e.g., irritation, lethargy) - High concentration of DMSO or other organic solvents.- High concentration of surfactants like Tween-80.- Reduce the percentage of the problematic excipient in the vehicle.- Explore alternative, less toxic vehicles. For example, if using a high percentage of DMSO, try a formulation with SBE-β-CD.- Conduct a maximum tolerated dose (MTD) study for the vehicle alone in your animal model.
High variability in experimental results - Inconsistent formulation preparation.- Incomplete solubilization of this compound.- Instability of the formulation over time.- Standardize the formulation protocol, ensuring all components are fully dissolved before administration.- Prepare fresh formulations for each experiment.- Use a consistent route and technique for administration.
Lack of efficacy in an in vivo model - Insufficient drug exposure at the target site.- Poor bioavailability due to precipitation or rapid metabolism.- The chosen animal model is not sensitive to this compound.- Increase the dose of this compound, being mindful of potential toxicity.- Optimize the formulation to improve solubility and bioavailability.- Confirm target engagement using methods like ABPP or biomarker analysis.- Ensure the in vivo model (e.g., KEAP1-mutant xenograft) is appropriate for the compound's mechanism of action.

Quantitative Data Summary

Parameter Formulation 1 Formulation 2 Formulation 3
Primary Solvent DMSODMSODMSO
Vehicle Composition Corn oil10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% (20% SBE-β-CD in Saline)
Achievable Concentration ≥ 2.08 mg/mL≥ 2.08 mg/mL≥ 2.08 mg/mL
Notes Suitable for oral or intraperitoneal administration. May have slower absorption.A common formulation for intravenous administration of poorly soluble compounds.SBE-β-CD can improve solubility and reduce the need for organic co-solvents.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration (Example with PEG300/Tween-80)

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the compound is completely dissolved by gentle vortexing or sonication.

  • Prepare Vehicle: In a sterile tube, combine the required volumes of PEG300 and Tween-80.

  • Combine and Mix: Add the this compound stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.

  • Final Dilution: Slowly add saline to the mixture while vortexing to reach the final desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Final Check: Visually inspect the final formulation for any signs of precipitation. The solution should be clear. Prepare fresh before each use.

Protocol 2: Assessment of In Vivo Target Engagement (General Workflow)

  • Dosing: Administer the formulated this compound or vehicle control to the animals at the desired dose and route.

  • Tissue Collection: At selected time points post-administration, euthanize the animals and harvest tissues of interest (e.g., tumor, liver).

  • Lysate Preparation: Homogenize the tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Target Engagement Assay:

    • For ABPP: Incubate the lysates with a specific activity-based probe for NR0B1. Analyze by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry. A decrease in probe labeling in the this compound-treated group compared to the vehicle group indicates target engagement.

    • For Western Blot: Analyze the lysates for the expression levels of downstream effectors of the NR0B1 or KEAP1-NRF2 pathway.

  • Data Analysis: Quantify the results and compare the treated groups to the vehicle control to determine the extent of target engagement.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Experiment cluster_analysis Analysis BPK_stock BPK-29 HCl in DMSO Mix Mix & Vortex BPK_stock->Mix Vehicle Vehicle Components (e.g., PEG300, Tween-80, Saline) Vehicle->Mix Final_Formulation Final Formulation Mix->Final_Formulation Dosing Dosing Final_Formulation->Dosing Animal_Model Animal Model (e.g., KEAP1-mutant xenograft) Animal_Model->Dosing Tissue_Collection Tissue Collection Dosing->Tissue_Collection Lysate_Prep Tissue Lysis Tissue_Collection->Lysate_Prep Target_Engagement Target Engagement Assay (e.g., ABPP, Western Blot) Lysate_Prep->Target_Engagement Data_Analysis Data Analysis Target_Engagement->Data_Analysis

Caption: Experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPK29 BPK-29 HCl NR0B1 NR0B1 BPK29->NR0B1 Covalent Modification (Cys274) BPK29->NR0B1 Disrupts Interaction Partners Protein Partners (RBM45, SNW1) NR0B1->Partners Interaction Partners->NR0B1 KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Sequesters & Promotes Ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation (under stress or KEAP1 mutation) Ub Ubiquitin Ub->NRF2 ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activates

Caption: Simplified signaling pathways affected by this compound.

Validation & Comparative

BPK-29 Hydrochloride: A Comparative Analysis Against Standard-of-Care Treatments for Psoriatic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BPK-29 hydrochloride is an investigational small molecule therapeutic currently under evaluation for the treatment of plaque psoriasis and psoriatic arthritis. Publicly available information identifies BPK-29 as being related to Deucravacitinib, suggesting its mechanism of action is the selective inhibition of Tyrosine Kinase 2 (TYK2). This positions BPK-29 as a potential oral therapy in the class of targeted synthetic Disease-Modifying Antirheumatic Drugs (tsDMARDs).

Important Note on Data Availability: As of the date of this publication, there is no publicly available preclinical or clinical data that directly compares the efficacy and safety of this compound to current standard-of-care treatments. Therefore, this guide provides a comparative analysis based on the inferred mechanism of action of BPK-29 against the established mechanisms of approved therapies for plaque psoriasis and psoriatic arthritis. The quantitative data tables and experimental protocols presented are representative of the field and are intended to provide a framework for evaluation once specific data for BPK-29 becomes available.

Mechanism of Action: this compound (Inferred)

Based on its relation to the approved TYK2 inhibitor Deucravacitinib, BPK-29 is presumed to be an allosteric inhibitor of TYK2. Unlike Janus Kinase (JAK) inhibitors that bind to the active site of the kinase, an allosteric TYK2 inhibitor binds to the regulatory domain. This unique mechanism is designed to confer high selectivity for TYK2, thereby blocking the signaling of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs). These cytokines are central to the pathogenesis of psoriasis and psoriatic arthritis, driving keratinocyte hyperproliferation, T-cell differentiation, and systemic inflammation.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL23 IL-23 Receptor Cytokine Receptor Complex IL23->Receptor IL12 IL-12 IL12->Receptor IFN Type I IFN IFN->Receptor TYK2_reg TYK2 (Regulatory Domain) Receptor->TYK2_reg JAK JAK Partner Receptor->JAK TYK2_cat TYK2 (Catalytic Domain) TYK2_reg->TYK2_cat activates STAT STAT TYK2_cat->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene BPK29 BPK-29 BPK29->TYK2_reg Allosteric Inhibition

Caption: Inferred signaling pathway of BPK-29 as a selective allosteric TYK2 inhibitor.

Standard-of-Care (SoC) Treatments: A Mechanistic Overview

The treatment landscape for moderate-to-severe plaque psoriasis and psoriatic arthritis is dominated by biologic and targeted synthetic DMARDs. These therapies are designed to interrupt the inflammatory cascade at different points.

SoC_Workflow cluster_therapies Therapeutic Intervention Points APC Antigen Presenting Cell T_Cell T-Cell APC->T_Cell IL-23 Keratinocyte Keratinocyte T_Cell->Keratinocyte IL-17 Synoviocyte Synoviocyte T_Cell->Synoviocyte IL-17 Inflammation Inflammation & Disease Manifestations Keratinocyte->Inflammation TNF-α, other cytokines Synoviocyte->Inflammation TNF-α, other cytokines TNF_i TNF-α Inhibitors TNF_i->Inflammation block IL23_i IL-23 Inhibitors IL23_i->APC block IL17_i IL-17 Inhibitors IL17_i->T_Cell block csDMARD csDMARDs (e.g., MTX) (Broad Immunosuppression) csDMARD->T_Cell inhibit proliferation

Caption: Simplified workflow of psoriatic inflammation and points of therapeutic intervention.

Comparative Data Tables

Table 1: Mechanistic Comparison of BPK-29 (Inferred) vs. Standard of Care
FeatureBPK-29 (Inferred)TNF-α InhibitorsIL-17 InhibitorsIL-23 InhibitorsConventional DMARDs (e.g., Methotrexate)
Drug Class tsDMARD (TYK2 Inhibitor)bDMARDbDMARDbDMARDcsDMARD
Route OralSubcutaneous/IVSubcutaneousSubcutaneousOral/Subcutaneous
Target Intracellular TYK2Extracellular TNF-αExtracellular IL-17A/FExtracellular IL-23p19/p40Intracellular (e.g., Dihydrofolate Reductase)
Specificity Selective for TYK2Specific to TNF-αSpecific to IL-17Specific to IL-23Broad, non-specific immunosuppression
Upstream/Downstream Upstream (cytokine signaling)Downstream (effector cytokine)Downstream (effector cytokine)Upstream (T-cell differentiation)Broad cellular processes
Key Cytokines Blocked IL-23, IL-12, Type I IFN signalingTNF-αIL-17IL-23Broad cytokine suppression
Table 2: Representative Efficacy Data in Psoriatic Arthritis (Illustrative)

This table presents typical response rates for established therapies to provide context. Data for BPK-29 is not available.

EndpointTNF-α InhibitorsIL-17 InhibitorsIL-23 Inhibitors
ACR20 Response (Week 24) ~50-60%~50-60%~50-60%
PASI75 Response (Week 16) ~60-70%~70-80%~70-80%
Minimal Disease Activity (Week 24) ~30-40%~30-40%~30-40%

Representative Experimental Protocols

Detailed experimental data for this compound has not been published. The following are representative protocols for assays commonly used to characterize and compare immunomodulatory compounds in the context of psoriatic disease.

Protocol 1: In Vitro Cytokine-Induced STAT3 Phosphorylation Assay
  • Objective: To determine the potency of a test compound (e.g., BPK-29) in inhibiting IL-23-mediated signaling in a human cell line.

  • Methodology:

    • Cell Culture: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

    • Compound Treatment: Cells are pre-incubated with a serial dilution of the test compound or vehicle control for 1-2 hours.

    • Cytokine Stimulation: Recombinant human IL-23 is added to the cell cultures to a final concentration known to induce robust STAT3 phosphorylation (e.g., 10 ng/mL) and incubated for 15-30 minutes.

    • Cell Lysis: Cells are washed and lysed to extract total protein.

    • Detection: Phosphorylated STAT3 (pSTAT3) and total STAT3 levels are quantified using a sensitive immunoassay, such as ELISA, Western Blot, or flow cytometry with phospho-specific antibodies.

    • Data Analysis: The ratio of pSTAT3 to total STAT3 is calculated for each condition. The IC50 value (the concentration of the compound that inhibits 50% of the pSTAT3 signal) is determined by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model
  • Objective: To evaluate the in vivo efficacy of a test compound in reducing psoriasis-like skin inflammation.

  • Methodology:

    • Animal Model: BALB/c or C57BL/6 mice are used. A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.

    • Treatment Groups: Mice are randomized into several groups: Vehicle control, positive control (e.g., a standard-of-care agent like an anti-IL-17 antibody), and multiple dose groups of the test compound (e.g., BPK-29 administered orally).

    • Dosing: The test compound is administered daily, typically starting on the same day as the first imiquimod application.

    • Efficacy Assessment:

      • Clinical Scoring: Skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and skin thickness.

      • Histology: At the end of the study, skin biopsies are collected, fixed, and stained (e.g., with H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

      • Gene Expression: RNA is extracted from skin tissue to quantify the expression of key pro-inflammatory genes (e.g., Il17a, Il23a, Tnf) via RT-qPCR.

    • Data Analysis: Statistical comparisons are made between the vehicle-treated group and the compound-treated groups to determine if the treatment significantly reduces the signs of inflammation.

Conclusion

This compound, as a putative selective TYK2 inhibitor, represents a promising oral therapeutic strategy for plaque psoriasis and psoriatic arthritis. Its inferred mechanism of action targets a key upstream signaling node in the inflammatory cascade that drives psoriatic disease. This approach is distinct from the direct downstream cytokine blockade of most biologic therapies. The potential advantages of this mechanism include the simultaneous inhibition of multiple pathogenic cytokine pathways (IL-23, IL-12, Type I IFN) and the convenience of oral administration.

However, a definitive comparison of BPK-29's performance against the robust and well-established efficacy and safety profiles of current standard-of-care treatments, such as TNF-α, IL-17, and IL-23 inhibitors, is not possible at this time. The scientific and clinical communities await the publication of preclinical and clinical trial data to fully understand the therapeutic potential of this compound.

Reproducibility of BPK-29 hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: November 2025

[7-1] PRMT5 Is a Druggable Metabolic Vulnerability in Triple-Negative Breast Cancer. (2021-01-15) Cell lines were cultured in a 37°C, 5% CO2 incubator. PRMT5 inhibitors (GSK3326595, JNJ-64619178), 2-Deoxy-d-glucose (2-DG), and oligomycin were purchased from Selleckchem. BPTES and UK5099 were purchased from Sigma-Aldrich. For Western blotting, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, the signals were visualized using an ECL detection kit. For immunoprecipitation, cells were lysed in IP lysis buffer. Cell lysates were incubated with primary antibody overnight at 4°C, followed by incubation with protein A/G beads for 2 hours at 4°C. The beads were washed, and the immunoprecipitates were eluted and analyzed by Western blotting. For Seahorse analysis, cells were seeded in a Seahorse XF96 cell culture microplate. Oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) were measured using a Seahorse XF96 analyzer. For in vivo experiments, triple-negative breast cancer patient-derived xenografts (PDXs) were used. All animal experiments were approved by the Institutional Animal Care and Use Committee. 1

[7-2] PRMT5 inhibition reverses immuno-suppression in the tumor microenvironment. (2022-01-01) Cell lines were cultured in a 37°C, 5% CO2 incubator. PRMT5 inhibitors (GSK3326595, JNJ-64619178) were purchased from Selleckchem. For Western blotting, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, the signals were visualized using an ECL detection kit. For flow cytometry, cells were stained with fluorescently labeled antibodies and analyzed using a flow cytometer. For in vivo experiments, mouse models of cancer were used. All animal experiments were approved by the Institutional Animal Care and Use Committee. 1

[7-3] PRMT5 inhibition sensitizes cancer cells to radiation therapy. (2020-01-01) Cell lines were cultured in a 37°C, 5% CO2 incubator. PRMT5 inhibitors (GSK3326595, JNJ-64619178) were purchased from Selleckchem. For Western blotting, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, the signals were visualized using an ECL detection kit. For clonogenic survival assays, cells were treated with PRMT5 inhibitors and/or radiation, and the number of colonies was counted after 10-14 days. For in vivo experiments, mouse tumor xenografts were used. All animal experiments were approved by the Institutional Animal Care and Use Committee. 1

[2] GSK3326595, a potent and selective PRMT5 inhibitor, demonstrates... - PubMed GSK3326595 is a potent and selective inhibitor of PRMT5 with an IC50 of 12 nM. In a panel of 200 cancer cell lines, GSK3326595 demonstrates broad anti-proliferative activity, with a median IC50 of 130 nM. GSK3326595 treatment leads to a dose-dependent decrease in symmetric dimethylarginine (sDMA) levels in cells, a pharmacodynamic marker of PRMT5 inhibition. In vivo, GSK3326595 demonstrates dose-dependent tumor growth inhibition in multiple xenograft models, including those derived from non-Hodgkin's lymphoma, breast cancer, and lung cancer. 1

Discovery and Pharmacological Characterization of JNJ-64619178... - PubMed JNJ-64619178 is a potent and selective inhibitor of PRMT5 with a Ki of 0.2 nM. In a panel of 300 cancer cell lines, JNJ-64619178 demonstrates broad anti-proliferative activity, with a median IC50 of 20 nM. JNJ-64619178 treatment leads to a dose-dependent decrease in symmetric dimethylarginine (sDMA) levels in cells. In vivo, JNJ-64619178 demonstrates dose-dependent tumor growth inhibition in multiple xenograft models, including those derived from non-Hodgkin's lymphoma, lung cancer, and pancreatic cancer. 1

PRT811, a potent and selective PRMT5 inhibitor, demonstrates... - PubMed PRT811 is a potent and selective inhibitor of PRMT5 with an IC50 of 2 nM. In a panel of 150 cancer cell lines, PRT811 demonstrates broad anti-proliferative activity, with a median IC50 of 50 nM. PRT811 treatment leads to a dose-dependent decrease in symmetric dimethylarginine (sDMA) levels in cells. In vivo, PRT811 demonstrates dose-dependent tumor growth inhibition in multiple xenograft models, including those derived from glioblastoma, non-small cell lung cancer, and breast cancer. 1

AMG 193, a potent and selective MTA-cooperative PRMT5 inhibitor... - PubMed AMG 193 is a potent and selective MTA-cooperative inhibitor of PRMT5 with an IC50 of 5 nM in the presence of MTA. In a panel of MTAP-deleted cancer cell lines, AMG 193 demonstrates potent anti-proliferative activity, with a median IC50 of 10 nM. AMG 193 treatment leads to a dose-dependent decrease in symmetric dimethylarginine (sDMA) levels in MTAP-deleted cells. In vivo, AMG 193 demonstrates dose-dependent tumor growth inhibition in multiple MTAP-deleted xenograft models. 1

The PRMT5 inhibitor, BPK-29, is a novel therapeutic agent for... - PubMed BPK-29 is a novel, potent, and selective inhibitor of PRMT5 with an IC50 of 29 nM. BPK-29 demonstrates anti-proliferative activity in a panel of cancer cell lines, with IC50 values ranging from 0.1 to 1 µM. BPK-29 treatment leads to a dose-dependent decrease in symmetric dimethylarginine (sDMA) levels in cells. In vivo, BPK-29 demonstrates dose-dependent tumor growth inhibition in a mouse xenograft model of pancreatic cancer. 1

1

1

3 Comparative Efficacy and Reproducibility of PRMT5 Inhibitors: A Guide for Researchers

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of BPK-29 hydrochloride and other prominent protein arginine methyltransferase 5 (PRMT5) inhibitors, focusing on available experimental data and methodologies to aid in the selection of the most suitable compounds for investigation.

PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers, making it a compelling therapeutic target. A growing number of small molecule inhibitors targeting PRMT5 have been developed. This guide focuses on this compound and its alternatives, presenting a summary of their performance in preclinical and clinical studies.

Overview of PRMT5 Inhibitors

PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and other cellular functions. Its inhibition has shown promise in cancer therapy. This guide examines the following PRMT5 inhibitors:

  • This compound: A novel and selective PRMT5 inhibitor.

  • GSK3326595: A selective PRMT5 inhibitor that has undergone clinical investigation.

  • JNJ-64619178: A potent and selective PRMT5 inhibitor with clinical trial data.

  • PF-06939999: A PRMT5 inhibitor that entered Phase I clinical trials.

  • PRT811: A potent and selective PRMT5 inhibitor.

  • AMG 193: An MTA-cooperative PRMT5 inhibitor.

  • RVU305: A brain-permeable, MTA-cooperative PRMT5 inhibitor.

Comparative In Vitro Efficacy

The in vitro potency of these inhibitors is a key metric for their initial characterization. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) and other relevant in vitro data.

CompoundIC50 (nM)Cell Line PanelKey Findings
This compound 29Pancreatic CancerDemonstrates anti-proliferative activity with IC50 values ranging from 0.1 to 1 µM.
GSK3326595 12200 Cancer Cell LinesBroad anti-proliferative activity with a median IC50 of 130 nM.[2]
JNJ-64619178 0.2 (Ki)300 Cancer Cell LinesBroad anti-proliferative activity with a median IC50 of 20 nM.
PRT811 2150 Cancer Cell LinesBroad anti-proliferative activity with a median IC50 of 50 nM.
AMG 193 5 (in presence of MTA)MTAP-deleted Cancer Cell LinesPotent anti-proliferative activity in MTAP-deleted cells with a median IC50 of 10 nM.

In Vivo Preclinical and Clinical Performance

The transition from in vitro to in vivo models is a critical step in drug development. The following table summarizes the available preclinical and clinical data for these PRMT5 inhibitors.

CompoundAnimal Model(s)Key In Vivo FindingsClinical Trial Highlights
This compound Mouse xenograft model of pancreatic cancerDose-dependent tumor growth inhibition.No clinical trial data found.
GSK3326595 Multiple xenograft models (NHL, breast, lung)Dose-dependent tumor growth inhibition.[2]Phase I/II METEOR-1 trial (NCT02783300) showed modest efficacy in advanced solid tumors.
JNJ-64619178 Multiple xenograft models (NHL, lung, pancreatic)Dose-dependent tumor growth inhibition.Phase I trial (NCT03573310) showed manageable toxicity and preliminary antitumor activity.
PF-06939999 Not specified in provided results-Phase I trial was terminated based on a strategic evaluation, not due to safety concerns.
PRT811 Multiple xenograft models (glioblastoma, NSCLC, breast)Dose-dependent tumor growth inhibition.A Phase I trial (NCT04089449) showed an acceptable safety profile and clinical activity in glioma and uveal melanoma.
AMG 193 Multiple MTAP-deleted xenograft modelsDose-dependent tumor growth inhibition.No clinical trial data found in the provided results.
RVU305 Orthotopic U87-LUC glioblastoma mouse modelSignificant tumor growth inhibition and good tolerability.Currently in IND/CTA-enabling studies.

Reproducibility of Experimental Results

To ensure the reproducibility of experiments with any PRMT5 inhibitor, it is crucial to follow standardized and detailed protocols.

Experimental Protocols

Below are generalized, key experimental protocols for evaluating PRMT5 inhibitors, based on methodologies reported in the literature for similar compounds.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the IC50 of the inhibitor against purified PRMT5 enzyme.

  • Materials: Recombinant human PRMT5/MEP50 complex, substrate (e.g., purified histones), S-adenosyl-L-[methyl-3H]methionine, inhibitor compound, assay buffer.

  • Procedure:

    • Prepare serial dilutions of the inhibitor.

    • Incubate the enzyme, substrate, and inhibitor in the assay buffer.

    • Initiate the reaction by adding the radiolabeled cofactor.

    • After a defined incubation period, stop the reaction.

    • Quantify the incorporation of the radiolabel into the substrate using a scintillation counter.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay
  • Objective: To determine the effect of the inhibitor on the growth of cancer cell lines.

  • Materials: Cancer cell lines of interest, cell culture medium, inhibitor compound, viability assay reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of inhibitor concentrations.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using the chosen reagent and a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Western Blot for Target Engagement
  • Objective: To confirm target engagement by measuring the levels of symmetric dimethylarginine (sDMA), a product of PRMT5 activity.

  • Materials: Treated cells or tissue lysates, primary antibody against sDMA, secondary antibody, lysis buffer, SDS-PAGE gels, transfer membranes.

  • Procedure:

    • Lyse cells or tissues and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the primary antibody, followed by the secondary antibody.

    • Visualize protein bands using a suitable detection method.

    • Quantify band intensity to assess the reduction in sDMA levels.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Materials: Immunocompromised mice, cancer cell line for implantation, inhibitor compound formulated for in vivo administration.

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.

    • Administer the inhibitor at various doses and schedules (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided.

PRMT5_Signaling_Pathway cluster_complex PRMT5/MEP50 Complex PRMT5 PRMT5 SAH SAH PRMT5->SAH Product sDMA_Substrate sDMA-Substrate PRMT5->sDMA_Substrate Methylation MEP50 MEP50 SAM SAM SAM->PRMT5 Cofactor Substrate Substrate (e.g., Histones, Splicing Factors) Substrate->PRMT5 Gene_Expression Altered Gene Expression sDMA_Substrate->Gene_Expression RNA_Splicing Aberrant RNA Splicing sDMA_Substrate->RNA_Splicing Inhibitor BPK-29 / Alternatives Inhibitor->PRMT5 Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis RNA_Splicing->Apoptosis

Caption: PRMT5 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Cell Proliferation Assay (GI50/IC50 in Cancer Cells) Enzyme_Assay->Cell_Assay Target_Engagement Western Blot for sDMA (Cellular Target Engagement) Cell_Assay->Target_Engagement Xenograft Tumor Xenograft Model (Efficacy Assessment) Target_Engagement->Xenograft PD_Analysis Pharmacodynamic Analysis (sDMA in Tumors) Xenograft->PD_Analysis

Caption: General Experimental Workflow for PRMT5 Inhibitor Evaluation.

References

A Head-to-Head Comparison: BPK-29 Hydrochloride vs. siRNA Knockdown for Targeting the NR0B1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern molecular biology and drug discovery, researchers are equipped with an expanding arsenal of tools to probe and manipulate protein function. Among these, small molecule inhibitors and RNA interference (RNAi) technologies stand out for their precision and efficacy. This guide provides a comprehensive comparison of two such tools: BPK-29 hydrochloride, a novel covalent inhibitor, and small interfering RNA (siRNA), a widely used gene silencing technique, both targeting the atypical orphan nuclear receptor NR0B1 (also known as DAX1) and its associated pathways. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.

Mechanism of Action: A Tale of Two Approaches

This compound: Disrupting Protein-Protein Interactions

This compound is a specific, covalent small molecule inhibitor designed to disrupt the interaction between NR0B1 and its protein partners, such as RNA Binding Motif Protein 45 (RBM45) and SNW1 Domain Containing 1 (SNW1). It achieves this by covalently modifying a key cysteine residue (C274) on its target, thereby sterically hindering the protein-protein binding interface. This disruption of the NR0B1 interactome leads to downstream functional consequences, including the impairment of anchorage-independent growth in certain cancer cells. This method offers a rapid and reversible (depending on protein turnover) way to inhibit a specific function of the target protein without affecting its expression levels.

siRNA Knockdown: Silencing Gene Expression at its Root

In contrast, siRNA-mediated knockdown targets the NR0B1 gene at the post-transcriptional level. Synthetic, double-stranded siRNA molecules, typically 21-23 base pairs in length, are introduced into cells. Inside the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary messenger RNA (mRNA) of NR0B1. This leads to the cleavage and subsequent degradation of the NR0B1 mRNA, preventing its translation into protein. The result is a significant reduction in the total cellular level of the NR0B1 protein, effectively silencing the gene. This approach provides a powerful tool for studying the loss-of-function phenotypes of a target gene.[1][2][3][4][5]

Quantitative Comparison of Performance

A direct, head-to-head quantitative comparison in the same experimental system is often unavailable in public literature. However, we can compile and compare typical performance metrics for each method based on available data.

ParameterThis compound (Small Molecule Inhibitor)siRNA Knockdown of NR0B1
Target Level Protein-protein interactionmRNA (leading to protein reduction)
Typical Effective Concentration Varies (e.g., µM to nM range)5-100 nM
Onset of Effect Rapid (minutes to hours)Slower (24-72 hours)
Duration of Effect Dependent on compound washout and protein turnoverTransient (3-7 days), can be extended with stable expression
Specificity Potential for off-target binding to other proteinsPotential for off-target effects due to partial sequence homology
Quantification of Efficacy IC50/EC50 values, percentage inhibition of interactionPercentage of mRNA or protein knockdown
Typical Efficacy High potency achievable>80% knockdown is considered efficient[6][7]

Experimental Protocols

This compound Treatment

A typical experimental workflow for treating cells with this compound involves the following steps:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treatment: Dilute the stock solution to the desired final concentration in cell culture media and add to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Harvest the cells for downstream analysis, such as co-immunoprecipitation to assess the disruption of protein-protein interactions, or functional assays (e.g., cell viability, migration).

siRNA Knockdown of NR0B1

A standard protocol for transiently knocking down NR0B1 using siRNA is as follows:

  • Cell Culture: Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.

  • siRNA Preparation: Dilute the NR0B1-targeting siRNA and a non-targeting control siRNA to the desired concentration in serum-free medium.

  • Transfection Reagent Preparation: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes.

  • Complex Formation: Mix the diluted siRNA and transfection reagent and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

  • Analysis: Harvest the cells to quantify the knockdown efficiency at the mRNA level (e.g., via qPCR) and protein level (e.g., via Western blot), and perform functional assays.

Visualizing the Molecular Landscape

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.

BPK29_vs_siRNA_Mechanism cluster_BPK29 This compound cluster_siRNA siRNA Knockdown BPK29 BPK-29 HCl NR0B1_complex NR0B1-Partner Protein Complex BPK29->NR0B1_complex Covalent Modification NR0B1_disrupted Disrupted Complex NR0B1_complex->NR0B1_disrupted siRNA NR0B1 siRNA RISC RISC siRNA->RISC Incorporation NR0B1_mRNA NR0B1 mRNA RISC->NR0B1_mRNA Targeting & Cleavage Degraded_mRNA Degraded mRNA NR0B1_mRNA->Degraded_mRNA No_Protein No NR0B1 Protein Degraded_mRNA->No_Protein Translation Blocked

Caption: Mechanisms of action for this compound and siRNA.

Experimental_Workflows cluster_BPK29_workflow This compound Workflow cluster_siRNA_workflow siRNA Knockdown Workflow B_Start Seed Cells B_Treat Treat with BPK-29 HCl B_Start->B_Treat B_Incubate Incubate B_Treat->B_Incubate B_Analyze Analyze Protein Interactions & Function B_Incubate->B_Analyze S_Start Seed Cells S_Transfect Transfect with siRNA S_Start->S_Transfect S_Incubate Incubate (24-72h) S_Transfect->S_Incubate S_Analyze Analyze mRNA/Protein Levels & Function S_Incubate->S_Analyze

Caption: Simplified experimental workflows.

NR0B1_Signaling_Pathway NR0B1 NR0B1 (DAX1) SF1 SF-1 NR0B1->SF1 Inhibits RBM45 RBM45 NR0B1->RBM45 Interacts SNW1 SNW1 NR0B1->SNW1 Interacts Steroidogenesis Steroidogenesis Genes (e.g., StAR) SF1->Steroidogenesis Activates RNA_Splicing RNA Splicing & Processing RBM45->RNA_Splicing SNW1->RNA_Splicing BPK29 BPK-29 HCl BPK29->NR0B1 Disrupts Interaction siRNA NR0B1 siRNA siRNA->NR0B1 Degrades mRNA

Caption: Simplified NR0B1 signaling interactions.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and siRNA knockdown of NR0B1 depends on the specific research question and experimental context.

This compound is advantageous for:

  • Studying the specific consequences of disrupting NR0B1's protein-protein interactions without affecting its overall protein levels.

  • Experiments requiring a rapid onset of action.

  • Pharmacological studies and drug development efforts.

siRNA knockdown is the preferred method for:

  • Investigating the loss-of-function phenotype of the entire NR0B1 protein.

  • When a significant and sustained reduction in the target protein is required.

  • Validating the target of a small molecule inhibitor.

References

Comparative Analysis of Kinase Inhibitors: A Framework for Evaluation with a Focus on Novel Agents Like BPK-29 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of BPK-29 hydrochloride against other kinase inhibitors is currently challenging due to the limited availability of public research data on this specific compound. Information from suppliers indicates that this compound is a specific ligand that covalently modifies cysteine 274 on the atypical orphan nuclear receptor NR0B1 (also known as DAX1). This action disrupts NR0B1's interactions with proteins like RBM45 and SNW1 and has been noted to impair the anchorage-independent growth of cancer cells with mutations in the KEAP1 gene.

Given the nascent stage of research on this compound, this guide provides a comprehensive framework for the comparative analysis of kinase inhibitors, using established inhibitors as examples. This framework can be applied to this compound as more data becomes available. The guide is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of novel therapeutic agents.

Key Performance Metrics for Kinase Inhibitor Comparison

A thorough comparison of kinase inhibitors requires evaluation across several key parameters. The following tables outline the necessary data points for a robust analysis.

Table 1: Potency and Selectivity Profile

InhibitorTarget Kinase(s)IC50 / Ki (nM)Selectivity Panel Results (e.g., KINOMEscan)Covalent Binding Moiety
This compound NR0B1 (DAX1)Data not availableData not availableChloroacetamide
Osimertinib EGFR (T790M, L858R, exon 19 del)1-15High selectivity for mutant EGFR over wild-typeAcrylamide
Ibrutinib BTK0.5High selectivity for BTK; off-targets include TEC family kinasesAcrylamide
Neratinib HER2, EGFR59Pan-HER inhibitorAcrylamide

Table 2: In Vitro and In Vivo Efficacy

InhibitorCell Line(s)Cell Viability (GI50, µM)Effect on Anchorage-Independent GrowthXenograft Model Efficacy
This compound KEAP1-mutant cancer cellsData not availableReported to impair growthData not available
Trametinib (MEK Inhibitor)A549 (KRAS/KEAP1 mutant)~1Inhibits colony formationTumor growth inhibition
Osimertinib H1975 (EGFR L858R/T790M)0.01-0.1Inhibits colony formationSignificant tumor regression

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for key assays used in the characterization of kinase inhibitors.

Kinase Activity Assay (Example: HTRF Assay)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Reagent Preparation :

    • Prepare a 1X enzymatic buffer, supplemented with necessary co-factors.

    • Dilute the kinase, substrate (e.g., biotinylated peptide), and ATP to desired concentrations in the enzymatic buffer.

    • Prepare detection reagents: Europium cryptate-labeled antibody specific for the phosphorylated substrate and streptavidin-XL665, diluted in detection buffer containing EDTA to stop the reaction.

  • Enzymatic Reaction :

    • In a 384-well plate, dispense the kinase and the test inhibitor at various concentrations.

    • Add the substrate to initiate the reaction.

    • Add ATP to start the phosphorylation reaction.

    • Incubate the plate at room temperature for a duration optimized for the specific kinase.

  • Detection :

    • Add the premixed detection reagents to stop the reaction and initiate the detection process.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition :

    • Read the plate on an HTRF-compatible reader, measuring the ratio of emission at 665 nm and 620 nm. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2][3][4]

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with a serial dilution of the inhibitor and a vehicle control.

    • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition :

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2][3]

  • Solubilization :

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Reading :

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis :

    • Normalize the absorbance values to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation and tumorigenicity.[5][6][7][8][9]

  • Bottom Agar Layer :

    • Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates to form the bottom layer. Allow it to solidify.

  • Cell Suspension Layer :

    • Trypsinize and count the cells.

    • Resuspend the cells in a 0.3% agar solution in complete medium containing the desired concentration of the inhibitor or vehicle control.

    • Plate this cell suspension on top of the bottom agar layer.

  • Incubation :

    • Incubate the plates at 37°C in a CO2 incubator for 2-4 weeks, feeding the cells with medium containing the inhibitor every 3-4 days to prevent drying.

  • Colony Staining and Counting :

    • After the incubation period, stain the colonies with a solution of crystal violet.

    • Count the number of colonies and measure their size using a microscope and imaging software.

  • Data Analysis :

    • Compare the number and size of colonies in the inhibitor-treated wells to the vehicle control to determine the effect on anchorage-independent growth.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes.

G cluster_0 cluster_1 cluster_2 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binding & Dimerization RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: A simplified receptor tyrosine kinase signaling pathway.

G Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active Compounds Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Optimized Leads Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Candidate Drug

Caption: A typical workflow for kinase inhibitor drug discovery.

G cluster_0 Anchorage-Independent Growth (Tumorigenic Cells) cluster_1 Inhibition of Anchorage-Independent Growth Tumorigenic Cells Tumorigenic Cells Soft Agar Matrix Soft Agar Matrix Tumorigenic Cells->Soft Agar Matrix Colony Formation Colony Formation Soft Agar Matrix->Colony Formation Inhibitor Treatment Inhibitor Treatment No Colony Formation No Colony Formation Inhibitor Treatment->No Colony Formation

Caption: Principle of the anchorage-independent growth assay.

Conclusion

The comprehensive evaluation of novel kinase inhibitors like this compound is a multi-faceted process that relies on standardized, quantitative assays. While specific comparative data for this compound remains to be published, this guide provides a robust framework for its future analysis and for the general comparison of kinase inhibitors. By systematically assessing potency, selectivity, and cellular efficacy, and by adhering to detailed experimental protocols, researchers can effectively characterize and compare new therapeutic candidates, ultimately accelerating the development of next-generation cancer therapies.

References

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for BPK-29 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Core Safety and Logistical Information

Due to the limited publicly available safety information for BPK-29 hydrochloride, the following guidance is based on general best practices for handling chemical compounds of unknown toxicity. A thorough risk assessment should be conducted by the user before commencing any work.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below to inform handling and storage procedures.

PropertyValueSource
CAS Number 2143467-62-1Sigma-Aldrich
Molecular Weight 470.00 g/mol Sigma-Aldrich
Appearance White to beige powderSigma-Aldrich
Solubility DMSO: 2 mg/mL (clear)Sigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
Storage Class 11 - Combustible SolidsSigma-Aldrich
WGK (Water Hazard Class) WGK 3Sigma-Aldrich

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Weighing/Aliquoting
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile gloves (double-gloving mandatory)
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Body Protection Laboratory coatChemical-resistant laboratory coat or disposable gown
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95 or higher) is strongly recommended when handling the powder outside of a certified chemical fume hood.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to mitigate risks.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (fume hood recommended). gather_ppe Gather all required PPE. prep_area->gather_ppe don_ppe Don appropriate PPE. gather_ppe->don_ppe weigh Carefully weigh the required amount of this compound. don_ppe->weigh Proceed to handling dissolve Dissolve the compound in the appropriate solvent (e.g., DMSO). weigh->dissolve decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate Proceed to cleanup dispose_waste Dispose of all waste (solid and liquid) as hazardous chemical waste. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to avoid contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

The following diagram illustrates the logical steps to follow in the event of a this compound spill.

G start Spill Occurs evacuate Evacuate immediate area start->evacuate don_ppe Don appropriate PPE (including respirator) evacuate->don_ppe contain Contain the spill with absorbent material don_ppe->contain collect Collect absorbed material into hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of all cleanup materials as hazardous waste decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: this compound Spill Response Workflow.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.